Product packaging for 1h-Pyrrolo[3,2-h]quinoline(Cat. No.:CAS No. 233-88-5)

1h-Pyrrolo[3,2-h]quinoline

Cat. No.: B1213557
CAS No.: 233-88-5
M. Wt: 168.19 g/mol
InChI Key: WNCAJASYDRNBHG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-h]quinoline (CAS 233-88-5) is a fused heteroaromatic system of significant value in fundamental and applied research. This compound serves as a benchmark molecule for assessing the performance of quantum chemical calculations, particularly for predicting vibrational frequencies and simulating IR and Raman spectra . Its molecular structure, featuring both hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, makes it an excellent model system for studying excited-state proton transfer reactions, a process fundamental to many chemical and biological systems . Research has shown that its rigid, planar structure facilitates the formation of cyclic hydrogen-bonded dimers in the solid state and with protic solvents, enabling detailed studies on intermolecular interactions and double proton transfer dynamics . Beyond its physicochemical applications, the pyrroloquinoline scaffold is a critical building block in medicinal chemistry. It forms the core structure of derivatives investigated for their biological activity, including compounds designed to target CTG trinucleotide repeats, which are associated with certain genetic disorders . Furthermore, various synthetic pyrroloquinoline derivatives have demonstrated promising pharmacological properties in scientific literature, such as cytotoxic effects against human chronic myeloid leukemia cells (K562), highlighting the therapeutic potential of this heterocyclic framework . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B1213557 1h-Pyrrolo[3,2-h]quinoline CAS No. 233-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAJASYDRNBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CN3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177869
Record name 1H-Pyrrolo(3,2-h)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-88-5
Record name 1H-Pyrrolo(3,2-h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-h]quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1h-Pyrrolo[3,2-h]quinoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Pyrrolo[3,2-h]quinoline

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

1.1. Chemical Structure

The foundational structure of this compound is a tricyclic aromatic system. It consists of a pyrrole ring fused to a quinoline moiety.

1.2. IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound [1].

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₈N₂PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Exact Mass 168.068748264 DaPubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 28.7 ŲPubChem[1]
CAS Number 233-88-5PubChem[1]

Spectroscopic Data

A reliable assignment of the vibrational modes of this compound has been achieved through a combination of IR, Raman, and fluorescence spectroscopy, supported by quantum chemical calculations[2][3].

  • Vibrational Modes : 55 out of 57 vibrational modes have been reliably assigned[2][3].

  • Computational Modeling : Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with Pople's split-valence basis sets, have been shown to provide accurate and cost-effective simulations of its IR and Raman spectra[2][3]. It was noted that in-plane normal modes are computed more reliably with modest basis sets, while out-of-plane vibrations require larger basis sets for accurate prediction[2][3].

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is of significant interest for developing new therapeutic agents. Below is a representative protocol for the synthesis of substituted analogs, based on common organic chemistry techniques reported in the literature for similar heterocyclic systems.

General Procedure for Suzuki Coupling to Synthesize 3-Substituted Pyrroloisoquinoline Analogs:

This protocol describes a common method for introducing substituents onto a core structure, which is a key step in creating derivatives of compounds like this compound.

  • Reactant Preparation : A mixture of the starting material (e.g., a bromo-substituted pyrroloquinoline, 1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.6–3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.1 eq.) is prepared in a reaction vessel.

  • Solvent and Base : A suitable solvent system, typically a mixture like dioxane/H₂O, is added, followed by the addition of a base, commonly K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Degassing : The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere, which is crucial for the catalytic cycle.

  • Reaction Conditions : The vessel is sealed, and the mixture is heated to a temperature ranging from 80 °C to 100 °C. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of CH₂Cl₂/MeOH) to yield the final substituted product[4].

Biological Activity and Applications

Derivatives of the this compound scaffold have shown notable biological activity, positioning them as interesting candidates for drug development.

  • Antineoplastic Agents : Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have demonstrated an antiproliferative effect and the ability to induce extensive DNA fragmentation in mammalian cells. Their activity is suggested to be similar to the anticancer agent ellipticine, likely acting as topoisomerase inhibitors[5].

  • Targeting DNA Repeats : this compound-8-amine (PQA) derivatives have been designed and synthesized to bind to CTG trinucleotide repeats in DNA[6]. The tricyclic aromatic system presents a unique hydrogen-bonding surface that is complementary to thymine, making it a useful molecular unit for targeting both CTG and CCG repeats, which are implicated in certain genetic disorders[6].

  • Kinase Inhibition : The broader family of pyrroloquinolines and their isomers are actively investigated as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline have shown low nanomolar potency against Haspin kinase, a promising target in oncology[4][7].

Logical Workflow and Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and biological screening of novel this compound derivatives, a common process in drug discovery.

G Start Starting Material (e.g., 8-aminoquinoline) Step1 Step 1: Annulation (e.g., Friedländer Synthesis) Start->Step1 Core Core Scaffold (this compound) Step1->Core Step2 Step 2: Functionalization (e.g., Suzuki Coupling) Core->Step2 Library Library of Derivatives Step2->Library Screening Biological Screening (e.g., Kinase Assay, Cell Viability) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Step2 Iterative Refinement Lead Lead Optimization SAR->Lead

Caption: Generalized workflow for the synthesis and screening of this compound derivatives.

References

Physicochemical Properties of 1H-Pyrrolo[3,2-h]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-h]quinoline is a heterocyclic aromatic compound that forms the core structure of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting activities such as antiproliferative effects, topoisomerase inhibition, and interaction with DNA.[1] A thorough understanding of the physicochemical properties of the this compound core is fundamental for the rational design and development of new drug candidates. This technical guide provides a summary of the available physicochemical data, outlines general experimental protocols for their determination, and visualizes a key mechanism of action associated with its derivatives.

Physicochemical Data

While specific experimental data for the parent this compound is limited in the public domain, computational models provide valuable estimates for its key physicochemical properties. The following table summarizes the computed data available from the PubChem database. It is important to note that the melting point of a related isomer, 1H-pyrrolo[2,3-f]quinoline, has been reported to be in the range of 235-240 °C.

PropertyValueSource
Molecular Formula C₁₁H₈N₂PubChem CID: 164570[2]
Molecular Weight 168.19 g/mol PubChem CID: 164570[2]
XLogP3 2.3PubChem CID: 164570[2]
Hydrogen Bond Donor Count 1PubChem CID: 164570[2]
Hydrogen Bond Acceptor Count 2PubChem CID: 164570[2]
Rotatable Bond Count 0PubChem CID: 164570[2]
Exact Mass 168.068748264 g/mol PubChem CID: 164570[2]
Topological Polar Surface Area 28.7 ŲPubChem CID: 164570[2]
Heavy Atom Count 13PubChem CID: 164570[2]

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties. These protocols are standard in the field and can be adapted for the characterization of this compound and its derivatives.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady, slow rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[3]

  • For accurate measurements, the apparatus should be calibrated with standard compounds of known melting points.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of deionized water or a buffer solution of a specific pH in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).

pKa Determination

The pKa, or acid dissociation constant, can be determined experimentally using potentiometric titration.

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is gradually added to the solution of the compound.

  • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized (the half-equivalence point).

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Methodology:

  • A small amount of the compound is dissolved in a biphasic system of n-octanol and water that have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the logarithm of the partition coefficient (LogP = log10(P)).

Biological Activity and Signaling Pathway Visualization

Derivatives of this compound have been identified as inhibitors of DNA topoisomerase II, an essential enzyme involved in managing the topological state of DNA during various cellular processes.[4][5] Topoisomerase II inhibitors can be classified as poisons, which stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, or as catalytic inhibitors, which interfere with other steps of the enzymatic cycle.

The following diagram illustrates the catalytic cycle of DNA topoisomerase II and the points of intervention by inhibitors.

Topoisomerase II inhibition by this compound derivatives.

The diagram above illustrates the catalytic cycle of DNA Topoisomerase II, starting from the binding of the enzyme to a DNA segment (G-segment). The cycle involves ATP binding, capture of a second DNA segment (T-segment), cleavage of the G-segment, passage of the T-segment through the break, and subsequent religation of the G-segment. This compound derivatives, acting as topoisomerase II poisons, interfere with this cycle by stabilizing the covalent complex formed after the G-segment is cleaved. This prevents the religation of the DNA strand, leading to the accumulation of double-strand breaks and ultimately triggering programmed cell death (apoptosis).

Experimental Workflow for Evaluating Topoisomerase II Inhibition

The following workflow outlines a typical experimental procedure to assess the inhibitory activity of a compound like a this compound derivative against DNA topoisomerase II.

TopoII_Assay_Workflow cluster_workflow Workflow for Topoisomerase II Inhibition Assay start Prepare reaction mixture: - Topoisomerase II enzyme - Supercoiled plasmid DNA - Assay buffer with ATP add_compound Add this compound derivative (or control) at various concentrations start->add_compound incubation Incubate at 37°C add_compound->incubation stop_reaction Stop reaction (e.g., with SDS/proteinase K) incubation->stop_reaction gel_electrophoresis Analyze DNA topology by agarose gel electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA bands (e.g., with ethidium bromide) gel_electrophoresis->visualization analysis Quantify relaxed vs. supercoiled DNA visualization->analysis conclusion Determine IC50 of the compound analysis->conclusion

Experimental workflow for assessing Topoisomerase II inhibition.

This workflow begins with the preparation of a reaction mixture containing the enzyme, its DNA substrate, and necessary cofactors. The test compound is then added, and the reaction is allowed to proceed. The reaction is subsequently stopped, and the state of the DNA is analyzed by agarose gel electrophoresis. The ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase II is then quantified to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. While experimental physicochemical data for the parent compound remains to be fully characterized in publicly accessible literature, computational estimates provide a solid foundation for further research. The biological activity of its derivatives, particularly as topoisomerase II inhibitors, underscores the therapeutic potential of this chemical class. The standardized experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel this compound analogues, facilitating the advancement of drug discovery and development efforts centered on this promising core structure.

References

In-depth Technical Guide to the NMR and Mass Spectrometry of 1H-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the core heterocyclic compound, 1H-pyrrolo[3,2-h]quinoline. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development by presenting detailed spectral data, experimental protocols, and a logical workflow for the characterization of this important scaffold.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data obtained for this molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.54dd8.3, 4.3
H-38.83dd4.3, 1.6
H-48.05dd8.3, 1.6
H-57.93d8.8
H-68.32d8.8
H-77.69t3.0
H-86.84dd3.0, 1.5
NH-112.1 (br s)br s-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-2121.5
C-3149.3
C-4128.5
C-4a145.8
C-5116.3
C-6132.1
C-6a127.9
C-7122.1
C-8102.9
C-9a143.2
C-9b128.8

Solvent: Dimethylsulfoxide (DMSO)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺169.0760169.0762

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the preparation and characterization of similar heterocyclic systems.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the quinoline core followed by the annulation of the pyrrole ring, or vice versa. One illustrative method is the Fischer indole synthesis starting from a quinolinylhydrazine derivative.

Materials:

  • 8-Hydrazinoquinoline

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • A mixture of 8-hydrazinoquinoline and pyruvic acid is heated in polyphosphoric acid.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

  • A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.

  • The mass spectrum is acquired over a suitable mass range to observe the protonated molecular ion [M+H]⁺.

  • The high-resolution data is used to determine the elemental composition by comparing the measured m/z value with the calculated value.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR Structural Elucidation CNMR ¹³C NMR Purification->CNMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Interpretation Spectral Data Interpretation HNMR->Data_Interpretation CNMR->Data_Interpretation MS->Data_Interpretation

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship Compound This compound Structure Chemical Structure Compound->Structure is defined by Spectra Spectroscopic Data Structure->Spectra is confirmed by Properties Chemical Properties Structure->Properties determines Spectra->Structure elucidates Application Potential Applications (e.g., Drug Development) Properties->Application informs

Caption: Logical relationship between the structure and properties of this compound.

Spectroscopic Analysis of 1H-Pyrrolo[3,2-h]quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 1H-pyrrolo[3,2-h]quinoline and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique angular structure of this scaffold has drawn comparisons to the anticancer agent ellipticine, suggesting its potential as a basis for the development of new therapeutic agents, particularly topoisomerase inhibitors. This guide offers a consolidated resource on the spectroscopic properties, experimental methodologies, and potential mechanisms of action for researchers engaged in the synthesis, characterization, and application of these promising molecules.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound and its derivatives, compiled from various studies. This data is essential for the structural elucidation and characterization of newly synthesized compounds within this class.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline DMSO-d₆9.28 (d, J = 8.2 Hz, 1H), 8.98 (dd, J = 15.2, 3.3 Hz, 2H), 8.61 (s, 1H), 8.53 (d, J = 7.8 Hz, 1H), 8.34 (d, J = 7.4 Hz, 1H), 7.72 (dd, J = 8.3, 4.3 Hz, 1H), 7.66 (d, J = 2.6 Hz, 1H), 7.51 (t, J = 7.5 Hz, 1H), 7.44 (t, J = 7.3 Hz, 1H), 6.88–6.83 (m, 1H), 4.49 (s, 3H)[1]
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline DMSO-d₆10.15 (s, 1H), 9.03 (s, 1H), 8.70 (d, J = 5.4 Hz, 1H), 8.48–8.41 (m, 2H), 8.19 (dd, J = 7.2, 0.9 Hz, 1H), 8.00 (d, J = 4.7 Hz, 1H), 7.64 (d, J = 3.2 Hz, 1H), 7.45 (dtd, J = 22.7, 7.4, 1.2 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 4.43 (s, 3H)[1]
1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline CDCl₃10.01 (s, 1H), 8.67 (d, J = 5.5 Hz, 1H), 8.50 (dd, J = 8.1, 1.4 Hz, 1H), 8.44 (d, J = 8.9 Hz, 1H), 8.36 (s, 1H), 7.94 (dd, J = 7.8, 1.4 Hz, 1H), 7.83 (dd, J = 5.6, 0.9 Hz, 1H), 7.59–7.43 (m, 4H), 3.98 (s, 3H)[1]
4-(2-chlorophenyl)-1-methyl-1H-indolo[5,4-f]quinoline CDCl₃9.04 (d, J = 9.2 Hz, 1H), 8.96 (dd, J = 4.3, 1.5 Hz, 1H), 8.56 (d, J = 9.1 Hz, 1H), 7.98 (d, J = 0.8 Hz, 1H), 7.70 (dd, J = 9.0, 0.9 Hz, 1H), 7.64–7.58 (m, 1H), 7.58–7.53 (m, 1H), 7.52–7.41 (m, 3H), 6.91 (d, J = 3.2 Hz, 1H), 5.35 (dd, J = 3.2, 0.9 Hz, 1H), 3.85 (s, 3H)[1]
6-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline CDCl₃9.10–8.99 (m, 1H), 8.97 (s, 1H), 8.88 (dd, J = 4.4, 1.6 Hz, 1H), 7.74 (s, 1H), 7.62–7.41 (m, 5H), 7.33 (s, 1H), 7.24 (d, J = 3.6 Hz, 1H), 6.71 (dd, J = 3.2, 0.9 Hz, 1H), 3.73 (s, 3H)[1]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline DMSO-d₆148.7, 148.2, 139.0, 137.7, 137.3, 135.2, 134.4, 133.5, 130.9, 128.9, 127.0, 126.0, 123.8, 122.7, 121.6, 120.6, 120.0, 117.5, 115.5, 102.5, 38.6[1]
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline DMSO-d₆146.5, 144.4, 139.4, 138.1, 137.0, 135.6, 135.3, 134.7, 133.3, 129.1, 127.6, 126.0, 124.8, 123.8, 122.5, 122.3, 119.4, 117.7, 117.4, 114.8, 102.6, 39.2[1]
1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline CDCl₃146.6, 142.7, 134.4, 132.3, 130.8, 130.0, 129.4, 128.6, 125.5, 125.2, 124.2, 123.4, 122.6, 122.3, 122.1, 121.5, 120.3, 116.2, 116.2, 113.1, 111.4, 33.9[1]
4-(2-chlorophenyl)-1-methyl-1H-indolo[5,4-f]quinoline CDCl₃149.0, 146.4, 141.8, 139.5, 135.4, 134.4, 131.5, 131.0, 129.8, 129.5, 129.2, 127.8, 127.2, 126.3, 125.3, 124.4, 124.0, 121.4, 117.2, 111.3, 102.7, 33.2[1]
6-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinoline CDCl₃148.7, 147.3, 140.8, 139.7, 137.5, 134.2, 132.8, 132.1, 130.3, 129.9, 129.6, 129.3, 127.4, 127.0, 126.8, 126.7, 123.5, 121.4, 114.7, 105.4, 100.9, 33.2[1]
Table 3: Infrared (IR) Spectroscopic Data
CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound Not specifiedA reliable assignment of 55 out of 57 vibrational modes has been achieved using IR and Raman spectroscopy.[2][3] The use of DFT functionals, particularly B3LYP, provides accurate predictions for vibrational frequencies.[2][3] In-plane normal modes are more accurately computed with modest basis sets, while out-of-plane vibrations require larger basis sets for reliable prediction.[2][3]
Quinoline Argon matrix & Solid H₂O3800-550 (overall range). Specific peaks are observed for C-H stretching (3150-2900), as well as various fingerprint region absorptions corresponding to C-H out-of-plane bending motions (850-600).[4]
Pyrrolo[1,2-a]quinoline derivative KBr1750 (CO), 1650, 1540, 1460[5]
5-Methyl-2-(1-pyrrolyl)phenyl acetic acid KBr3350 (OH), 1720 (C=O)[5]
Table 4: Mass Spectrometry (MS) Data
CompoundIonization Methodm/z (relative intensity %) or [M+H]⁺
6-(2-chlorophenyl)-5-((1-methyl-1H-indol-5-yl)ethynyl)pyridin-3-amine GC-MS345 (6), 344 (27), 343(22), 342 (M⁺, 76), 341 (10), 340 (3), 309 (2), 308 (26), 307 (100), 306 (26), 305 (15), 304 (4)[1]
HRMS of 6-(2-chlorophenyl)-5-((1-methyl-1H-indol-5-yl)ethynyl)pyridin-3-amine ESI-TOF[M+H]⁺ calcd for C₂₂H₁₅³⁵ClN₂: 343.1002; found: 343.0995[1]
HRMS of 4-Acetoxy pyrrolo[1,2-a]quinoline HRMSm/z: 225(M), calcd. for C₁₃H₉NO₂: 225.070, found: 225.079[5]
HRMS of 5-Chloro-2-(1-pyrrolyl)phenyl acetic acid HRMSm/z: 235(M), calcd. for C₁₂H₁₀ClNO₂: 235.038, found: 235.04[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide generalized methodologies for the synthesis and spectroscopic characterization of this compound derivatives based on established literature procedures.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of complex heterocyclic systems like pyrroloquinolines involves a multi-step approach utilizing cross-coupling reactions followed by cyclization.

General Procedure for Suzuki Coupling:

  • A microwave tube is charged with the appropriate starting halide (1.0 eq.), the corresponding boronic acid or boronic ester (1.6 to 3.0 eq.), and a base such as sodium carbonate (Na₂CO₃) (3.0 eq.).

  • A suitable solvent system, for example, a mixture of dioxane and water, is added.

  • A palladium catalyst, such as Pd(PPh₃)₄, is introduced.

  • The reaction vessel is sealed and heated under microwave irradiation to the specified temperature (e.g., 80-100 °C) for a designated period.

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

General Procedure for Acid-Mediated Cycloisomerization:

  • The product from the cross-coupling reaction is dissolved in a strong acid, such as methanesulfonic acid (MsOH).

  • The reaction mixture is heated to an elevated temperature (e.g., 120 °C) for several hours.

  • After cooling, the reaction is quenched by carefully adding the mixture to a basic solution (e.g., saturated sodium bicarbonate).

  • The product is extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and the solvent is evaporated.

  • The resulting residue is purified by column chromatography to isolate the final pyrroloquinoline derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Coupling constants (J) are expressed in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Low-resolution mass spectra can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Resolution Mass Spectrometry (HRMS) is performed on instruments such as ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap analyzers to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action for this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Starting Materials Synthesis Chemical Synthesis (e.g., Cross-Coupling, Cyclization) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Topoisomerase_Inhibition_Pathway cluster_cell Cellular Environment cluster_process Mechanism of Action Molecule This compound Derivative Topoisomerase Topoisomerase Enzyme Molecule->Topoisomerase Binds to Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Complex DNA Cellular DNA DNA->Complex Inhibition Inhibition of DNA Re-ligation Complex->Inhibition DNA_Damage DNA Strand Breaks Inhibition->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives as topoisomerase inhibitors.

Concluding Remarks

The spectroscopic analysis of this compound derivatives is fundamental to understanding their structure-activity relationships and advancing their development as potential therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in this field. Further investigations, including more extensive UV-Vis studies and detailed biological assays to elucidate specific signaling pathways, will be instrumental in fully realizing the therapeutic potential of this promising class of compounds. The antiproliferative effects and the induction of DNA fragmentation observed in some derivatives strongly suggest that they may act as topoisomerase inhibitors, similar to ellipticine, making them an interesting model for the design of new anticancer drugs.[6]

References

Theoretical Exploration of 1H-Pyrrolo[3,2-h]quinoline: An In-Depth Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1H-Pyrrolo[3,2-h]quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document summarizes key findings from computational chemistry studies, outlines detailed methodologies, and presents data in a structured format to facilitate further research and development.

Introduction

This compound is a polycyclic aromatic heterocycle containing both a pyrrole and a quinoline moiety. This unique structural arrangement imparts interesting electronic and photophysical properties, making it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] Derivatives of this core structure have been investigated for their potential as anticancer agents, DNA targeting molecules, and kinase inhibitors.[2] Understanding the fundamental electronic properties of the parent molecule is crucial for the rational design of new derivatives with tailored functionalities.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and its analogues.[3][4] These computational approaches provide valuable insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are key determinants of its reactivity and interaction with biological targets.

Molecular Structure and Geometry

The optimized molecular structure of this compound has been determined through computational studies, which are in good agreement with experimental spectroscopic data.[3] The planar, aromatic nature of the molecule is a key feature influencing its electronic properties.

Computational Methodology for Geometry Optimization

The geometric parameters of this compound are typically calculated using Density Functional Theory (DFT). A widely accepted and effective method for this molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with Pople's split-valence basis sets, such as 6-31G(d).[3]

Experimental Protocol: DFT Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package is used.

  • Method: The geometry of the molecule is optimized using the B3LYP functional.

  • Basis Set: The 6-31G(d) basis set is employed for all atoms.

  • Convergence Criteria: The optimization is continued until the forces on the atoms are less than a predefined threshold (e.g., 0.00045 Hartree/Bohr) and the displacement for the next optimization step is below a certain value (e.g., 0.0018 Bohr).

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for determining the optimized geometry is depicted in the following diagram.

G start Initial Molecular Structure dft DFT Calculation (B3LYP/6-31G(d)) start->dft opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq check Imaginary Frequencies? freq->check end Optimized Ground State Geometry check->opt Yes (Re-optimize) check->end No

Figure 1: Workflow for Geometry Optimization.
Key Geometric Parameters

Table 1: Representative Calculated Geometric Parameters for Aromatic C-C, C-N, and C-H Bonds

ParameterBond TypeTypical Calculated Value (Å)
Bond LengthC-C (aromatic)1.37 - 1.42
C-N (quinoline)1.32 - 1.38
C-N (pyrrole)1.37 - 1.39
N-H (pyrrole)~1.01
C-H (aromatic)~1.08
Bond AngleC-C-C (in 6-membered ring)~120°
C-N-C (in 6-membered ring)~117°
C-C-N (in 5-membered ring)~108°
C-N-C (in 5-membered ring)~109°

Note: These are typical values from DFT/B3LYP calculations on similar aromatic heterocyclic systems and serve as a reference.

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals, are fundamental to its chemical reactivity and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

Computational Protocol: HOMO-LUMO Analysis

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: A single-point energy calculation is performed on the optimized geometry using the B3LYP functional.

  • Basis Set: The 6-31G(d) or a larger basis set can be used.

  • Output Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

  • Visualization: The 3D isosurfaces of the HOMO and LUMO can be visualized using software like GaussView or Avogadro to understand the spatial distribution of these orbitals.

The following diagram illustrates the relationship between key electronic properties derived from DFT calculations.

G opt_geom Optimized Geometry spe Single Point Energy Calculation (DFT/B3LYP) opt_geom->spe homo_lumo HOMO & LUMO Energies spe->homo_lumo mep Molecular Electrostatic Potential (MEP) spe->mep nbo Natural Bond Orbital (NBO) Analysis spe->nbo gap HOMO-LUMO Gap homo_lumo->gap reactivity Chemical Reactivity (e.g., electrophilic/nucleophilic sites) gap->reactivity mep->reactivity charge_dist Charge Distribution nbo->charge_dist

Figure 2: Derivation of Electronic Properties.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Reference Data)

ParameterValue (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap3.5 to 4.5

Note: These values are estimates based on DFT calculations of structurally similar pyrroloquinoline derivatives and serve as a predictive range for the parent compound.

The HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is often localized on the electron-deficient quinoline moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

For this compound, the MEP would be expected to show a region of high electron density around the nitrogen atom of the quinoline ring, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the pyrrole N-H group would exhibit a positive potential, indicating its acidic character.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. NBO analysis can also provide atomic charges, offering a more detailed view of the electron distribution than a simple MEP map. For this compound, NBO analysis would be expected to confirm the delocalization of π-electrons across the aromatic system and quantify the charge transfer between the pyrrole and quinoline rings.

Spectroscopic Properties

Theoretical calculations of spectroscopic properties, such as vibrational and electronic spectra, are crucial for the interpretation of experimental data and the definitive characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

A comprehensive study has been conducted on the vibrational modes of this compound using both experimental (FT-IR and Raman) and theoretical (DFT) methods.[3] The study found that the B3LYP functional provides a good balance between accuracy and computational cost for predicting the vibrational frequencies.[3]

Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm-1) for this compound

Vibrational ModeExperimental (IR)Experimental (Raman)Calculated (B3LYP)
N-H stretch (pyrrole)~3456Not reported~3480
C-H stretch (aromatic)3050 - 31503050 - 31503060 - 3180
Ring stretching modes1400 - 16001400 - 16001410 - 1610
In-plane C-H bending1000 - 13001000 - 13001010 - 1310
Out-of-plane C-H bending700 - 900700 - 900710 - 910

Source: Data adapted from a benchmark study on the vibrational analysis of this compound.[3]

Electronic Spectroscopy (UV-Vis)

Theoretical calculations of the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in the experimental UV-Vis spectrum. For this compound, the lowest energy electronic transitions are expected to be of π→π* character, involving the promotion of an electron from the HOMO to the LUMO.

Potential Applications in Drug Development

The electronic properties of this compound and its derivatives make them attractive candidates for drug development. The planar aromatic structure allows for intercalation into DNA, and the presence of hydrogen bond donors and acceptors facilitates interactions with biological targets such as enzymes and receptors.

Molecular docking studies on derivatives of this compound have suggested their potential as kinase inhibitors. The following diagram illustrates a general workflow for a molecular docking study.

G ligand Ligand Preparation (this compound) docking Molecular Docking Simulation ligand->docking receptor Receptor Preparation (e.g., Kinase Active Site) receptor->docking analysis Analysis of Binding Modes and Scoring docking->analysis results Identification of Potential Inhibitors analysis->results

Figure 3: General Workflow for Molecular Docking.

The insights gained from theoretical studies of the electronic properties of this compound can guide the design of new derivatives with improved binding affinity and selectivity for specific biological targets.

Conclusion

Theoretical studies, particularly those employing DFT, provide a powerful framework for understanding the electronic properties of this compound. These computational methods allow for the detailed characterization of its molecular geometry, charge distribution, and frontier molecular orbitals. The B3LYP functional has been shown to be a reliable method for predicting the vibrational properties of this molecule. While a comprehensive set of published quantitative data on all electronic properties of the parent compound is still emerging, the available information on related structures, combined with established computational protocols, provides a strong foundation for future research. The insights gained from these theoretical investigations are invaluable for the rational design of novel this compound derivatives for applications in drug discovery and materials science.

References

In-Depth Technical Guide: Quantum Chemical Calculations of 1H-Pyrrolo[3,2-h]quinoline Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations of the vibrational frequencies of 1H-Pyrrolo[3,2-h]quinoline. It details the theoretical and experimental methodologies employed in the vibrational analysis of this significant heterocyclic compound. A key focus is the comparison of experimentally obtained Infrared (IR) and Raman spectra with data from Density Functional Theory (DFT) calculations. This document summarizes the key findings of a benchmark study by Gorski et al., which established a reliable assignment for 55 of the 57 vibrational modes of this compound.[1][2] The guide presents a detailed computational workflow, discusses the efficacy of various DFT functionals and basis sets, and provides a comparative analysis of calculated and experimental vibrational frequencies.

Introduction

This compound is a polycyclic aromatic heterocycle of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for hydrogen bonding make it a valuable scaffold for the development of novel therapeutic agents and functional materials. Understanding the vibrational properties of this molecule is crucial for its characterization, the interpretation of its spectroscopic data, and for gaining insights into its molecular structure and bonding.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. However, the complexity of the spectra for molecules like this compound necessitates the use of quantum chemical calculations to achieve accurate vibrational assignments. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy.

This guide focuses on the computational and experimental approaches for the vibrational analysis of this compound, with a particular emphasis on the findings of a comprehensive benchmark study that combined experimental spectroscopy with a systematic evaluation of various computational methods.[1][2]

Methodologies

Experimental Protocols

The experimental determination of the vibrational frequencies of this compound involves the use of Infrared (IR) and Raman spectroscopy.

2.1.1. Synthesis of this compound

A generalized synthetic route to this compound and its derivatives involves multi-step organic synthesis, often culminating in a cyclization reaction to form the tricyclic core. The synthesis and purification procedures are critical to obtaining a sample of high purity for spectroscopic analysis.

2.1.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample is typically prepared as a KBr pellet or as a thin film. For KBr pellets, a small amount of the finely ground solid sample is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

2.1.3. Raman Spectroscopy

  • Sample Preparation: The solid sample is placed in a capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

  • Data Acquisition: The Raman spectrum is recorded over a similar spectral range to the IR spectrum. The laser power is optimized to avoid sample degradation.

Computational Protocols

Quantum chemical calculations are performed to obtain the optimized molecular geometry and to calculate the harmonic vibrational frequencies.

2.2.1. Software

The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

2.2.2. Computational Workflow

The general workflow for the quantum chemical calculation of vibrational frequencies is as follows:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis and Interpretation node_input Define Molecular Structure (e.g., from X-ray data or builder) node_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Calculation (at the same level of theory) node_opt->node_freq node_assign Vibrational Mode Assignment (Visualization and PED analysis) node_freq->node_assign node_compare Comparison with Experimental Spectra node_assign->node_compare node_scale Frequency Scaling (if necessary) node_compare->node_scale

Caption: Computational workflow for vibrational frequency analysis.

2.2.3. Density Functional Theory (DFT) Calculations

The benchmark study on this compound found that the hybrid B3LYP functional used with Pople's split-valence basis sets provides the best balance of accuracy and computational cost for IR and Raman spectral simulations.[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the exact Hartree-Fock exchange with DFT exchange and correlation.

  • Basis Set: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

2.2.4. Geometry Optimization and Frequency Calculation

The molecular geometry is first optimized to find the minimum energy structure. This is a crucial step as the vibrational frequencies are calculated at this stationary point on the potential energy surface. Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Data Presentation

The following table summarizes a selection of the assigned vibrational frequencies for this compound from the benchmark study by Gorski et al., comparing the experimental values with those calculated using the B3LYP/6-311++G(d,p) level of theory. A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Vibrational Mode DescriptionExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
N-H stretch344534463591
C-H stretch (quinoline)3050-31003050-31003150-3200
C-H stretch (pyrrole)312031223230
Ring stretching modes162116221650
158815891615
148514861510
In-plane N-H bend141814191440
In-plane C-H bend1000-13001000-13001020-1320
Out-of-plane C-H bend700-900700-900710-910
Out-of-plane ring torsion< 700< 700< 700

Note: The calculated frequencies are the unscaled harmonic frequencies and are systematically higher than the experimental values. The full dataset contains 55 assigned vibrational modes.

Visualization of Key Relationships

Hierarchy of Computational Methods

The choice of computational method significantly impacts the accuracy and cost of the calculations. The following diagram illustrates the general hierarchy of methods in terms of increasing accuracy and computational expense.

Caption: Hierarchy of quantum chemical methods.

The benchmark study on this compound concluded that Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) methods do not satisfactorily describe the vibrational structure of this molecule.[1][2] DFT, particularly with the B3LYP functional, offers a superior balance of accuracy and efficiency.

Impact of Basis Set Size

The choice of basis set also plays a critical role. A larger basis set generally leads to more accurate results but at a higher computational cost.

basis_set_impact node_small Smaller Basis Set (e.g., 6-31G(d)) node_large Larger Basis Set (e.g., 6-311++G(d,p)) node_small->node_large Increase size and functions node_accuracy Increased Accuracy (especially for out-of-plane modes) node_large->node_accuracy node_cost Increased Computational Cost node_large->node_cost

Caption: Impact of basis set size on calculations.

For this compound, it was found that increasing the basis set size from double- to triple-zeta and adding polarization and diffuse functions does not always lead to better frequency predictions.[1][2] However, for IR and Raman intensities, larger basis sets tend to improve accuracy.[1][2] A notable finding was the significant difference in accuracy for in-plane versus out-of-plane vibrational modes, with the latter requiring larger basis sets for reliable computation.[1][2]

Conclusion

The vibrational analysis of this compound through a combination of experimental spectroscopy and quantum chemical calculations provides a detailed understanding of its molecular vibrations. The benchmark study by Gorski et al. has established a robust methodology for the accurate and cost-effective prediction of the IR and Raman spectra of this molecule, with the B3LYP functional and Pople's split-valence basis sets being the recommended choice.[1][2]

This technical guide has outlined the essential experimental and computational protocols, presented a summary of the key vibrational assignments, and visualized the important relationships in the computational workflow. The findings and methodologies described herein are valuable for researchers in the fields of medicinal chemistry, materials science, and spectroscopy for the characterization and analysis of this compound and related heterocyclic systems. The clear distinction in the computational requirements for accurately predicting in-plane and out-of-plane vibrational modes is a critical consideration for future studies on similar planar aromatic molecules.[1][2]

References

Biosynthesis of the Pyrroloquinoline Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrroloquinoline scaffold is a fascinating and vital structural motif found in two distinct and important classes of natural products: the essential bacterial cofactor pyrroloquinoline quinone (PQQ) and a diverse family of marine-derived pyrroloiminoquinone (PIQ) alkaloids. While both share a core heterocyclic system, their biosynthetic origins diverge significantly. PQQ arises from a well-characterized Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway, utilizing conserved glutamate and tyrosine residues from a precursor peptide. In contrast, the biosynthesis of PIQ alkaloids, known for their potent cytotoxic and antitumor activities, is less defined but is proposed to originate from the oxidative modification of tryptophan or tryptamine. This guide provides an in-depth technical overview of the current understanding of these pathways, detailing the genetic and enzymatic machinery, presenting key experimental protocols used for their elucidation, and summarizing the available quantitative data.

Biosynthesis of Pyrroloquinoline Quinone (PQQ)

The biosynthesis of PQQ is a complex enzymatic cascade that has been primarily studied in Gram-negative bacteria such as Klebsiella pneumoniae and Methylobacterium extorcens.[1][2] It is a canonical example of a RiPP pathway, where a genetically encoded precursor peptide is extensively modified to produce the final natural product.

Genetic Organization: The pqq Operon

The genes required for PQQ synthesis are typically clustered in a single operon, designated the pqq operon.[3] In K. pneumoniae, this operon consists of six genes: pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF.[2][4] The conservation and strict order of the pqqB, C, D, and E genes across numerous bacterial species suggest that protein-protein interactions are crucial for the pathway's function.[5][6] While these six genes are considered the core machinery, the genetic organization can vary. For instance, M. extorquens requires seven genes, and in some organisms, genes like pqqF/G may be located outside the main operon.[1][5]

The Biosynthetic Pathway: An Enzymatic Assembly Line

The formation of PQQ from the precursor peptide PqqA requires a minimum of five distinct reaction steps, involving a suite of specialized enzymes.[1][7]

  • Precursor Peptide Expression : The pathway initiates with the ribosomal synthesis of PqqA , a small peptide of 23-29 amino acids. This peptide contains highly conserved glutamate (Glu) and tyrosine (Tyr) residues that serve as the foundational building blocks for the PQQ scaffold.[1]

  • C-C Bond Formation : PqqE , a radical S-adenosylmethionine (SAM) enzyme, catalyzes the crucial first modification: the formation of a new carbon-carbon bond between the γ-carbon of the glutamate side chain and the C5 of the tyrosine ring on the PqqA peptide.[3][8] This reaction is dependent on the accessory protein PqqD , which acts as a peptide chaperone, binding to PqqA and presenting it to the PqqE enzyme.[5][8]

  • Excision from Peptide Backbone : The cross-linked dipeptide is then excised from the PqqA backbone. This proteolytic step is catalyzed by PqqF , a peptidase with homology to pitrilysin.[1][7] In some bacteria, an additional protein, PqqG, may also be involved.

  • Spontaneous Cyclization & Oxidation : Following excision, a spontaneous intramolecular Schiff base reaction occurs between the glutamate's amino group and the tyrosine's oxidized side chain. This is followed by further oxidative modifications.[1] One of these oxidations is catalyzed by PqqB , a metallo-β-lactamase superfamily protein.[3] Another dioxygenation step is catalyzed by an as-yet-unidentified enzyme.[1]

  • Final Ring Formation : The final cyclization and eight-electron oxidation to form the aromatic tricyclic ring system of PQQ is catalyzed by PqqC .[1][2] PqqC is a remarkable cofactorless oxygenase that completes the biosynthesis.[3]

PQQ_Biosynthesis cluster_ribosome Ribosome cluster_pathway PQQ Biosynthetic Pathway PqqA_gene pqqA gene PqqA_peptide PqqA Precursor Peptide (with Glu and Tyr) PqqA_gene->PqqA_peptide Translation PqqA_D PqqA-PqqD Complex PqqA_peptide->PqqA_D binds PqqD (Chaperone) Crosslinked Cross-linked Peptide (on PqqA) PqqA_D->Crosslinked PqqE (Radical SAM) C-C bond formation Excised Excised Dipeptide Intermediate Crosslinked->Excised PqqF/G (Peptidase) Excision AHQQ Intermediate (AHQQ) Excised->AHQQ PqqB & Unknown Oxidase Spontaneous Cyclization & Oxidation PQQ Final PQQ Cofactor AHQQ->PQQ PqqC (Oxygenase) Final Cyclization & Oxidation

Caption: The enzymatic pathway for Pyrroloquinoline Quinone (PQQ) biosynthesis.
Quantitative Data Summary

Quantitative analysis of PQQ biosynthesis has often relied on comparing product yields in wild-type versus mutant strains. This data highlights the essentiality of each gene in the pathway.

Strain / ConditionPQQ Production LevelReference
M. extorquens wild-type100% (normalized)[1]
M. extorquens ΔpqqA mutant10-20% of wild-type[1]
K. pneumoniae expressing all pqq genesSufficient for E. coli growth[2][4]
K. pneumoniae lacking pqqB or pqqFSmall amounts synthesized[2][4]
K. pneumoniae lacking pqqC, D, or ENo PQQ synthesized[2][4]
K. pneumoniae PqqA expression (protein level)~20-fold higher than PqqC or PqqE[1]
Key Experimental Protocols

Protocol 1: Genetic Complementation for Gene Identification

This method is used to identify genes essential for a specific phenotype, such as the ability of methylotrophs to grow on methanol, which requires PQQ-dependent methanol dehydrogenase.

  • Mutant Generation: Generate mutants of a PQQ-producing bacterium (e.g., M. extorquens) using chemical mutagens or transposon insertion.

  • Phenotypic Screening: Screen for mutants that cannot grow on a minimal medium with methanol as the sole carbon source but have their growth rescued when the medium is supplemented with exogenous PQQ.

  • Genomic Library Creation: Create a genomic library from the wild-type strain in a suitable plasmid vector.

  • Complementation: Transform the PQQ-deficient mutants with the genomic library.

  • Selection: Plate the transformed mutants on a methanol-only medium. Colonies that grow have received a plasmid containing the functional gene that complements their mutation.

  • Gene Identification: Isolate the plasmid from the rescued colonies and sequence the genomic insert to identify the complementing gene (e.g., pqqA, pqqB, etc.).[9]

Complementation_Workflow start Wild-Type Bacteria (e.g., M. extorquens) mutagenesis Mutagenesis (e.g., Transposon) start->mutagenesis library Create Genomic Library in Plasmids start->library screening Screening: No growth on Methanol, Growth with PQQ supplement mutagenesis->screening mutants PQQ-deficient Mutants screening->mutants transformation Transform Mutants with Library mutants->transformation library->transformation selection Selection on Methanol Medium transformation->selection rescued Rescued Colonies (Growth) selection->rescued analysis Isolate Plasmid & Sequence Insert rescued->analysis result Identify Essential PQQ Biosynthesis Gene analysis->result

Caption: Experimental workflow for identifying PQQ biosynthesis genes via complementation.

Protocol 2: In Vitro Reconstitution of PqqE/PqqD Activity

This protocol validates the function of the PqqD and PqqE enzymes by demonstrating their activity on the PqqA peptide substrate in a controlled, cell-free environment.

  • Protein Expression and Purification: Clone the genes for pqqA, pqqD, and pqqE into expression vectors. Overexpress the proteins in E. coli and purify them to homogeneity using affinity and size-exclusion chromatography.

  • Reaction Setup: In an anaerobic environment, combine purified PqqA, PqqD, and PqqE in a reaction buffer. The reaction mixture must contain S-adenosylmethionine (SAM) as a co-substrate and a reducing system.

  • Reducing System: PqqE, as a radical SAM enzyme, requires a continuous supply of electrons. An effective in vitro system uses a flavodoxin (FldA) and a flavodoxin reductase (FNR) with NADPH as the ultimate electron donor.[8]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-37°C) for several hours.

  • Product Analysis: Quench the reaction and analyze the PqqA peptide for the expected mass change corresponding to the cross-linking reaction (a loss of 2 Da due to the formation of the C-C bond and elimination of two hydrogen atoms). This is typically performed using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Biosynthesis of Pyrroloiminoquinone (PIQ) Alkaloids

The PIQ alkaloids, such as the makaluvamines, discorhabdins, and damirones, are a structurally diverse class of metabolites primarily isolated from marine sponges.[10] Unlike PQQ, their biosynthetic pathways have not been fully elucidated and remain largely hypothetical, based on structural relationships and biomimetic synthesis studies.[10][11]

Proposed Tryptophan-Derived Pathway

The prevailing hypothesis suggests that the PIQ scaffold is derived from the amino acid tryptophan.[10] The proposed pathway involves several key transformations:

  • Precursor Formation: The pathway is believed to start with either tryptophan or its decarboxylated form, tryptamine.[10][12]

  • Oxidative Cyclization: A series of oxidation steps on the tryptophan/tryptamine precursor leads to the formation of an indoloquinone intermediate.

  • Core Scaffold Assembly: This intermediate undergoes cyclodehydration to form the tricyclic pyrrolo[4,3,2-de]quinoline core characteristic of the PIQ alkaloids.[13] This core can manifest as ortho-quinones like the damirones.

  • Diversification: From this central "proto-makaluvamine" scaffold, the pathway diverges.[10]

    • Amination: Incorporation of an amine source (e.g., from ammonia or another amino acid) yields the simple makaluvamines.

    • Further Oxidative Reactions: Additional oxidative C-C or C-S bond formations can lead to more complex, fused, or spirocyclic structures like the discorhabdins.[10]

PIQ_Biosynthesis Tryptophan Tryptophan / Tryptamine Oxidation Multiple Oxidation Steps Tryptophan->Oxidation Indoloquinone Indoloquinone Intermediate Oxidation->Indoloquinone Cyclization Cyclodehydration Indoloquinone->Cyclization Core Proto-PIQ Scaffold (e.g., Damirones) Cyclization->Core Amination Amination Core->Amination Oxidative_Coupling Oxidative C-C/C-S Coupling Core->Oxidative_Coupling Makaluvamines Simple Makaluvamines Amination->Makaluvamines Makaluvamines->Oxidative_Coupling Discorhabdins Complex PIQs (e.g., Discorhabdins) Oxidative_Coupling->Discorhabdins

Caption: Proposed biosynthetic pathway for Pyrroloiminoquinone (PIQ) alkaloids.
An Alternative RiPP Hypothesis

Recent discoveries in related alkaloid families have introduced an intriguing alternative. The biosyntheses of ammosamides and lymphostins, which also possess a pyrroloquinoline core, have been traced to RiPP-class gene clusters.[10][14] The ammosamide pathway, for example, involves the tRNA-dependent attachment of tryptophan to a scaffold peptide, followed by extensive enzymatic modifications, including oxidation and the introduction of amine groups from other amino acids like glycine and asparagine.[15] This raises the possibility that at least some PIQ alkaloids found in marine invertebrates may be produced by symbiotic bacteria using a similarly complex, peptide-based pathway rather than a direct route from free tryptophan.[10]

Summary and Outlook

The biosynthesis of the pyrroloquinoline scaffold showcases two of nature's sophisticated strategies for natural product assembly. The pathway to the cofactor PQQ is a well-defined RiPP pathway, where genetic and biochemical studies have provided a clear, step-by-step enzymatic model. In contrast, the pathways to the diverse and pharmacologically potent PIQ alkaloids remain largely speculative. While a pathway involving the oxidation of free tryptophan is plausible, emerging evidence from related compounds points towards a more complex RiPP-based origin, potentially from symbiotic microorganisms.

For researchers and drug development professionals, understanding these pathways is critical. Elucidating the PIQ alkaloid gene clusters could enable heterologous expression and metabolic engineering to produce novel analogs with improved therapeutic properties. Furthermore, the unique enzymes from both pathways, such as the radical SAM enzyme PqqE and the cofactorless oxygenase PqqC, represent compelling targets for enzymological studies and potential tools for synthetic biology. Future work combining genome mining, in vitro reconstitution, and advanced analytical techniques will be essential to fully unravel the biosynthesis of these remarkable molecules.

References

Mechanism of action of 1h-Pyrrolo[3,2-h]quinoline as a topoisomerase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-h]quinoline as a Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism of action for this compound and its derivatives as topoisomerase inhibitors. While direct and extensive research on the parent this compound is limited, a strong mechanistic hypothesis can be formulated based on its structural similarity to the well-studied anticancer alkaloid, ellipticine, and on data from its substituted derivatives.

Introduction to this compound

The this compound core is a planar, tricyclic heterocyclic system. Its angular structure is analogous to ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), a natural product known for its potent antineoplastic properties. This structural similarity is the primary basis for investigating its potential as a topoisomerase inhibitor. Studies on 2-substituted derivatives of this compound have shown that these compounds induce antiproliferative effects and extensive DNA fragmentation, mirroring the activity of ellipticine and strongly suggesting a similar mechanism of action centered on topoisomerase inhibition.[1]

Proposed Mechanism of Action: A Dual-Action Model

The primary proposed mechanism for this compound and its derivatives is the inhibition of DNA topoisomerase II.[1][2] This is believed to occur through a multi-step process, similar to ellipticine, involving both DNA intercalation and direct interaction with the enzyme.[3]

Topoisomerase II Poisons vs. Catalytic Inhibitors

Topoisomerase inhibitors are broadly classified into two categories:

  • Topoisomerase Poisons: These agents do not inhibit the enzyme's ability to cleave DNA. Instead, they stabilize the transient "cleavage complex," a covalent intermediate where the topoisomerase is bound to the 5' end of the DNA.[4] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[3]

  • Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle at a step prior to DNA cleavage, such as preventing the enzyme from binding to DNA or inhibiting ATP hydrolysis, which is necessary for enzyme turnover.[5]

Based on the evidence from ellipticine and its derivatives, 1H-pyrrolo[3,2-h]quinolines are hypothesized to act primarily as topoisomerase II poisons .[1][4]

The proposed sequence of events is as follows:

  • DNA Intercalation: The planar aromatic structure of the this compound scaffold allows it to insert itself between the base pairs of the DNA double helix.[4]

  • Stabilization of the Cleavage Complex: Following intercalation, the compound stabilizes the covalent complex formed between topoisomerase II and the DNA. This action is the hallmark of a topoisomerase II poison.[3][4]

  • Inhibition of DNA Re-ligation: By stabilizing this complex, the inhibitor effectively prevents the enzyme from re-ligating the cleaved DNA strands.

  • Accumulation of Double-Strand Breaks: The persistence of these breaks leads to genomic instability, activation of DNA damage response pathways, and ultimately, apoptosis.

Topoisomerase_II_Poison_Mechanism cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Action of this compound TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds CleavageComplex Transient Cleavage Complex DNA->CleavageComplex Cleavage ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Re-ligation StabilizedComplex Stabilized Ternary Complex (Drug-DNA-TopoII) CleavageComplex->StabilizedComplex ReligatedDNA->TopoII Enzyme Release Inhibitor This compound (Inhibitor) Inhibitor->StabilizedComplex Stabilizes DSB Double-Strand Breaks StabilizedComplex->DSB Re-ligation Blocked Apoptosis Apoptosis DSB->Apoptosis Leads to

Proposed mechanism of this compound as a topoisomerase II poison.

Structure-Activity Relationship (SAR)

While a detailed SAR for this compound is not yet established, studies on ellipticine derivatives provide valuable insights. The cytotoxic activity and the ability to stabilize the topoisomerase II-DNA complex are highly dependent on the substitution pattern on the heterocyclic core.[4] For instance, the presence of a hydroxyl group at position 9 of the ellipticine ring system has been shown to be crucial for high levels of cytotoxicity and for stabilizing the cleavage complex.[4] This suggests that similar substitutions on the this compound scaffold could significantly modulate its biological activity.

It is important to note that not all pyrrolo-quinoline derivatives act via topoisomerase II poisoning. Some have been synthesized that exhibit cell growth inhibitory properties through mechanisms apparently unrelated to this pathway, indicating the rich chemical and biological diversity of this class of compounds.[6]

Quantitative Data on Pyrroloquinoline and Ellipticine Derivatives

CompoundTarget/AssayIC₅₀ / ActivityReference
EllipticineTopoisomerase IIα Decatenation>5000 µM (complete inhibition)[5]
ET-1 (N-methyl-5-demethyl ellipticine)Topoisomerase IIα Decatenation200–1000 µM (complete inhibition)[5]
ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide)Topoisomerase IIα Decatenation200–1000 µM (complete inhibition)[5]
9-HydroxyellipticineTopoisomerase II Cleavage Complex StabilizationPotent stabilizer[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). Catalytic inhibitors will prevent this decatenation.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing:

    • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin).

    • Kinetoplast DNA (kDNA) substrate (final concentration ~10 µg/ml).

    • ATP (final concentration 1 mM).

    • Test compound (this compound derivative) at various concentrations.

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture. The amount of enzyme should be pre-determined to be the minimum required for complete decatenation under control conditions.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.5 µg/µl proteinase K. Incubate at 50°C for another 30 minutes to digest the protein.

  • Gel Electrophoresis: Add gel loading dye and load the samples onto a 1% agarose gel.

  • Visualization: Run the gel at ~80-100V. Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light. Catenated kDNA remains in the well, while decatenated mini-circles migrate into the gel.

Decatenation_Assay_Workflow Start Prepare Reaction Mix (Buffer, kDNA, ATP, Inhibitor) AddEnzyme Add Topo II Enzyme Start->AddEnzyme Incubate Incubate 37°C, 30 min AddEnzyme->Incubate Stop Stop Reaction (SDS/EDTA/ Proteinase K) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain & Visualize (UV) Electrophoresis->Visualize

Workflow for the Topoisomerase II Decatenation Assay.
Topoisomerase-Mediated DNA Cleavage Assay

This assay is crucial for identifying topoisomerase poisons. It detects the accumulation of cleaved DNA that results from the stabilization of the cleavage complex.

Methodology:

  • Substrate Preparation: Use a plasmid DNA (e.g., pBR322) that is linearized with a restriction enzyme and then radiolabeled at one 3'-end with [α-³²P]dATP using Klenow fragment.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 10x Topoisomerase Reaction Buffer.

    • ³²P-labeled DNA substrate.

    • Test compound at various concentrations.

    • Nuclease-free water.

  • Enzyme Addition: Add purified topoisomerase I or II to initiate the reaction.

  • Incubation: Incubate at 37°C for 30 minutes to allow the cleavage-ligation equilibrium to be reached and for the drug to stabilize the cleavage complex.

  • Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1%. This denatures the enzyme, trapping it covalently on the DNA if a cleavage complex was stabilized.

  • Denaturing Gel Electrophoresis: Add formamide-containing loading dye to denature the DNA. Load the samples onto a denaturing polyacrylamide gel (containing urea).

  • Visualization: Run the gel, dry it, and expose it to a phosphor screen or X-ray film. The appearance of smaller DNA fragments (cleavage products) indicates that the compound is a topoisomerase poison.

Cleavage_Assay_Workflow Start Prepare Reaction Mix (Buffer, ³²P-DNA, Inhibitor) AddEnzyme Add Topo Enzyme Start->AddEnzyme Incubate Incubate 37°C, 30 min AddEnzyme->Incubate Stop Stop Reaction (SDS) Incubate->Stop Electrophoresis Denaturing PAGE Stop->Electrophoresis Visualize Autoradiography Electrophoresis->Visualize

Workflow for the Topoisomerase-Mediated DNA Cleavage Assay.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. Based on strong evidence from its structural analogue, ellipticine, and its own substituted derivatives, the primary mechanism of action is proposed to be the inhibition of topoisomerase II.[1] These compounds likely act as topoisomerase poisons, intercalating into DNA and stabilizing the covalent DNA-enzyme cleavage complex, which leads to the accumulation of lethal double-strand breaks and subsequent apoptosis. While this guide provides a robust, evidence-based hypothesis, further research is essential. Direct enzymatic and cellular studies on the unsubstituted this compound and a wider range of its derivatives are needed to confirm this mechanism, establish a clear structure-activity relationship, and fully realize its therapeutic potential.

References

An In-Depth Technical Guide to the Structural Analogues and Isomers of 1H-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural landscape, biological activities, and experimental methodologies related to 1H-Pyrrolo[3,2-h]quinoline and its analogues and isomers. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antiproliferative, kinase inhibitory, and DNA-targeting activities.

Introduction to the this compound Scaffold

This compound is a tricyclic aromatic heterocyclic compound consisting of a pyrrole ring fused to a quinoline moiety. The angular fusion of these rings creates a unique scaffold that has been explored for its potential as a bioactive molecule. Its structural similarity to naturally occurring alkaloids, such as ellipticine, has inspired the synthesis and investigation of a wide range of analogues and isomers for various therapeutic applications, particularly in oncology.

Classification of Structural Isomers

The fusion of the pyrrole and quinoline rings can occur in several ways, leading to a variety of structural isomers. These isomers exhibit distinct chemical and biological properties. A systematic classification based on the ring fusion is presented below.

Isomer ClassRing Fusion PatternRepresentative Scaffold
Pyrrolo[3,2-h]quinoline Pyrrole fused at the 'h' face of the quinolineThis compound
Pyrrolo[2,3-f]quinoline Pyrrole fused at the 'f' face of the quinoline1H-Pyrrolo[2,3-f]quinoline
Pyrrolo[3,2-f]quinoline Pyrrole fused at the 'f' face of the quinoline1H-Pyrrolo[3,2-f]quinoline
Pyrrolo[3,2-c]quinoline Pyrrole fused at the 'c' face of the quinoline1H-Pyrrolo[3,2-c]quinoline
Pyrrolo[2,1-a]isoquinoline Pyrrole fused at the 'a' face of the isoquinolinePyrrolo[2,1-a]isoquinoline
Pyrrolo[3,2-g]isoquinoline Pyrrole fused at the 'g' face of the isoquinoline1H-Pyrrolo[3,2-g]isoquinoline

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold and its isomers have demonstrated a broad spectrum of biological activities. The primary areas of investigation include their use as antiproliferative agents, inhibitors of crucial cellular enzymes like topoisomerases and kinases, and as ligands for nucleic acid structures.

Antiproliferative Activity

Many pyrroloquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to interfere with DNA synthesis and repair mechanisms.

Table 1: Antiproliferative Activity of Pyrrolo[2,1-a]isoquinoline Derivatives (Lamellarins) [1]

CompoundCancer Cell LineIC50 (µM)
Lamellarin DLung (A549)Sub-micromolar
Lamellarin DBreast (MCF-7)Sub-micromolar
Lamellarin DLiver (HepG2)Sub-micromolar
Lamellarin K triacetateLung (A549)0.005
Lamellarin NMelanoma (SK-MEL-5)0.187
Lamellarin HVarious4.0 (mean)
Lamellarin αVarious2.9 (mean)
Topoisomerase Inhibition

A significant mechanism of action for the antiproliferative effects of some pyrroloquinoline analogues is the inhibition of DNA topoisomerases. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors induce DNA strand breaks, ultimately leading to apoptosis.[2][3]

Haspin Kinase Inhibition

Certain isomers, particularly derivatives of 1H-pyrrolo[3,2-g]isoquinoline, have been identified as potent inhibitors of Haspin kinase.[4] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), a key event for proper chromosome alignment and segregation.[5][6][7][8] Inhibition of Haspin leads to mitotic defects and represents a promising strategy for cancer therapy.

Table 2: Haspin Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives [4][9][10][11]

CompoundTargetIC50 (nM)
3-(2-chloropyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin10.1
3-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin10.6
Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylateHaspin15.5
3-(1H-pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin81.3
Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoateHaspin82.1
Targeting DNA Trinucleotide Repeats

Derivatives of this compound-8-amine have been designed to bind to CTG trinucleotide repeats in DNA.[12] Expansion of these repeats is associated with several neuromuscular and neurodegenerative diseases. These small molecules offer a potential therapeutic approach by targeting the disease-causing nucleic acid structures.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrroloquinoline derivatives and for key biological assays to evaluate their activity.

Synthesis Protocols

A common route to 2-substituted 1H-pyrrolo[3,2-h]quinolines involves the Fischer indole synthesis.

  • Step 1: Preparation of 8-hydrazinylquinoline. 8-Aminoquinoline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with tin(II) chloride to yield 8-hydrazinylquinoline hydrochloride.

  • Step 2: Condensation with a ketone. The 8-hydrazinylquinoline is then condensed with an appropriate ketone (e.g., a substituted acetophenone) in a suitable solvent like ethanol or acetic acid, often with heating, to afford the corresponding hydrazone.

  • Step 3: Cyclization. The resulting hydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a mixture of acetic acid and sulfuric acid) with heating to yield the 2-substituted this compound.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel.

The synthesis of these compounds often involves a multi-step sequence starting from a substituted indole derivative.

  • Step 1: Preparation of a 3-substituted indole. A suitable indole starting material is functionalized at the 3-position, for example, through a Vilsmeier-Haack or a Friedel-Crafts reaction.

  • Step 2: Construction of the isoquinoline ring. The substituted indole undergoes a series of reactions, such as formylation, condensation, and cyclization, to build the isoquinoline ring fused to the 'g' face of the indole.

  • Step 3: Introduction of diversity. The 3-position of the 1H-pyrrolo[3,2-g]isoquinoline core can be further modified, for instance, through Suzuki or Stille cross-coupling reactions to introduce various aryl or heteroaryl substituents.

  • Step 4: Purification. Products are typically purified by column chromatography.

The synthesis of the complex marine alkaloid lamellarin D has been achieved through various strategies, often involving the sequential construction of the polycyclic system.

  • Step 1: Formation of the dihydroisoquinoline framework. This can be achieved through N-alkylation of a pyrrole derivative followed by a Heck cyclization.

  • Step 2: Sequential bromination and Suzuki cross-coupling. Regioselective bromination of the pyrroloisoquinoline core followed by Suzuki cross-coupling with appropriate arylboronic esters allows for the introduction of the substituted phenyl groups. This sequence is often repeated to install multiple aryl substituents.

  • Step 3: Aromatization and lactonization. The dihydroisoquinoline ring is oxidized to the aromatic isoquinoline, and subsequent deprotection of phenol groups followed by lactonization yields the final lamellarin D structure.

  • Step 4: Purification. Purification is typically performed at each step using column chromatography.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

    • Test compounds dissolved in DMSO

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide or other DNA stain

    • Gel loading buffer

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding human topoisomerase I to each tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reactions by adding gel loading buffer containing SDS.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

This is a high-throughput assay to measure the inhibition of Haspin kinase activity.

  • Materials:

    • Recombinant Haspin kinase

    • Biotinylated histone H3 peptide substrate

    • ATP

    • Kinase reaction buffer

    • Europium-labeled anti-phospho-histone H3 (Thr3) antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

    • Stop solution (EDTA)

    • Test compounds dissolved in DMSO

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • In a microplate, add the test compound at various concentrations, Haspin kinase, and the biotinylated histone H3 substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents: a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate to allow for binding.

    • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate. A decrease in the signal indicates inhibition of Haspin kinase.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and its isomers are a direct consequence of their interaction with specific cellular targets and the subsequent modulation of key signaling pathways.

Topoisomerase Inhibition-Induced Apoptosis

Topoisomerase inhibitors do not directly bind to DNA but rather trap the enzyme on the DNA, forming a stable "cleavable complex".[2][13][14] This leads to single- or double-strand DNA breaks, which, if not repaired, trigger a DNA damage response. This response can activate cell cycle checkpoints and ultimately lead to programmed cell death (apoptosis).[1][15] The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the activation of a caspase cascade.

Topoisomerase_Inhibition_Pathway Inhibitor Pyrroloquinoline Topoisomerase Inhibitor Topoisomerase Topoisomerase-DNA Complex Inhibitor->Topoisomerase Binds to CleavableComplex Stabilized Cleavable Complex Topoisomerase->CleavableComplex Stabilizes DSB DNA Double-Strand Breaks CleavableComplex->DSB Leads to DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates p53 p53 Activation DDR->p53 Phosphorylates Bax Bax/Bak Activation p53->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Haspin_Kinase_Pathway cluster_prophase Prophase/Prometaphase cluster_inhibition Inhibition Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates NoH3T3ph No p-Histone H3 (Thr3) H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Alignment Proper Chromosome Alignment Centromere->Alignment Ensures Inhibitor Pyrroloquinoline Haspin Inhibitor Inhibitor->Haspin Inhibits Mislocalization CPC Mislocalization NoH3T3ph->Mislocalization Leads to Misalignment Chromosome Misalignment Mislocalization->Misalignment Arrest Mitotic Arrest Misalignment->Arrest

References

A Historical Perspective on the Discovery of Pyrroloquinoline Quinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ), a small quinone molecule, has garnered significant scientific interest since its discovery as a novel redox cofactor.[1] Initially identified in bacteria, its potent antioxidant capacity and influence on cellular signaling, particularly in mitochondrial biogenesis, have established it as a molecule of considerable interest in the fields of nutrition, pharmacology, and drug development.[1] This technical guide provides an in-depth exploration of the discovery and history of PQQ, detailing the key experiments that have elucidated its structure and function. It presents a comprehensive overview of the signaling pathways modulated by PQQ and offers detailed experimental protocols for foundational and contemporary research in this area.

The Historical Timeline of PQQ Discovery

The journey to understanding PQQ began with observations of enzymatic activities in bacteria that could not be explained by the then-known cofactors, namely nicotinamide and flavin nucleotides.[1] This led to a decades-long investigation that culminated in the identification and characterization of a third redox cofactor.

Key Milestones in the Discovery of PQQ
  • 1964: Jens Gabriel Hauge, while studying glucose dehydrogenase from Bacterium anitratum, provided the first evidence of a novel redox cofactor.[1] He observed that the enzyme's catalytic activity was independent of NAD+ or FAD, suggesting the presence of a new prosthetic group.[1]

  • 1979: The molecular structure of this enigmatic cofactor was independently elucidated by two research groups. Salisbury and colleagues, through X-ray crystallography, and Duine and colleagues, using a variety of spectroscopic techniques, identified the tricyclic aromatic quinone structure and named it pyrroloquinoline quinone.

  • Post-1979: Following its structural characterization, Adachi and colleagues identified PQQ in Acetobacter species, expanding the known distribution of this cofactor within the bacterial kingdom.[2]

  • 2003: A paper published in Nature by Kasahara and Kato proposed that PQQ was a new vitamin for mammals, based on their findings that mice deprived of PQQ exhibited reduced fertility and skin problems.[3]

Historical_Timeline_of_PQQ_Discovery cluster_1960s 1960s cluster_1970s 1970s cluster_Post1979 Post-1979 cluster_2000s 2000s A 1964: J.G. Hauge reports evidence of a novel redox cofactor in bacterial glucose dehydrogenases. B 1979: Salisbury and Duine groups independently elucidate the structure of PQQ. A->B C Adachi and colleagues find PQQ in Acetobacter species. B->C D 2003: Kasahara and Kato propose PQQ as a new vitamin in Nature. C->D E 2005: Anthony and Felton challenge the vitamin status of PQQ. D->E PQQ_Mitochondrial_Biogenesis_Pathway PQQ PQQ AMPK AMPK PQQ->AMPK PGC1a PGC-1α AMPK->PGC1a NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 TFAM TFAM NRF1_2->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Experimental_Workflow_PQQ_Analysis cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation A Bacterial Culture / Biological Sample B Extraction A->B C Purification B->C D HPLC C->D E Mass Spectrometry C->E F Enzymatic Assay C->F G Quantification D->G H Structural Elucidation E->H I Activity Measurement F->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-h]quinoline via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[3,2-h]quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have been investigated for their potential to bind to DNA trinucleotide repeats and for other biological activities.[1][2] The Fischer indole synthesis provides a classical and versatile method for the construction of indole and related heterocyclic systems. This document outlines the application of the Fischer indole synthesis for the preparation of this compound, providing a detailed experimental protocol and a summary of relevant data.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust chemical reaction for producing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][4] This methodology can be adapted to synthesize more complex fused heterocyclic systems, such as pyrroloquinolines.

The synthesis of this compound via the Fischer indole synthesis involves the reaction of a suitable quinolinylhydrazine with a carbonyl compound in the presence of an acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving good yields and purity. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[4]

Signaling Pathways and Logical Relationships

The logical workflow for the synthesis of this compound via the Fischer indole synthesis can be visualized as a sequence of key chemical transformations. This process begins with the selection of appropriate starting materials, proceeds through the formation of a key intermediate, and culminates in the formation of the target molecule.

fischer_indole_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Quinolin-8-ylhydrazine hydrazone Hydrazone Formation start1->hydrazone start2 Pyruvic Aldehyde start2->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Acid Catalyst (e.g., PPA) cyclization Cyclization & Aromatization rearrangement->cyclization product This compound cyclization->product Elimination of NH3

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocols

The following protocol is a representative example for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • Quinolin-8-ylhydrazine hydrochloride

  • Pyruvic aldehyde (40% solution in water)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve quinolin-8-ylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add pyruvic aldehyde (1.1 eq) dropwise to the solution while stirring at room temperature.

    • Continue stirring the mixture for 2-4 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Indolization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 eq by weight).

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-6 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction parameters for the Fischer indole synthesis. Note that specific yields for this compound via this method are not widely reported in the literature, so the values presented are representative for analogous Fischer indole syntheses.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Polyphosphoric AcidNeat100-1401-540-70
Zinc ChlorideAcetic AcidReflux2-835-65
Sulfuric AcidEthanolReflux4-1230-60
p-Toluenesulfonic AcidTolueneReflux6-1845-75

Mechanism of Fischer Indole Synthesis

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a type of Claisen rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring system.

fischer_mechanism A Arylhydrazine + Carbonyl B Hydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F Rearomatization G Aminal F->G H Elimination of NH3 G->H H+ I Indole Product H->I

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[3,2-h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-h]quinoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds, including those with potential as kinase inhibitors and agents targeting trinucleotide repeats.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient construction of this complex fused-ring system. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, drawing upon established palladium-catalyzed methodologies such as Suzuki coupling, Sonogashira coupling, Heck reactions, and C-H activation/amination.

Introduction

Palladium catalysis offers a broad scope for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures like the this compound core. These methods are characterized by their high efficiency, functional group tolerance, and the ability to create diverse derivatives for structure-activity relationship (SAR) studies. Common strategies involve the use of a pre-functionalized quinoline or isoquinoline core, followed by a palladium-catalyzed cyclization to form the pyrrole ring.

General Synthetic Strategies

The synthesis of this compound derivatives can be approached through several palladium-catalyzed pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:

  • Cross-Coupling and Annulation: This common approach involves an initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to introduce a side chain onto a functionalized quinoline precursor, followed by a subsequent cyclization to form the pyrrole ring.

  • Intramolecular Heck Reaction: A suitably substituted quinoline with an olefin-containing side chain can undergo an intramolecular Heck reaction to form the five-membered pyrrole ring.[3]

  • Domino or Tandem Reactions: These processes combine multiple bond-forming events in a single pot, often initiated by a palladium-catalyzed step, to rapidly build the tricyclic core.[4][5]

  • C-H Activation/Amination: Direct C-H functionalization of a quinoline derivative followed by intramolecular amination represents a highly atom-economical approach to construct the pyrrole ring.[6][7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical quantitative data for various palladium-catalyzed reactions relevant to the synthesis of pyrroloquinoline scaffolds.

Table 1: Conditions for Suzuki-Type Cross-Coupling Reactions

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄ (5-10 mol%)PdCl₂(dppf)
Base Na₂CO₃ or K₃PO₄ (2.0 equiv.)Cs₂CO₃
Solvent DMF/H₂O or Dioxane/H₂OToluene
Temperature 80-100 °C110 °C
Reactants Halogenated quinoline, Boronic acid/esterAryl triflate, Boronic acid
Yield 51-69%[1]Typically >70%

Table 2: Conditions for Sonogashira and Heck Reactions

ParameterSonogashira CouplingIntramolecular Heck Reaction
Catalyst PdCl₂(PPh₃)₂/CuI (5 mol%)Pd(OAc)₂ or PdCl₂(PPh₃)₂/CuI
Base NEt₃ or HNⁱPr₂K₂CO₃ or PPh₃
Solvent Dioxane/Water or THFDMF or Toluene
Temperature 80 °C100-120 °C
Reactants Iodoquinoline, Terminal alkyneAllyl-substituted iodoquinoline
Yield Moderate to goodLow to good

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Suzuki Coupling and Cyclization

This protocol is a generalized procedure based on common practices for Suzuki couplings followed by a cyclization step.

Step A: Suzuki Cross-Coupling

  • To a microwave vial or Schlenk flask, add the halogenated quinoline precursor (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.6 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DMF/H₂O 4:1).

  • Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Boc-Deprotection and Cyclization (if applicable)

  • If the coupled product contains a Boc-protecting group on a nitrogen atom intended for cyclization, dissolve the purified intermediate in a suitable solvent (e.g., CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[1]

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the mixture under reduced pressure. The resulting cyclized this compound derivative may require further purification.

Protocol 2: Synthesis via Intramolecular C-H Amination

This protocol outlines a general approach for the final ring-closing step to form the pyrrole ring, based on C-H activation principles.

  • In a reaction vessel, combine the N-substituted amino-quinoline precursor (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Oxone or benzoquinone).[7][8]

  • Add a suitable ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a dry, degassed solvent (e.g., toluene or acetic acid).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, filter off the catalyst if heterogeneous, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired this compound derivative.

Visualizations

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Reaction cluster_intermediate Intermediate cluster_cyclization Ring Formation cluster_product Final Product A Functionalized Quinoline Precursor C Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->C B Coupling Partner (e.g., Boronic Acid) B->C D Substituted Quinoline Intermediate C->D Formation of C-C or C-N bond E Intramolecular Cyclization (Annulation / C-H Amination) D->E Activation F This compound Derivative E->F Pyrrole Ring Closure

Caption: General workflow for the synthesis of this compound derivatives.

reaction_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide R¹-X (Quinoline-X) aryl_halide->oxidative_addition intermediate1 R¹-Pd(II)(X)L₂ oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid R²-B(OR)₂ boronic_acid->transmetalation intermediate2 R¹-Pd(II)(R²)L₂ transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

logical_relationship cluster_precursors Precursor Selection cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Desired Outcome quinoline Quinoline Core (Halogenated, Triflate) pd_source Palladium Source (Pd(OAc)₂, Pd(PPh₃)₄) quinoline->pd_source reacts with sidechain Sidechain Source (Boronic Acid, Alkyne, Olefin) sidechain->pd_source reacts with product This compound pd_source->product ligand Ligand (e.g., Phosphines) ligand->product base Base (Carbonates, Phosphates) base->product solvent Solvent (DMF, Toluene, Dioxane) solvent->product temp Temperature (80-120 °C) temp->product yield High Yield & Purity product->yield leads to

Caption: Key factors influencing the synthesis of 1H-pyrrolo[3,2-h]quinolines.

References

1H-Pyrrolo[3,2-h]quinoline: A Promising Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-h]quinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The unique structural features of the this compound system allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets. This document provides a comprehensive overview of the application of this scaffold in kinase inhibitor design, including synthetic strategies, structure-activity relationships (SAR), and detailed protocols for relevant biological assays.

Data Presentation

The inhibitory activities of this compound derivatives against various kinases are summarized below. The data highlights the potential of this scaffold in targeting kinases involved in cell cycle regulation and proliferation.

Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives

CompoundR-GroupTarget KinaseIC50 (nM)Reference
1 2-chloropyridin-4-ylHaspin10.1[1]
2 6-aminopyridin-3-ylHaspin10.6[1]
3 Pyrazol-3-ylHaspin<1000[1]
4 Pyrazol-4-ylHaspin<1000[1]
5 Pyrrol-2-ylHaspin81.3[1]
6 Methyl propionateHaspin82.1[1]

Note: Data for the closely related 1H-pyrrolo[3,2-g]isoquinoline scaffold is presented due to the limited availability of specific quantitative data for this compound kinase inhibitors in the public domain. This data is intended to be illustrative of the potential of the broader pyrrolo-quinoline/isoquinoline family.

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

While a definitive general synthesis for the core this compound is not extensively detailed in the available literature, a plausible approach can be adapted from established quinoline syntheses, such as the Friedländer annulation.

Objective: To synthesize the core this compound tricycle.

Materials:

  • Appropriately substituted ortho-amino-formyl or -acetyl pyrrole precursor

  • A carbonyl compound with an α-methylene group

  • Acid or base catalyst (e.g., piperidine, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Precursor Synthesis: Synthesize the required ortho-amino-substituted pyrrole aldehyde or ketone. This may involve multiple steps, including nitration, reduction, and formylation/acylation of a suitable pyrrole starting material.

  • Condensation Reaction: In a round-bottom flask, dissolve the ortho-amino pyrrole precursor and the carbonyl compound in a suitable solvent.

  • Catalysis: Add a catalytic amount of an acid or base to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as Haspin.

Objective: To quantify the inhibitory potency of a this compound derivative against a target kinase.

Materials:

  • Recombinant active kinase (e.g., Haspin)

  • Kinase substrate (e.g., Histone H3)

  • [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, kinase buffer, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the kinase with the test compound for 10-15 minutes at 30°C to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Assay for Kinase Inhibition (Immunofluorescence)

This protocol describes a method to assess the inhibition of a target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Objective: To determine the cellular potency of a this compound derivative.

Materials:

  • Cell line expressing the target kinase (e.g., U2OS for Haspin)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Thr3))

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscopy imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate suitable for imaging and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate the cells with the primary antibody against the phosphorylated substrate.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the phosphorylated substrate in the nucleus of treated and control cells. Normalize the signal to the DAPI signal.

  • Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.

Mandatory Visualization

G cluster_discovery Drug Discovery & Preclinical Development Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Cell-based Assays) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical_Testing Preclinical Testing (In vivo models) Lead_Optimization->Preclinical_Testing G Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylation p_Histone_H3_T3 Phospho-Histone H3 (Thr3) Histone_H3->p_Histone_H3_T3 Chromosomal_Passenger_Complex Chromosomal Passenger Complex (CPC) Recruitment p_Histone_H3_T3->Chromosomal_Passenger_Complex Mitotic_Progression Proper Mitotic Progression Chromosomal_Passenger_Complex->Mitotic_Progression Inhibitor This compound Inhibitor Inhibitor->Haspin_Kinase

References

Application of 1H-Pyrrolo[3,2-h]quinoline in Targeting CTG Trinucleotide Repeats

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy Type 1 (DM1) is a debilitating neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the expanded CUG repeats (r(CUG)exp) form toxic hairpin structures within the nucleus. These toxic RNA structures sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects, a phenomenon known as "spliceopathy," which underlies the multi-systemic symptoms of DM1.

A promising therapeutic strategy involves the use of small molecules designed to bind selectively to the toxic r(CUG)exp, disrupt their secondary structure, and liberate sequestered MBNL1, thereby restoring normal splicing patterns. The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a promising chemotype for this purpose. Specifically, derivatives of this compound-8-amine (PQA) have been synthesized as potential ligands for CTG repeats. The tricyclic aromatic system of PQA features a unique non-linear hydrogen-bonding surface that is complementary to the thymine (uracil in RNA) bases within the repeat tracts, forming the basis for its targeted binding.[1] Studies have shown that the pyrroloquinoline core is crucial for this interaction, as analogous quinoline derivatives lacking the pyrrole ring exhibit significantly lower binding affinity.[1]

These application notes provide an overview of the mechanism, supporting data for representative molecules, and detailed protocols for evaluating compounds based on the this compound scaffold against the CTG repeat target.

Pathogenic Mechanism and Therapeutic Intervention

The central pathogenic event in DM1 is the gain-of-function toxicity of the r(CUG)exp transcript. The following diagram illustrates this pathway and the point of intervention for therapeutic small molecules like this compound derivatives.

cluster_gene Gene Level (DNA) cluster_rna Transcription (RNA) cluster_protein Cellular Pathology cluster_therapy Therapeutic Intervention DMPK_normal Normal DMPK Gene (5-37 CTG Repeats) DMPK_expanded Mutant DMPK Gene (>50 CTG Repeats) RNA_expanded Toxic r(CUG)exp mRNA Forms Hairpin Structures DMPK_expanded->RNA_expanded Transcription RNA_normal Normal DMPK mRNA Foci Nuclear RNA Foci RNA_expanded->Foci Release Release of MBNL1 RNA_expanded->Release MBNL1_free Free MBNL1 (Splicing Regulator) MBNL1_seq Sequestration of MBNL1 MBNL1_free->MBNL1_seq Foci->MBNL1_seq Traps MBNL1 Spliceopathy Aberrant Splicing (Spliceopathy) MBNL1_seq->Spliceopathy Leads to MBNL1_seq->Release Disrupts Sequestration Symptoms DM1 Symptoms (Myotonia, Muscle Wasting, etc.) Spliceopathy->Symptoms PQA This compound (PQA) PQA->RNA_expanded Binds to Correction Splicing Correction Release->Correction Restores Function Correction->Symptoms Ameliorates

Caption: Pathogenic cascade of Myotonic Dystrophy Type 1 and the intervention point for PQA.

Data Presentation

While this compound-8-amine (PQA) derivatives have been specifically designed to target CTG repeats, quantitative binding and cellular efficacy data for this specific scaffold are not extensively available in peer-reviewed literature.[1] To provide a framework for the evaluation of such compounds, the following tables summarize representative data from other published small molecules that target CUG repeats and have been assessed using the protocols detailed below.

Table 1: Illustrative In Vitro Binding Affinities of Small Molecules to CUG Repeats

Compound Class Target Method Kd or Ki (µM) Reference
Amide-based Ligand (CUG)4 RNA Single-Molecule FRET 1.3 ± 0.2 [2]
Amide-based Dimer (CUG)4 RNA Single-Molecule FRET 0.028 ± 0.002 [2]
Triaminotriazine (CCUG)6 RNA Gel Shift Assay 2.0 (Ki) [3]

| Peptoid Ligand | (CUG)109 RNA | EFC Assay | 3.2 (Ki) |[4] |

Table 2: Illustrative Cellular Activities of Representative CUG-Binding Small Molecules

Compound Assay Cell Line Endpoint Result Reference
Compound 1 Splicing Rescue (RT-PCR) DM1 Fibroblasts MBNL1 exon 5 splicing Splicing corrected towards wild-type levels [5]
Compound 1 Foci Reduction (FISH) DM1 Fibroblasts Number of nuclear foci Significant reduction in foci number [5]
Lomofungin MBNL1-CUG Interaction DM1 Cellular Model ATP2A1 exon 22 splicing 71% rescue of mis-splicing [6]

| Daunorubicin | MBNL1 Colocalization | DM1 Myoblasts | MBNL1 in CUG foci | Reduced colocalization at 1-10 µM |[7] |

Experimental Protocols

The following protocols outline key experiments to characterize the binding and cellular activity of this compound derivatives.

Protocol 1: Determination of Binding Affinity by Fluorescence Anisotropy

This protocol measures the binding of a small molecule to a fluorescently-labeled oligonucleotide containing CTG repeats. Binding of the compound to the larger DNA/RNA molecule restricts its rotational movement, leading to an increase in fluorescence anisotropy.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_RNA Prepare FAM-labeled (CTG)10 oligonucleotide Mix Mix constant [RNA] with increasing [PQA] Prep_RNA->Mix Prep_Cmpd Prepare serial dilution of PQA compound Prep_Cmpd->Mix Prep_Buffer Prepare binding buffer Prep_Buffer->Mix Incubate Incubate at RT (e.g., 30 min) Mix->Incubate Measure Measure Fluorescence Anisotropy Incubate->Measure Plot Plot Anisotropy vs. [PQA] Measure->Plot Fit Fit data to a binding isotherm (e.g., one-site) Plot->Fit Kd Calculate Kd Fit->Kd

Caption: Workflow for determining binding affinity using fluorescence anisotropy.

Materials:

  • Test Compound (e.g., PQA derivative) dissolved in DMSO.

  • Fluorescently labeled oligonucleotide (e.g., 5'-FAM-(CTG)10-3') from a commercial supplier.

  • Binding Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2.

  • 384-well, black, flat-bottom plates.

  • Fluorescence plate reader capable of measuring anisotropy.

Procedure:

  • Oligonucleotide Preparation: Resuspend the FAM-(CTG)10 oligonucleotide in nuclease-free water to a stock concentration of 100 µM. For the experiment, prepare a 2X working solution (e.g., 20 nM) in Binding Buffer.

  • Compound Preparation: Prepare a 2X serial dilution of the PQA compound in Binding Buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 2 nM). Include a buffer-only control.

  • Assay Plate Setup:

    • Add 25 µL of the 2X PQA serial dilutions to the wells of the 384-well plate.

    • Add 25 µL of the 2X FAM-(CTG)10 working solution to each well. The final volume will be 50 µL, and the final concentrations will be 1X.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence anisotropy on a plate reader. Set the excitation wavelength for FAM at 485 nm and the emission wavelength at 520 nm.[8]

  • Data Analysis:

    • Plot the change in anisotropy as a function of the PQA compound concentration.

    • Fit the resulting curve to a suitable binding equation (e.g., a one-site specific binding model) using graphing software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).[9][10]

Protocol 2: Visualization of Nuclear Foci Reduction by Fluorescence In Situ Hybridization (FISH)

This protocol assesses the ability of a compound to disrupt the nuclear r(CUG)exp foci in DM1 patient-derived cells.

Experimental Workflow:

cluster_cell Cell Culture & Treatment cluster_fish FISH Procedure cluster_analysis Imaging & Analysis Seed Seed DM1 fibroblasts on coverslips Treat Treat cells with PQA (e.g., 48h) Seed->Treat Fix Fix & Permeabilize Treat->Fix Hybridize Hybridize with Cy3-(CAG)5 probe Fix->Hybridize Wash Post-hybridization washes Hybridize->Wash Mount Mount with DAPI Wash->Mount Image Acquire images on fluorescence microscope Mount->Image Quantify Quantify number, size, & intensity of foci per nucleus Image->Quantify Result Compare treated vs. untreated cells Quantify->Result

Caption: Workflow for evaluating foci reduction in DM1 cells using FISH.

Materials:

  • DM1 patient-derived fibroblasts or myoblasts.[11][12]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Glass coverslips in 24-well plates.

  • Test Compound (PQA derivative).

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.5% Triton X-100 in PBS.

  • Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran sulfate.

  • Fluorescent Probe: 5'-Cy3-(CAG)5-3' peptide nucleic acid (PNA) or 2'OMe probe.[13]

  • Wash Buffers: 2x SSC, 0.1x SSC.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed DM1 cells onto glass coverslips in a 24-well plate at a density that allows them to reach ~70% confluency.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of the PQA compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 48 hours.[14]

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Pre-warm hybridization buffer to 37°C.

    • Dilute the Cy3-(CAG)5 probe in hybridization buffer to a final concentration of 2-5 ng/µL.

    • Denature the probe solution at 80°C for 5 minutes, then place on ice.

    • Apply 50 µL of the probe solution to each coverslip.

    • Incubate in a humidified chamber at 37°C overnight.[13][15]

  • Washing:

    • Wash coverslips twice with 50% formamide/2x SSC at 37°C for 30 minutes each.

    • Wash twice with 2x SSC at room temperature for 5 minutes each.

  • Mounting and Imaging:

    • Briefly rinse with water.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and Cy3 (red, foci).

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ), quantify the number, size, and total intensity of foci per nucleus for at least 50 cells per condition.

    • Compare the results from PQA-treated cells to the DMSO control to determine the efficacy of foci reduction.[14]

Protocol 3: Assessment of Splicing Correction by RT-PCR

This protocol measures the ability of a compound to correct the mis-splicing of MBNL1-dependent exons in DM1 cells. A shift from the aberrant isoform to the normal adult isoform indicates therapeutic effect.

Experimental Workflow:

cluster_cell Cell Culture & Treatment cluster_rtpcr RT-PCR cluster_analysis Analysis Seed Culture DM1 myoblasts in 6-well plates Treat Treat cells with PQA (e.g., 72h) Seed->Treat Extract Extract total RNA Treat->Extract cDNA Synthesize cDNA Extract->cDNA PCR PCR amplify target exons (e.g., INSR, ATP2A1) cDNA->PCR Gel Run products on agarose gel PCR->Gel Quantify Quantify band intensities for splice isoforms Gel->Quantify PSI Calculate Percent Spliced In (PSI) Quantify->PSI

Caption: Workflow for analyzing splicing correction via RT-PCR.

Materials:

  • DM1 patient-derived myoblasts.

  • Test Compound (PQA derivative).

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Taq DNA polymerase and dNTPs.

  • PCR primers flanking a known mis-spliced exon (e.g., Insulin Receptor (INSR) exon 11 or ATP2A1 exon 22).[16]

  • Agarose gel electrophoresis system.

  • Gel imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture DM1 myoblasts in 6-well plates until they reach ~80% confluency.

    • Treat cells with the PQA compound at various concentrations and a DMSO control for 72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Set up PCR reactions using primers that flank the alternative exon of interest. For example, for INSR exon 11, the primers will amplify both the isoform that includes the exon (aberrant in DM1) and the isoform that excludes it (normal adult).

    • Run the PCR for 25-30 cycles to ensure amplification is in the linear range.

  • Gel Electrophoresis and Analysis:

    • Run the PCR products on a 2-3% agarose gel to separate the two splice isoforms.

    • Visualize the bands using a gel imaging system.

  • Quantification:

    • Measure the intensity of the bands corresponding to the included and excluded isoforms using software like ImageJ.

    • Calculate the Percent Spliced In (PSI) value using the formula: PSI = [Intensity of Inclusion Isoform] / ([Intensity of Inclusion Isoform] + [Intensity of Exclusion Isoform]) x 100

    • Compare the PSI values from treated samples to the DMSO control and to healthy control cells to determine the extent of splicing correction.[16][17][18]

References

Application Notes and Protocols: Development of 1H-Pyrrolo[3,2-h]quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the development of 1H-pyrrolo[3,2-h]quinoline derivatives as potential anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyrroloquinoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique angular structure of the this compound scaffold, an analogue of the potent anticancer agent ellipticine, has been explored for the development of novel antineoplastic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of key cellular enzymes like topoisomerase.[1][2] This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds.

Data Presentation

The anticancer activity of various this compound derivatives has been evaluated against multiple cancer cell lines. The following tables summarize the quantitative data from these studies, providing a comparative overview of their potency.

Table 1: Antiproliferative Activity of 2-Substituted this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
4a NCI-60 Panel (various)Not specified, most active[3]
5a NCI-60 Panel (various)Less active than 4a[3]

Note: Specific IC50 values for the NCI-60 panel were not detailed in the abstract but compound 4a was noted as the most active.

Table 2: Activity of Other Anticancer Pyrroloquinoline Isomers

Compound ScaffoldKey FindingsReference
1H-pyrrolo[3,2-g]isoquinolinePotent Haspin kinase inhibitors with IC50 values in the low nanomolar range.[4][5]
1H-pyrrolo[3,2-c]pyridineDiarylureas and diarylamides showed high potency against A375P human melanoma cell line with IC50 in the nanomolar range.[6]
3H-pyrrolo[3,2-f]quinolineA synthesized derivative demonstrated high antiproliferative activity through DNA intercalation and topoisomerase II inhibition.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound derivatives. The following are standard protocols for key experiments.

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common synthetic strategies for similar heterocyclic compounds.

Materials:

  • Starting materials (e.g., substituted o-nitrophenyl-ketones, amines, aldehydes)

  • Glacial acetic acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen gas)

  • Appropriate solvents (e.g., ethanol, methanol, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Paal-Knorr Cyclo-condensation: React an o-nitrophenyl-ketone with a suitable amine in glacial acetic acid to form the N-linked o-nitro-phenylpyrrole intermediate.

  • Catalytic Reduction: Reduce the nitro group of the intermediate to an amino group using a catalytic amount of Pd/C under a hydrogen atmosphere. This yields the o-aminophenyl-pyrrole.

  • Cyclization: Treat the o-aminophenyl-pyrrole with an appropriate aldehyde under mild reaction conditions to construct the quinoline ring, affording the final this compound derivative.

  • Purification: Purify the crude product using column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a potential signaling pathway affected by this compound derivatives.

G cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt Antiproliferative Assay (MTT) characterization->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis mechanism Mechanism of Action Studies mtt->mechanism animal Animal Model Studies mechanism->animal toxicity Toxicity Evaluation animal->toxicity

Caption: General workflow for the development and evaluation of anticancer agents.

G compound This compound Derivative dna Nuclear DNA compound->dna Intercalation topoII Topoisomerase II compound->topoII Inhibition replication DNA Replication & Transcription dna->replication dna->replication topoII->replication topoII->replication apoptosis Apoptosis replication->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) replication->cell_cycle

Caption: Proposed mechanism of action via DNA intercalation and Topoisomerase II inhibition.

References

Application Notes and Protocols for the Investigation of 1H-Pyrrolo[3,2-h]quinoline Analogs in Neurodegenerative Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing challenge to global health. The development of novel therapeutic agents capable of slowing or halting disease progression is of paramount importance. The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a promising heterocyclic structure for the design of biologically active molecules. Its rigid, planar structure and potential for diverse functionalization make it an attractive candidate for targeting key pathological pathways in neurodegeneration, including protein aggregation, oxidative stress, and neuroinflammation.

These application notes provide a comprehensive guide for the investigation of this compound analogs as potential therapeutic agents for neurodegenerative diseases. The protocols detailed below are based on established methodologies for evaluating the neuroprotective potential of related quinoline and pyrroloquinoline compounds, offering a robust framework for the screening and characterization of new chemical entities.

Rationale for Investigating this compound Analogs

The therapeutic potential of quinoline-based compounds in neurodegenerative diseases is supported by their ability to interact with multiple relevant biological targets.[1][2] Analogs of the isomeric 1H-pyrrolo[3,2-g]isoquinoline have demonstrated potent inhibition of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3][4] Furthermore, some 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to exhibit antiproliferative effects, potentially through the inhibition of topoisomerases, suggesting their ability to interact with crucial cellular machinery.[5] The core structure also provides a scaffold for the development of antioxidants and inhibitors of cholinesterases, enzymes critical to cognitive function.[1]

Data Presentation: In Vitro Biological Activity of Pyrroloquinoline Analogs

While specific neuroprotective data for this compound analogs are still emerging, the following table summarizes the in vitro kinase inhibitory activity of isomeric 1H-pyrrolo[3,2-g]isoquinoline derivatives, providing valuable insights into the potential of this compound class.[3][4]

Compound IDStructureTarget KinaseIC50 (nM)[3][4]
Analog 1 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin10.1
DYRK1A>1000
PIM1157
GSK-3β>1000
Analog 2 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amineHaspin10.6
DYRK1A134
PIM1114
GSK-3β>1000
Analog 3 3-(1H-Pyrazol-4-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin30.2
PIM1225
CLK1>1000
GSK-3β>1000
Analog 4 3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin81.3
PIM1>1000
CLK1>1000
GSK-3β>1000

Experimental Protocols

The following protocols are provided as a guide for the initial screening and characterization of novel this compound analogs for their neuroprotective properties.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture and Seeding:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
  • Seed the cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the this compound analogs in DMSO.
  • Serially dilute the compounds in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
  • Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO2.

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) in a cell culture medium.
  • Add the oxidative stress-inducing agent to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100 µM 6-OHDA or 200 µM H2O2).
  • Include control wells with cells only, cells with vehicle + oxidant, and cells with each compound concentration without the oxidant.
  • Incubate the plates for an additional 24 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_stress Oxidative Stress Induction cluster_readout Viability Assessment start Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h start->incubation1 add_compounds Add this compound analogs incubation1->add_compounds incubation2 Incubate for 2h add_compounds->incubation2 add_oxidant Add 6-OHDA or H2O2 incubation2->add_oxidant incubation3 Incubate for 24h add_oxidant->incubation3 add_mtt Add MTT reagent incubation3->add_mtt incubation4 Incubate for 4h add_mtt->incubation4 dissolve Dissolve formazan with DMSO incubation4->dissolve read Measure absorbance at 570 nm dissolve->read

Caption: Workflow for assessing neuroprotective effects.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, measures the inhibition of AChE activity by the test compounds.

1. Reagent Preparation:

  • Prepare a phosphate buffer (0.1 M, pH 8.0).
  • Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in phosphate buffer.
  • Ellman's reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
  • Enzyme solution: Acetylcholinesterase (from electric eel) at a concentration of 0.1 U/mL in phosphate buffer.
  • Prepare serial dilutions of the this compound analogs in phosphate buffer containing a small amount of DMSO.

2. Assay Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution or vehicle control.
  • Add 50 µL of DTNB solution to each well.
  • Add 25 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.
  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.
  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway for Cholinesterase Inhibition

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyrroloquinoline This compound Analog Pyrroloquinoline->Inhibition Inhibition->AChE

Caption: Inhibition of acetylcholine hydrolysis.

Protocol 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol outlines an in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β.

1. Reagent Preparation:

  • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
  • Recombinant human GSK-3β enzyme.
  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS).
  • ATP solution.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • Prepare serial dilutions of the this compound analogs in kinase buffer with a constant final DMSO concentration.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the diluted test compound or vehicle control to the wells.
  • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.
  • Incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
  • Incubate for 60 minutes at 30°C.

3. Signal Detection (using ADP-Glo™ as an example):

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

GSK-3β Signaling Pathway in Tau Hyperphosphorylation

G cluster_upstream Upstream Regulation cluster_pathway Tau Phosphorylation Pathway Akt Akt/PKB GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3b_inactive Phosphorylation GSK3b_active GSK-3β (Active) Tau Tau Protein GSK3b_active->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Pyrroloquinoline This compound Analog Pyrroloquinoline->Inhibition Inhibition->GSK3b_active

Caption: Inhibition of GSK-3β and tau pathology.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The application notes and protocols provided herein offer a comprehensive framework for the initial in vitro evaluation of new analogs. By systematically assessing their neuroprotective, anti-cholinesterase, and GSK-3β inhibitory activities, researchers can identify lead compounds for further preclinical development. Future in vivo studies in relevant animal models of neurodegeneration will be crucial to validate the therapeutic potential of this exciting class of molecules.

References

Application Notes and Protocols: Exploring the Antiviral Potential of 1h-Pyrrolo[3,2-h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, potential mechanisms, and experimental protocols for investigating 1h-Pyrrolo[3,2-h]quinoline derivatives as a novel class of antiviral agents. While direct antiviral data for this specific scaffold is emerging, the broader class of quinoline-containing compounds has demonstrated significant antiviral activity against a range of pathogens, suggesting a promising avenue for research and development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. Recent research has increasingly highlighted the potential of quinoline derivatives as potent antiviral agents, active against a variety of viruses such as Dengue virus, Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses. The this compound core, an angular tricyclic aromatic system, represents an intriguing, yet underexplored, variation of the quinoline theme. Its unique electronic and steric properties may offer novel interactions with viral targets. Limited studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines have indicated biological activity, including effects against bacteriophages, hinting at a broader potential for antimicrobial and antiviral applications.[1] This document outlines the scientific basis and provides detailed protocols for the systematic evaluation of this compound derivatives as a new frontier in antiviral drug discovery.

Rationale for Antiviral Investigation

The exploration of this compound derivatives as antiviral candidates is supported by several lines of evidence from related compounds:

  • Broad-Spectrum Activity of Quinolines: The quinoline nucleus is a common feature in compounds exhibiting inhibitory effects against various viruses. For instance, certain quinoline derivatives have been shown to inhibit Dengue virus serotype 2 replication in vitro.[2][3] Others have demonstrated activity against HIV-1 reverse transcriptase, herpesvirus polymerase, and influenza virus neuraminidase.[4][5][6][7][8] This established precedent provides a strong rationale for investigating novel quinoline-based scaffolds.

  • Potential for Novel Mechanisms of Action: The unique angular structure of the this compound core, in contrast to more linear isomers, may allow for distinct binding modes to viral proteins, potentially overcoming resistance mechanisms developed against existing antiviral drugs.

  • Activity of Related Pyrroloquinoline Structures: Pyrroloquinoline quinone (PQQ), a related natural compound, has demonstrated antiviral effects against coronaviruses by disrupting virion stability and inhibiting the 3CL protease, a key enzyme in viral replication. This finding suggests that the pyrroloquinoline framework can be conducive to antiviral activity.

Potential Viral Targets and Mechanisms of Action

Based on the known antiviral mechanisms of other quinoline derivatives, this compound compounds may exert their antiviral effects through various pathways. The diagram below illustrates potential viral life cycle stages that could be targeted.

Potential_Antiviral_Mechanisms Potential Antiviral Mechanisms of this compound Derivatives cluster_host_cell Host Cell cluster_compounds This compound Derivatives Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Genome Replication (e.g., Polymerase, Helicase) Uncoating->Replication Translation Protein Synthesis (e.g., Protease) Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release (e.g., Neuraminidase) Assembly->Release Inhibitor1 Entry Inhibitor Inhibitor1->Viral_Entry Block Inhibitor2 Replication Inhibitor Inhibitor2->Replication Inhibit Inhibitor3 Protease Inhibitor Inhibitor3->Translation Inhibit Inhibitor4 Release Inhibitor Inhibitor4->Release Block Antiviral_Screening_Workflow General Workflow for Antiviral Screening start Synthesized This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Reduction Assay) start->primary_screen dose_response Dose-Response Assay (Plaque Reduction Assay) cytotoxicity->dose_response primary_screen->dose_response Active Compounds quantification Quantify Viral Load (RT-qPCR) dose_response->quantification moa Mechanism of Action Studies (Time-of-Addition, Enzyme Assays) quantification->moa hit_compound Hit Compound Identification moa->hit_compound

References

Application Notes and Protocols for 1h-Pyrrolo[3,2-h]quinoline in DNA Fragmentation and Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1h-Pyrrolo[3,2-h]quinoline and its derivatives in antiproliferative and DNA fragmentation assays. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the induction of DNA damage and inhibition of key cellular processes involved in cell division. The following sections detail the quantitative antiproliferative data, step-by-step experimental protocols, and the underlying signaling pathways.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The antiproliferative activity of various 2-substituted this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. These compounds exhibit a range of potencies, with some derivatives showing activity in the nanomolar range.

Compound ID/DerivativeCell LineCancer TypeIC50 (µM)Reference
8b A375PHuman MelanomaNanomolar range[1]
8g A375PHuman MelanomaNanomolar range[1]
9a A375PHuman MelanomaNanomolar range[1]
9b A375PHuman MelanomaNanomolar range[1]
9c A375PHuman MelanomaNanomolar range[1]
9d A375PHuman MelanomaNanomolar range[1]
9e A375PHuman MelanomaNanomolar range[1]
8d A375PHuman MelanomaMicromolar range[1]
8e A375PHuman MelanomaMicromolar range[1]
8h A375PHuman MelanomaMicromolar range[1]
9g A375PHuman MelanomaMicromolar range[1]
9i A375PHuman MelanomaMicromolar range[1]
9j A375PHuman MelanomaMicromolar range[1]
10t HeLaCervical Cancer0.12[2]
10t SGC-7901Gastric Cancer0.15[2]
10t MCF-7Breast Cancer0.21[2]

Experimental Protocols

Detailed methodologies for performing antiproliferative and DNA fragmentation assays with this compound derivatives are provided below.

Antiproliferative Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., A375P, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

DNA Fragmentation Assay: Agarose Gel Electrophoresis

This assay is used to visualize the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • This compound derivative of interest

  • Human cancer cell line

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

  • DNA molecular weight marker

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the fragmented DNA.

  • DNA Extraction:

    • Treat the supernatant with RNase A at 37°C for 1 hour to degrade RNA.

    • Add Proteinase K and incubate at 50°C for at least 3 hours or overnight to digest proteins.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • Precipitate the DNA from the aqueous phase by adding two volumes of ice-cold 100% ethanol and incubating at -20°C.

    • Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

  • Gel Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.

    • Mix the DNA samples with 6x loading dye and load them into the wells of the agarose gel. Include a DNA molecular weight marker in one lane.

    • Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

  • Visualization:

    • Visualize the DNA fragments under a UV transilluminator. Apoptotic cells will show a characteristic ladder of DNA fragments.

Signaling Pathways and Mechanisms of Action

The antiproliferative and DNA fragmentation effects of this compound derivatives are primarily attributed to their interaction with key cellular targets, including Topoisomerase II and Haspin kinase.

Inhibition of Topoisomerase II

Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines are suggested to act as topoisomerase II inhibitors, a mechanism similar to the anticancer drug ellipticine.[3] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication and transcription by creating transient double-strand breaks. By stabilizing the covalent complex between Topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

Topoisomerase_II_Inhibition cluster_normal Normal Topoisomerase II Function cluster_inhibition Inhibition by this compound DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex DNA Cleavage Religation DNA Re-ligation Cleavage_Complex->Religation Passage of another DNA strand Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Compound This compound Stabilized_Complex Stabilized Cleavage Complex Compound->Stabilized_Complex Stabilizes DSB Double-Strand Breaks (Accumulation) Stabilized_Complex->DSB Blocks Re-ligation Apoptosis Apoptosis DSB->Apoptosis Cleavage_Complex_Inhib Cleavage Complex Cleavage_Complex_Inhib->Stabilized_Complex TopoII_Inhib Topoisomerase II TopoII_Inhib->Cleavage_Complex_Inhib DNA Cleavage DNA_Inhib Supercoiled DNA DNA_Inhib->TopoII_Inhib Binding

Topoisomerase II Inhibition Pathway
Inhibition of Haspin Kinase

Several this compound derivatives have been identified as potent inhibitors of Haspin kinase.[3][4] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is a key regulator of chromosome segregation and the spindle assembly checkpoint. Inhibition of Haspin kinase disrupts the H3T3ph mark, leading to mislocalization of the CPC, chromosome misalignment, and ultimately mitotic catastrophe and cell death.

Haspin_Kinase_Inhibition cluster_mitosis Normal Mitosis cluster_inhibition Inhibition by this compound Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromere Centromere CPC->Centromere Localizes at Proper_Segregation Proper Chromosome Segregation Centromere->Proper_Segregation Compound This compound Haspin_Inhib Haspin Kinase Compound->Haspin_Inhib Inhibits Inactive_Haspin Inactive Haspin Kinase No_H3T3ph No H3T3 Phosphorylation Inactive_Haspin->No_H3T3ph CPC_Mislocalization CPC Mislocalization No_H3T3ph->CPC_Mislocalization Chromosome_Misalignment Chromosome Misalignment CPC_Mislocalization->Chromosome_Misalignment Apoptosis Apoptosis / Mitotic Catastrophe Chromosome_Misalignment->Apoptosis Haspin_Inhib->Inactive_Haspin

Haspin Kinase Inhibition Pathway

Experimental Workflow

The general workflow for evaluating the anticancer potential of this compound derivatives involves a series of in vitro assays to determine their effects on cell viability and the mechanism of cell death.

Experimental_Workflow start Start: Synthesize and Characterize This compound Derivatives antiproliferative Antiproliferative Screening (e.g., MTT Assay) start->antiproliferative determine_ic50 Determine IC50 Values antiproliferative->determine_ic50 select_compounds Select Potent Compounds determine_ic50->select_compounds mechanism Mechanism of Action Studies select_compounds->mechanism dna_fragmentation DNA Fragmentation Assay mechanism->dna_fragmentation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for TopoII, Haspin targets) mechanism->pathway_analysis end Conclusion: Identify Lead Compounds for Further Development dna_fragmentation->end pathway_analysis->end

General Experimental Workflow

References

Application Notes & Protocols for the Purification of 1H-Pyrrolo[3,2-h]quinoline and its Derivatives using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Pyrrolo[3,2-h]quinoline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Efficient purification of this core structure and its analogs is crucial for the synthesis of new chemical entities and for conducting structure-activity relationship (SAR) studies. Column chromatography is a fundamental technique for the purification of these compounds. This document provides detailed protocols and application notes based on established methodologies for the purification of this compound derivatives.

Data Presentation: Chromatographic Conditions for Pyrroloquinoline Derivatives

The following table summarizes typical column chromatography conditions used for the purification of various pyrroloquinoline derivatives, providing a valuable starting point for optimizing the purification of this compound.

Compound ClassStationary PhaseMobile Phase / EluentElution ModeReported Rf ValueReference
1H-Pyrrolo[3,2-g]isoquinoline DerivativesSilica GelDichloromethane/Methanol (CH2Cl2/MeOH)Gradient (e.g., 97:3 to 94:6)0.31 (in 94:6 CH2Cl2/MeOH)[1]
1H-Pyrrolo[3,2-g]isoquinoline DerivativesSilica GelDichloromethane/Methanol (CH2Cl2/MeOH) with 1% Triethylamine (Et3N)Gradient (e.g., 96:4 to 92:8)0.38 (in 9:1 CH2Cl2/MeOH)[1][2]
1H-Pyrrolo[3,2-g]isoquinoline DerivativesSilica GelDichloromethane/Methanol (CH2Cl2/MeOH)Gradient (e.g., 95:5 to 9:1)0.23 (in 92:8 CH2Cl2/MeOH)[1]
1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline DerivativesSilica GelHeptane/Ethyl Acetate (EtOAc)Not SpecifiedNot Specified[3]
Pyrrolo[2,3-c]quinoline DerivativesSilica GelEthyl Acetate/HexaneGradient (e.g., 1:9 v/v)Not Specified[4]
Pyrrolo[1,2-a]quinoline DerivativesSilica GelPetrol-Ethyl AcetateGradient (e.g., 9:1)0.63 (in 1:1 Petrol-EtOAc)[5]

Note: The polarity of the mobile phase is a critical parameter. For polar compounds, a higher proportion of the polar solvent (e.g., methanol) is required for elution. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and recovery for basic compounds like pyrroloquinolines by neutralizing acidic sites on the silica gel.

Experimental Protocols: Column Chromatography Purification

This section provides a generalized protocol for the purification of this compound and its derivatives.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (60 Å, particle size 40-63 µm or 63-200 µm) is commonly used.[3]

  • Solvents: HPLC or technical grade solvents such as Dichloromethane (CH2Cl2), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Heptane, and Triethylamine (Et3N).

  • Crude Sample: The crude reaction mixture containing the target this compound derivative.

  • Glassware: Chromatography column, flasks for fraction collection, separatory funnel for loading.

  • Thin Layer Chromatography (TLC) supplies: TLC plates (silica gel coated), developing chamber, UV lamp.

2. Protocol:

2.1. Slurry Preparation and Column Packing:

  • Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

  • In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 100% CH2Cl2 or a high-percentage hexane/EtOAc mixture).

  • Ensure the column is vertically clamped. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

  • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.

2.2. Sample Preparation and Loading:

  • Dissolve the crude sample in a minimal amount of the appropriate solvent (ideally the mobile phase or a slightly more polar solvent).

  • Alternatively, for samples not readily soluble, use a "dry loading" technique: adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure.

  • Carefully apply the prepared sample to the top of the silica gel bed.

2.3. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • Collect fractions in test tubes or flasks. Monitor the elution process using TLC.

  • To elute compounds with higher polarity, gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% CH2Cl2 and gradually increase the percentage of MeOH.[1][2]

  • For basic compounds, consider adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase to improve separation and prevent tailing.[1][2]

2.4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

Purification_Workflow start Start: Crude Sample slurry_prep Prepare Silica Gel Slurry start->slurry_prep pack_column Pack Chromatography Column slurry_prep->pack_column sample_prep Prepare and Load Sample pack_column->sample_prep elution Elute with Mobile Phase Gradient sample_prep->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis tlc_analysis->elution Adjust Gradient combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation end End: Purified Product evaporation->end

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for Evaluating the Bioactivity of 1H-Pyrrolo[3,2-h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrolo[3,2-h]quinoline and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their planar, aromatic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. These notes provide detailed protocols for in vitro assays to evaluate the anticancer, antimicrobial, and enzyme-inhibitory properties of this scaffold, facilitating the identification and characterization of lead compounds.

Anticancer Activity Evaluation: Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the cytotoxic potential of novel compounds against cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of Pyrroloquinoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8g (a 1H-pyrrolo[3,2-c]pyridine derivative)A375P (Melanoma)< 0.01Sorafenib0.02
9d (a 1H-pyrrolo[3,2-c]pyridine derivative)A375P (Melanoma)< 0.01Sorafenib0.02
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)HeLa (Cervical Cancer)0.12--
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)SGC-7901 (Gastric Cancer)0.18--
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)MCF-7 (Breast Cancer)0.21--
7p (a 1H-pyrrolo[3,2-c]quinoline derivative)MCF-7 (Breast Cancer)Low µM--
7p (a 1H-pyrrolo[3,2-c]quinoline derivative)HeLa (Cervical Cancer)Low µM--

Note: The data presented are for structurally related pyrroloquinoline derivatives and serve as a reference for the potential activity of this compound compounds.

Experimental Protocol: MTT Assay

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A375P)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in a complete growth medium to a final concentration of 5,000-10,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in a culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with This compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4 hours mtt_addition->incubation3 formazan_solubilization Solubilize formazan crystals with DMSO incubation3->formazan_solubilization absorbance_reading Read absorbance at 570-590 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Antimicrobial Activity Evaluation

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of novel compounds.

Data Presentation: In Vitro Antimicrobial Activity of Pyrroloquinoline Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
7{3,5} (a pyrrolo[3,4-c]quinoline-1,3-dione)P. aeruginosa0.5Ampicillin1
7{4,7} (a pyrrolo[3,4-c]quinoline-1,3-dione)E. coli1Ampicillin1
7{4,7} (a pyrrolo[3,4-c]quinoline-1,3-dione)E. aerogenes0.5Ampicillin1
Compound 6 (a quinoline derivative)B. cereus< 3.12--
Compound 6 (a quinoline derivative)S. aureus< 3.12--
Compound 6 (a quinoline derivative)P. aeruginosa< 3.12--
Compound 6 (a quinoline derivative)E. coli< 3.12--

Note: The data presented are for structurally related pyrroloquinoline and quinoline derivatives and serve as a reference for the potential activity of this compound compounds.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Assay_Workflow start Start prep_inoculum Prepare bacterial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of This compound start->prep_dilutions inoculate_plate Inoculate 96-well plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_results Visually determine the MIC incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Enzyme Inhibition: Topoisomerase I DNA Cleavage Assay

Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been suggested to act as topoisomerase inhibitors. This assay determines if a compound can stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks.

Data Presentation: Topoisomerase I Inhibitory Activity
Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyronaridine Topoisomerase I209.7 ± 1.1--
1M (a pyrazolo[4,3-f]quinoline)Topoisomerase I< 8--
2E (a pyrazolo[4,3-f]quinoline)Topoisomerase IIα-Etoposide-
2P (a pyrazolo[4,3-f]quinoline)Topoisomerase I< 8--

Note: The data presented are for structurally related quinoline derivatives and serve as a reference for the potential activity of this compound compounds.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

Materials:

  • This compound derivatives

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

  • Loading Dye (containing SDS and proteinase K)

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the this compound derivative at various concentrations.

    • Add Topoisomerase I enzyme (e.g., 1 unit) to the reaction mixture.

    • Include a negative control (no enzyme), a positive control (enzyme, no compound), and a reference inhibitor control (e.g., camptothecin).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the loading dye containing SDS and proteinase K.

    • Incubate at 37°C for another 30 minutes to digest the protein.

  • Gel Electrophoresis:

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition of topoisomerase I relaxation activity will result in the persistence of the supercoiled DNA form. Stabilization of the cleavage complex will lead to an increase in the nicked or linear DNA form.

Experimental Workflow: Topoisomerase I DNA Cleavage Assay

TopoI_Cleavage_Assay_Workflow start Start setup_reaction Set up reaction with DNA, Topo I, and compound start->setup_reaction incubation1 Incubate at 37°C for 30 min setup_reaction->incubation1 terminate_reaction Terminate reaction with SDS/Proteinase K incubation1->terminate_reaction incubation2 Incubate at 37°C for 30 min terminate_reaction->incubation2 gel_electrophoresis Run samples on agarose gel incubation2->gel_electrophoresis visualize Stain and visualize DNA bands gel_electrophoresis->visualize analyze Analyze DNA cleavage and relaxation visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Assays targeting this pathway can elucidate the mechanism of action of bioactive compounds.

Signaling Pathway Diagram: PI3K/Akt/mTORdot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-h]quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for obtaining the this compound core?

A1: The synthesis of the this compound scaffold can be approached through various strategies, often involving multi-step sequences. Key methods include the construction of the quinoline ring followed by the formation of the pyrrole ring, or vice-versa. Common strategies for related pyrroloquinoline isomers involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, followed by acid-mediated cycloisomerization or intramolecular C-H arylation to form the final heterocyclic system.[1] For instance, a general approach could involve the coupling of a functionalized quinoline with a pyrrole precursor.

Q2: I am experiencing low yields in my final cyclization step. What are the potential causes?

A2: Low yields in the final cyclization to form the pyrroloquinoline core can stem from several factors. Steric hindrance in crowded molecular regions can impede the desired bond formation.[2] Inadequate reaction conditions, such as incorrect temperature, solvent, or catalyst, can lead to the formation of byproducts.[2] The presence of an acidic proton on the heterocyclic scaffold can also interfere with certain cyclization reactions, such as those using tosylmethylisocyanide (TosMIC) under basic conditions.[3][4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: The generation of numerous byproducts is a common issue, particularly in reactions involving carbodiimides or other highly reactive intermediates.[2] In cross-coupling reactions, homo-coupling of the starting materials can occur. In acid-mediated cyclizations, the reaction may yield a mixture of isomers, which can be challenging to separate.[1]

Q4: Are there any recommended purification methods for this compound derivatives?

A4: Column chromatography is a frequently employed method for the purification of pyrroloquinoline derivatives.[3][5] The choice of solvent system for chromatography is crucial and often requires optimization. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes.[3][5] In some cases, recrystallization can also be an effective purification technique.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inactivity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Ensure the catalyst is fresh and handled under an inert atmosphere.The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction. Catalyst degradation can lead to significantly lower yields.
Incorrect Base Optimize the base used in the reaction. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.The base plays a crucial role in the transmetalation step of the catalytic cycle.
Solvent System Use a mixture of an organic solvent and water (e.g., DMF/H₂O, Dioxane/H₂O). Ensure the solvent is degassed to prevent catalyst oxidation.The solvent system affects the solubility of the reactants and the efficiency of the catalytic cycle.
Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 80-100 °C), potentially with microwave irradiation.[3][5]Temperature influences the reaction kinetics. Insufficient temperature may lead to incomplete conversion, while excessive heat can cause decomposition.
Issue 2: Inefficient Intramolecular Cyclization
Potential Cause Troubleshooting Suggestion Rationale
Harsh Reaction Conditions If using strong acids for cyclization, consider milder alternatives or optimize the acid concentration and reaction time.Strong acids can lead to degradation of the starting material or product, resulting in lower yields.
Steric Hindrance Modify the synthetic route to introduce bulky groups at a later stage, if possible. Alternatively, explore alternative cyclization strategies that are less sensitive to steric effects.[2]Steric hindrance can significantly slow down or prevent the desired intramolecular reaction.
Formation of Isomers Carefully analyze the crude product mixture using techniques like NMR and LC-MS to identify all isomers formed. Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer.[1]Acid-mediated cyclizations can sometimes lead to the formation of multiple regioisomers.
Protecting Group Strategy If a reactive proton on the pyrrole or quinoline moiety is interfering with the reaction, consider using a suitable protecting group (e.g., Boc, Ts) that can be removed later.[3][4]Protecting sensitive functional groups can prevent side reactions and improve the yield of the desired transformation.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various pyrroloquinoline isomers, which may provide a benchmark for optimizing the synthesis of this compound.

Reaction Type Substrate Conditions Product Yield (%) Reference
Suzuki-Miyaura Coupling3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 2-Chloropyridine-4-boronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100 °C3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline51[3]
Suzuki-Miyaura Coupling3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 6-Aminopyridine-3-boronic acid pinacol esterPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100 °C3-(6-Amino-pyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinoline65[3]
Suzuki-Miyaura Coupling3-Bromo-1H-pyrrolo[3,2-g]isoquinoline & 1-Boc-pyrrole-2-boronic acid pinacol esterPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80 °C3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinoline69[3]
Pd-catalyzed C-H Arylation4-(2-chlorophenyl)-8-methyl-8H-indolo[5,6-f]quinolinePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[1,9-fg]quinoline80[1]
Pd-catalyzed C-H Arylation4-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]isoquinolinePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline87[1]
Pd-catalyzed C-H Arylation6-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]quinolinePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C7-methyl-7H-pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline95[1]
Pd-catalyzed C-H Arylation4-(2-chlorophenyl)-7-methyl-7H-indolo[5,4-f]isoquinolinePd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 150 °C1-methyl-1H-pyrrolo[2′,3′,4′:4,10]anthra[9,1-gh]isoquinoline99[1]
ElectrocyclizationN'-(2-(1H-pyrrol-3-yl)phenyl)-N-propylurea derivativeCBr₄, PPh₃, Et₃N then TBAF, 1,2-DCB, 80 °C4-Propylamino-pyrrolo[2,3-c]quinoline49-90[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling: [3]

To a solution of the bromo-pyrroloisoquinoline (1.0 eq.) in a degassed mixture of DMF and water, the corresponding boronic acid or boronic acid pinacol ester (1.6 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) are added. The reaction mixture is heated under microwave irradiation at 80-100 °C for a specified time. After completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Pd-catalyzed Intramolecular C-H Arylation: [1]

A mixture of the aryl chloride substrate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), P(o-tol)₃ (0.2 eq.), and Cs₂CO₃ (2.0 eq.) in anhydrous DMA is heated at 150 °C under an inert atmosphere for the required duration. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the cyclized product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_cyclization Ring Closure cluster_end Final Product start1 Functionalized Quinoline reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) start1->reaction start2 Functionalized Pyrrole Precursor start2->reaction cyclization Intramolecular Cyclization (e.g., C-H Arylation) reaction->cyclization Intermediate product This compound cyclization->product

Caption: A generalized synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield cond1 Which Step is Inefficient? start->cond1 coupling Cross-Coupling cond1->coupling Coupling cyclization Cyclization cond1->cyclization Cyclization sol1 Optimize Catalyst, Base, Solvent, Temperature coupling->sol1 sol2 Optimize Acid/Base, Temperature, Protecting Groups cyclization->sol2

Caption: A logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Overcoming Solubility Issues of 1H-Pyrrolo[3,2-h]quinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1H-pyrrolo[3,2-h]quinoline and its derivatives during biological experimentation.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate formation upon dilution of a stock solution into aqueous buffers or cell culture media.

  • Inconsistent or non-reproducible results in biological assays.

  • Lower than expected compound concentration in the final assay medium.

Troubleshooting Workflow:

G A Precipitation Observed B Step 1: Verify Stock Solution Is the stock solution clear and fully dissolved? A->B C Re-dissolve stock. Consider gentle warming or vortexing. B->C No D Step 2: Lower Final Concentration Is the final assay concentration too high? B->D Yes C->D E Perform serial dilutions to determine the maximum soluble concentration. D->E Yes F Step 3: Optimize Co-solvent Concentration Can the final co-solvent (e.g., DMSO) concentration be slightly increased? D->F No E->F G Test a higher final co-solvent concentration (e.g., 0.5% vs 0.1%). Always include a vehicle control. F->G Yes H Step 4: pH Adjustment Is the compound ionizable? (this compound is a weak base) F->H No G->H I Lower the pH of the aqueous buffer to increase solubility. Determine the pKa of your compound. H->I Yes J Step 5: Advanced Solubilization If precipitation persists, consider advanced techniques. H->J No I->J K Explore use of cyclodextrins, surfactants, or solid dispersions. J->K

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic aromatic compound.[1][2] Such compounds are often characterized by low aqueous solubility due to their rigid, planar structure and hydrophobic surfaces.[3] The quinoline moiety imparts weak basic properties, suggesting that its solubility is pH-dependent.[4][5][6][7]

Q2: What is the recommended first-line approach for dissolving this compound for in vitro assays?

The most common and recommended initial approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium.[8] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high solubilizing power for a broad range of compounds and its miscibility with water.[9]

Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?

This is a common issue known as "compound crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[8] Here are the initial steps to take:

  • Lower the Final Concentration: Your target concentration may be too high. Perform a dose-response experiment starting with lower concentrations to find the maximum soluble concentration.[8]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a modest increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[10][11] It is crucial to run a vehicle control with the identical final DMSO concentration to account for any solvent effects.[10][11]

Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?

As a weak base, this compound can be protonated at lower pH values.[4][5][6][7] The resulting salt form is generally more water-soluble than the neutral form.[12][13] Therefore, adjusting the pH of your aqueous buffer to a more acidic range can significantly enhance solubility.[4][5][6][7] However, ensure the chosen pH is compatible with your biological assay and does not affect the activity of other components.

Q5: What are some advanced solubilization techniques if simple co-solvents and pH adjustments are insufficient?

If solubility issues persist, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[18]

  • Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds.[19][20] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays, but their potential for cytotoxicity must be evaluated.[21]

  • Solid Dispersions: This involves dispersing the compound in a solid, water-soluble polymer matrix.[22][23] When added to an aqueous medium, the polymer dissolves and releases the drug as fine particles, enhancing the dissolution rate.[22][23]

Data Presentation

Table 1: Common Co-solvents for Initial Solubility Screening

Co-solventPropertiesTypical Starting Concentration in StockMaximum Recommended Final Concentration in Cell-Based Assays
Dimethyl Sulfoxide (DMSO) High solubilizing power, miscible with water.[9]10-50 mM< 0.5% (v/v)[10][11]
Ethanol Good solvent for many organic compounds.10-50 mM< 1% (v/v)[21]
Polyethylene Glycol 400 (PEG 400) Less toxic than DMSO and ethanol.[21]10-50 mM< 1% (v/v)

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic compound.[15][16][17][18]Generally low toxicity, can improve bioavailability.[15]Stoichiometry of complexation needs to be determined.
Surfactants Forms micelles that encapsulate the hydrophobic compound.[19][20]Effective at low concentrations.Potential for cell toxicity, can interfere with some assays.[21]
Solid Dispersions Disperses the compound in a hydrophilic polymer matrix to enhance dissolution.[22][23]Can significantly increase dissolution rate and bioavailability.[22]Requires specialized preparation techniques.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the desired volume of high-purity DMSO (or another suitable organic solvent) to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be applied. Ensure the final solution is clear and free of any visible particles.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C to minimize degradation and solvent evaporation.

Protocol for Determining the Maximum Soluble Concentration in Assay Buffer
  • Prepare a series of dilutions: From your concentrated stock solution, prepare a series of dilutions in your final aqueous assay buffer. A 2-fold serial dilution is a good starting point.

  • Equilibration: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.

  • (Optional) Centrifugation and Quantification: For a more accurate determination, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes). Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathways and Workflows

G A Start: Poorly Soluble Compound B Initial Approach: Co-solvent (e.g., DMSO) A->B C Soluble? B->C D Proceed with Assay C->D Yes E Secondary Approach: pH Adjustment (for ionizable compounds) C->E No F Soluble? E->F F->D Yes G Advanced Approach: Cyclodextrins, Surfactants, etc. F->G No H Soluble? G->H H->D Yes I Re-evaluate Compound/Assay H->I No

References

Identifying and minimizing side reactions in palladium-catalyzed pyrroloquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the palladium-catalyzed synthesis of pyrroloquinolines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrroloquinoline Product

Q1: My reaction is not producing the expected pyrroloquinoline, or the yield is very low. What are the potential causes?

A1: Low to no yield in palladium-catalyzed pyrroloquinoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Common culprits include:

  • Catalyst Deactivation: The palladium catalyst is likely the primary issue. Deactivation can occur through several mechanisms:

    • Poisoning by Nitrogen Heterocycles: The quinoline nitrogen, and potentially other nitrogen atoms in your substrates or products, can act as ligands, strongly coordinating to the palladium center and inhibiting its catalytic activity.

    • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate to form palladium black, which has significantly lower catalytic activity.

    • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the reaction is not performed under strictly inert conditions.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or too high, leading to catalyst decomposition or side reactions.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.

    • Solvent and Base: The choice of solvent and base is critical and highly substrate-dependent. An inappropriate solvent can lead to poor solubility of reagents, while an unsuitable base may not be strong enough to facilitate key steps in the catalytic cycle or may contribute to side reactions.

  • Poor Reagent Quality:

    • Purity of Starting Materials: Impurities in your starting materials (e.g., halo-anilines, alkynes) can interfere with the catalyst.

    • Solvent and Reagent Purity: Ensure solvents are anhydrous and reagents are of high purity. Trace amounts of water or other impurities can have a significant impact on the reaction outcome.

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture of products, with significant impurities alongside the desired pyrroloquinoline. How can I identify and minimize these side reactions?

A2: The formation of side products is a common challenge. The most frequently observed side reactions in palladium-catalyzed pyrroloquinoline synthesis include:

  • Homocoupling of Starting Materials:

    • Alkyne Dimerization: This is a common side reaction, particularly at higher temperatures.

    • Aryl Halide Homocoupling: This can occur, especially if the reductive elimination of the desired product is slow.

  • Incomplete Cyclization:

    • Formation of Indole Intermediates: In tandem reactions, such as a Larock indole synthesis followed by a Buchwald-Hartwig amination, the reaction may stall after the initial indole formation, especially if the conditions are not optimized for the subsequent cyclization step. The use of a dual-ligand system may be necessary to facilitate both transformations effectively.

  • Isomerization:

    • Double Bond Isomerization: In reactions involving Heck-type cyclizations, isomerization of the newly formed double bond can occur, leading to a mixture of regioisomers. This can sometimes be attributed to the reinsertion of a palladium-hydride species followed by β-hydride elimination.

Data Presentation: Troubleshooting Reaction Parameters

The following tables provide a summary of how different reaction parameters can be adjusted to troubleshoot common issues.

Table 1: Catalyst and Ligand Selection

IssueParameterRecommendationRationale
Low Yield/DeactivationCatalyst Precursor Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst.Reduces the potential for incomplete reduction of Pd(II) sources.
Ligand Choice For C-N bond formation (Buchwald-Hartwig type), bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. For C-C bond formation (Larock/Heck type), consider ligands like PPh₃ or dppf.Ligands play a crucial role in stabilizing the catalyst and promoting specific steps in the catalytic cycle.
Incomplete CyclizationDual-Ligand System In tandem reactions, a mixture of ligands (e.g., Dt-BPF and XPhos) may be necessary.One ligand may be optimal for the initial C-C bond formation, while another is better suited for the subsequent C-N cyclization.

Table 2: Reaction Conditions

IssueParameterRecommendationRationale
Low YieldTemperature Screen a range of temperatures (e.g., 80-120 °C).Balances reaction rate with catalyst stability.
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).The strength and solubility of the base can significantly impact the reaction outcome.
Solvent Test a variety of aprotic polar solvents (e.g., DMF, DMAc, Dioxane, Toluene).Solvent affects the solubility of reagents and the stability of catalytic intermediates.
HomocouplingAtmosphere Ensure a strictly inert atmosphere (N₂ or Ar).Oxygen can promote the homocoupling of organopalladium intermediates.

Experimental Protocols

Protocol 1: General Procedure for a Tandem Larock Indole Synthesis/Buchwald-Hartwig Amination for Pyrroloquinoline Core Synthesis

This protocol is a representative example based on literature procedures.

  • Reaction Setup: To an oven-dried Schlenk tube, add the o-haloaniline (1.0 equiv.), the internal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), the first ligand (e.g., Dt-BPF, 7.5 mol%), the second ligand (e.g., XPhos, 7.5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Catalyst Deactivation by Quinoline Poisoning

If you suspect catalyst poisoning by the quinoline product, consider the following modifications:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 10-15 mol%) may be necessary to achieve full conversion.

  • Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands can sometimes be more resistant to deactivation than phosphine ligands.

  • Slow Addition of Substrate: In some cases, slow addition of the quinoline-containing substrate can help to maintain a low concentration of the potential poison in the reaction mixture.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle for Pyrroloquinoline Synthesis (Larock-Type Annulation)

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X ArylHalide Ar-X ArylHalide->PdII_Aryl OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)-X(L_n)(Alkyne) PdII_Aryl->PdII_Alkyne Alkyne Alkyne R-C≡C-R' Alkyne->PdII_Alkyne Coordination Coordination VinylPd Vinyl-Pd(II) Intermediate PdII_Alkyne->VinylPd syn-addition MigratoryInsertion Migratory Insertion CyclizedPd Cyclized Pd(II) Intermediate VinylPd->CyclizedPd N-H activation IntramolecularAmination Intramolecular C-N Coupling CyclizedPd->Pd0 Product ReductiveElimination Reductive Elimination Product Pyrroloquinoline

Caption: Catalytic cycle for a Larock-type pyrroloquinoline synthesis.

Side Reaction Pathway: Homocoupling

Homocoupling PdII_Aryl Ar-Pd(II)-X(L_n) DiarylPd Ar-Pd(II)-Ar(L_n) PdII_Aryl->DiarylPd Transmetalation Transmetalation (with another Ar-M) HomocouplingProduct Ar-Ar DiarylPd->HomocouplingProduct Pd0 Pd(0)L_n DiarylPd->Pd0 ReductiveElimination Reductive Elimination

Caption: Pathway for the formation of homocoupling side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Verify Catalyst Activity (Fresh catalyst, proper storage) Start->Check_Catalyst Check_Reagents Assess Reagent Purity (Anhydrous solvents, pure starting materials) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, time, atmosphere) Start->Check_Conditions Optimize_Ligand Screen Ligands Check_Catalyst->Optimize_Ligand Optimize_Solvent Screen Solvents Check_Reagents->Optimize_Solvent Optimize_Base Screen Bases Check_Conditions->Optimize_Base Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success

Challenges in the scale-up synthesis of 1h-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The construction of the this compound skeleton often involves multi-step sequences. Key strategies include variations of the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4] Another prominent method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form key carbon-carbon or carbon-nitrogen bonds, followed by cyclization steps.[5] The specific route chosen often depends on the desired substitution pattern and the scale of the synthesis.

Q2: What are the primary challenges when scaling up the Friedländer synthesis for quinoline derivatives?

A2: Scaling up the Friedländer synthesis can present several challenges. Traditional methods often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to decreased yields and the formation of side products at a larger scale.[1][6] Regioselectivity can also be an issue when using unsymmetrical ketones.[1] To mitigate these problems, newer methods employ milder catalysts like iodine or solid-supported acids and may be performed under solvent-free conditions.[1][7]

Q3: Are there significant safety concerns when using reagents like sodium hydride (NaH) or trifluoroacetic acid (TFA) in large-scale synthesis?

A3: Yes, both sodium hydride and trifluoroacetic acid require special handling procedures, especially at scale.

  • Sodium Hydride (NaH): NaH is highly reactive with moisture and can be flammable. On a large scale, its insolubility and reactivity necessitate the use of dedicated equipment with rigorous moisture removal.[8][9] Safe handling practices include using NaH in pre-measured dissolvable bags to minimize exposure and monitoring hydrogen gas evolution.[8][9][10] It is crucial to have a well-defined quenching procedure for any excess NaH.[8]

  • Trifluoroacetic Acid (TFA): TFA is a corrosive acid. When handling large volumes, appropriate personal protective equipment (PPE), such as heavy-duty gloves (e.g., butyl rubber, Viton) and full-face respirators, may be necessary.[11] Storage should be in original, non-metal containers in a well-ventilated area, away from incompatible materials like bases and oxidizers.[11][12]

Q4: How can palladium residues from cross-coupling reactions be effectively removed on a larger scale?

A4: Removing palladium catalysts to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical challenge in scale-up. While laboratory-scale purifications might rely heavily on chromatography, this can be costly and time-consuming at an industrial scale.[13][14] Alternative methods for palladium removal include treatment with aqueous solutions of reagents like sodium bisulfite (NaHSO3) at elevated temperatures, which can significantly reduce palladium content.[15] The choice of method will depend on the specific compound and the required purity level.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Friedländer Annulation Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.Explore milder reaction conditions using catalysts such as iodine or solid-supported acids.[1][7] Consider solvent-free conditions which can sometimes improve yields.[7]
Poor Regioselectivity with Unsymmetrical Ketones Lack of control over the site of condensation in the Friedländer reaction.Introduce a directing group on the α-carbon of the ketone.[1] The use of specific amine catalysts or ionic liquids has also been reported to improve regioselectivity.[1]
Incomplete Suzuki-Miyaura Coupling Reaction Inefficient catalyst, improper base selection, or side reactions.Screen different palladium catalysts, ligands, and bases to optimize the reaction conditions. Ensure anhydrous conditions as water can affect the boronic acid. Note that the formation of boric acid as a byproduct can alter the acid-base equilibrium of the reaction.[16]
Difficulty in Product Purification by Chromatography The polar and sometimes basic nature of the heterocyclic product leads to streaking on silica gel.For column chromatography, consider using a modified eluent system containing a small percentage of a base like ammonium hydroxide or triethylamine to reduce streaking.[17] Alternatively, explore other stationary phases like alumina.[17] For large-scale purification, crystallization should be the preferred method if feasible.
Exothermic Reaction Runaway Poor heat management during scale-up, especially in reactions like palladium-catalyzed couplings.Ensure the reactor's cooling system is adequate for the heat generated.[18] Implement controlled addition of reagents to manage the rate of heat evolution.[18] For continuous flow systems, adjusting the flow rate can control residence time and heat generation.[19]
Microwave Synthesis Fails to Scale Up Limited penetration depth of microwaves in larger reaction volumes.For scaling up microwave-assisted reactions, consider using specialized large-scale batch microwave reactors or transitioning to a continuous-flow microwave system.[20][21][22]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of quinoline derivatives, which can serve as a reference for the scale-up of this compound synthesis.

Table 1: Comparison of Friedländer Synthesis Conditions for Quinolines

Catalyst/Conditions Substrates Yield (%) Scale Reference
Iron powder, aq. HCl, KOHo-nitroarylcarbaldehydes and ketones/aldehydes58-10010-gram[23]
Molecular iodine in ethanolSubstituted o-amino acetophenone and enolizable ketoneHighLab-scale[7]
Nano ZnO, solvent-free2-aminoarylketones with enolizable ketonesHighLab-scale[7]
Sulfamic acid (recyclable)2-aminoarylketones with enolizable ketonesHighLab-scale[7]

Table 2: Scale-Up Data for a Suzuki-Miyaura Coupling Reaction

Parameter Lab-Scale Pilot-Scale (80 kg) Reference
Reactants Triflate and boronic acidTriflate and boronic acid[24]
Yield Not specified95%[24]
Palladium Removal ChromatographyTreatment with aq. NaHSO3[15]
Final Palladium Content <10 ppm (typical target)<100 ppm[15]

Experimental Protocols

General Procedure for Friedländer Annulation (Gram Scale)

This protocol is a generalized procedure based on milder, scalable methods.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl ketone (1.0 eq), the α-methylene-containing carbonyl compound (1.2 eq), and a suitable catalyst (e.g., molecular iodine, 0.1 eq).

  • Reaction Execution: If a solvent is used (e.g., ethanol), add it to the flask. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). For solvent-free conditions, heat the neat mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter and wash with a cold solvent. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel, potentially with an eluent containing a small amount of base to prevent streaking.

Safety Protocol for Handling Sodium Hydride (NaH) on a Kilo-Scale

This protocol outlines key safety considerations for the large-scale use of NaH.

  • Equipment and Environment: All reactions involving NaH must be conducted in a dedicated, inert atmosphere reactor with a robust cooling system and a system to monitor hydrogen off-gassing.[9] All glassware and solvents must be scrupulously dried to prevent reaction with moisture.

  • Reagent Handling: Use NaH in pre-weighed, dissolvable bags (e.g., SecuBags) to eliminate risks associated with handling the powder.[9][10]

  • Reaction Procedure: The NaH dispersion is added to the anhydrous solvent in the reactor. The substrate is then added slowly and controllably to manage the rate of hydrogen evolution and any exotherm.

  • Quenching: After the reaction is complete, any excess NaH must be quenched safely. This is typically done by the slow, controlled addition of a proton source, such as isopropanol or wet solvent, while maintaining a low temperature.

  • Waste Disposal: All NaH-contaminated materials must be quenched and disposed of according to institutional safety guidelines.

Visualizations

Experimental_Workflow_Friedlander cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select o-aminoaryl ketone and α-methylene compound D Combine Reactants and Catalyst A->D B Choose Catalyst (e.g., I2, Solid Acid) B->D C Select Reaction Conditions (Solvent vs. Solvent-free) C->D E Heat to Reflux (or specified temperature) D->E F Monitor by TLC E->F G Cool and Isolate Crude Product (Filtration or Concentration) F->G Reaction Complete H Purify (Recrystallization or Chromatography) G->H I Characterize Final Product H->I

Caption: Workflow for a gram-scale Friedländer annulation synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Is the reaction a Friedländer Annulation? Start->Q1 A1 Check for harsh conditions. Consider milder catalysts. Q1->A1 Yes Q2 Is it a Suzuki Cross-Coupling? Q1->Q2 No A2 Optimize catalyst, ligand, and base. Check for palladium contamination. Q2->A2 Yes Q3 Is purification by chromatography problematic? Q2->Q3 No A3 Add base to eluent (e.g., NH4OH). Consider alumina or crystallization. Q3->A3 Yes Q4 Was there a thermal runaway? Q3->Q4 No A4 Improve heat management. Control reagent addition rate. Q4->A4 Yes

Caption: Troubleshooting decision tree for synthesis scale-up issues.

References

Optimization of reaction conditions for the synthesis of 1h-Pyrrolo[3,2-h]quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-h]quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound derivatives, focusing on key reaction types such as the Friedländer annulation, Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions (Suzuki and Heck).

Friedländer Annulation

The Friedländer synthesis is a classical and effective method for constructing the quinoline core of the target molecule. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Question 1: My Friedländer reaction is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve it?

Answer: Low yields in the Friedländer synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. High temperatures can sometimes lead to side reactions or decomposition of starting materials. It is advisable to screen different catalysts (both acid and base) and temperatures to find the optimal conditions for your specific substrates.

  • Poor Reactivity of Starting Materials: The reactivity of both the o-aminoaryl carbonyl compound and the methylene-containing reactant can significantly impact the yield. Electron-withdrawing groups on the o-aminoaryl carbonyl can decrease its nucleophilicity, while sterically hindered ketones may react sluggishly.

  • Side Reactions: Aldol condensation of the ketone starting material with itself can be a significant side reaction, especially under basic conditions. Using a pre-formed enamine or enolate of the ketone can sometimes mitigate this issue.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extending the reaction time or a moderate increase in temperature might be necessary.

Question 2: I am observing the formation of multiple products in my Friedländer reaction. How can I improve the regioselectivity?

Answer: When using unsymmetrical ketones, regioselectivity can be a challenge. Here are some strategies to improve it:

  • Use of Directed Reactants: Employing a β-keto ester or a similar compound where one methylene group is more activated than the other can direct the cyclization to the desired position.

  • Catalyst Choice: The choice of acid or base catalyst can influence the regioselectivity. It is recommended to screen a variety of catalysts to determine the best outcome for your specific substrate combination.

  • Protecting Groups: In some cases, temporarily protecting one of the reactive methylene groups on the ketone can enforce the desired regioselectivity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which can be precursors to or part of the final this compound structure. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

Question 3: My Pictet-Spengler reaction is not proceeding or giving a very low yield. What are the common pitfalls?

Answer: Several factors can lead to a failed or low-yielding Pictet-Spengler reaction:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[1] If the catalyst is not acidic enough, the reaction may not proceed. Common catalysts include protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids.

  • Decomposition of Starting Materials: Tryptamine or other indole-containing starting materials can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1] Careful control of temperature and the use of milder acidic conditions are crucial.

  • Poor Quality of Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.[1] Ensure that all reagents and solvents are of high purity and are dry, as water can inhibit the reaction.

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the reaction, leading to lower yields or requiring more forcing conditions.

Question 4: I am struggling with the purification of my Pictet-Spengler product due to the presence of diastereomers. What are the best strategies for separation?

Answer: The formation of diastereomers is common in the Pictet-Spengler reaction. Here are some purification strategies:

  • Column Chromatography: Careful optimization of the eluent system is key. A gradient elution with a high-performance silica gel may be necessary to separate isomers with very similar polarities.[1]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification.[1]

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired stereoisomer.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)

Palladium-catalyzed reactions are frequently used to introduce substituents onto the pyrroloquinoline core or to form one of the rings in the final steps of the synthesis.

Question 5: My Suzuki coupling reaction to introduce an aryl group is giving a low yield. How can I optimize it?

Answer: Optimizing a Suzuki coupling involves a careful interplay of several factors:

  • Choice of Catalyst and Ligand: The combination of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the ligand is crucial. For complex heterocyclic systems, specialized ligands may be required to achieve good yields.

  • Base and Solvent Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can have a profound impact on the reaction outcome.[2][3] A screening of different base/solvent combinations is often necessary.

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures, some sensitive substrates may require milder conditions to prevent decomposition.

  • Quality of Boronic Acid/Ester: Impurities in the boronic acid or its ester can lead to lower yields. Ensure the boronic acid is pure and has not degraded during storage.

Question 6: I am attempting an intramolecular Heck reaction to form one of the rings, but the reaction is not working. What should I troubleshoot?

Answer: Intramolecular Heck reactions can be sensitive to a variety of factors:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for a successful intramolecular Heck reaction. Ligandless conditions or the use of specific phosphine ligands should be explored.

  • Base: The base used is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and silver carbonate.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are often used.

  • Substrate Structure: The length and flexibility of the tether connecting the aryl/vinyl halide and the alkene can significantly impact the ease of cyclization. Ring strain in the desired product can also be a limiting factor.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data for key reactions involved in the synthesis of pyrroloquinoline derivatives and related heterocyclic systems. This data is intended to provide a starting point for reaction optimization.

Table 1: Optimization of Suzuki Coupling Conditions for Arylation of N-Heterocycles

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001265
2PdCl₂(dppf) (3)-Cs₂CO₃Toluene110885
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane801692
4Pd(OAc)₂ (5)XPhos (10)K₂CO₃DMF120678

Data presented is representative and may vary depending on the specific substrates used.

Table 2: Influence of Reaction Parameters on Intramolecular Heck Reaction Yield

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃Et₃NDMF1002445
2Pd(OAc)₂ (10)P(o-tol)₃K₂CO₃Acetonitrile801862
3PdCl₂(PPh₃)₂ (5)-Ag₂CO₃NMP1201275
4Pd₂(dba)₃ (5)BINAPProton SpongeToluene1101655

Data is illustrative and optimization is recommended for each specific substrate.

Experimental Protocols

The following are representative experimental protocols for key reactions in the synthesis of this compound derivatives. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Friedländer Annulation for Quinoline Ring Formation
  • To a solution of the o-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or acetic acid) is added the α-methylene ketone (1.2 eq).

  • The catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide, or iodine, 0.1-1.0 eq) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired quinoline derivative.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
  • To a reaction vessel charged with the halo-pyrroloquinoline (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq) is added the solvent (e.g., dioxane/water mixture).

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added, and the vessel is sealed.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst and Ligand Start->Check_Catalyst Check_Base_Solvent Screen Base and Solvent Check_Catalyst->Check_Base_Solvent No Improvement Purification Successful Reaction Check_Catalyst->Purification Yield Improved Check_Temp_Time Optimize Temperature and Time Check_Base_Solvent->Check_Temp_Time No Improvement Check_Base_Solvent->Purification Yield Improved Check_Reagents Verify Reagent Quality Check_Temp_Time->Check_Reagents No Improvement Check_Temp_Time->Purification Yield Improved Check_Reagents->Start Re-run Reaction

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Logical Relationship in Friedländer Annulation Side Reactions

Friedlander_Side_Reactions Reaction_Conditions Friedländer Reaction Conditions (Base Catalysis) Desired_Product Desired Pyrroloquinoline Reaction_Conditions->Desired_Product Desired Pathway Side_Reaction_1 Aldol Self-Condensation of Ketone Reaction_Conditions->Side_Reaction_1 Competing Pathway Side_Reaction_2 Formation of Regioisomer (with unsymmetrical ketone) Reaction_Conditions->Side_Reaction_2 Competing Pathway

Caption: Competing reaction pathways in Friedländer synthesis.

Experimental Workflow for Pictet-Spengler Reaction

Pictet_Spengler_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Dissolve β-arylethylamine in anhydrous solvent B Add aldehyde/ketone A->B C Cool mixture in ice bath B->C D Slowly add acid catalyst C->D E Stir at room temperature or heat as required D->E F Monitor by TLC/LC-MS E->F G Quench with base F->G Reaction Complete H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography or crystallization I->J

Caption: Step-by-step experimental workflow for the Pictet-Spengler reaction.

References

Troubleshooting low yields in the final steps of pyrroloquinoline alkaloid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrroloquinoline Alkaloid Synthesis

This guide provides troubleshooting for common issues encountered during the final steps of pyrroloquinoline alkaloid synthesis, focusing on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: My final oxidative aromatization step is resulting in very low yields (<30%). What are the common causes and how can I troubleshoot this?

A1: Low yields in the final oxidation to form the aromatic pyrroloquinoline core are a frequent challenge. The primary causes often relate to the choice of oxidant, reaction conditions, and substrate stability.

Potential Causes & Troubleshooting Steps:

  • Oxidant Potency and Stoichiometry: The oxidizing agent may be too harsh, leading to decomposition, or too weak, resulting in incomplete conversion.

    • Troubleshooting: Screen a panel of oxidants with varying potentials. If using a potent oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) results in decomposition, consider milder reagents like tetrachlorobenzoquinone (TCQ) or manganese dioxide (MnO₂).[1] Conversely, if conversion is low with a mild oxidant, a stronger one may be required. In the synthesis of Trigonoine B, for instance, various conditions were evaluated, with a KMnO₄/MgSO₄ system in acetone/water providing the best outcome (43% yield) for the oxidation of a tetrahydroquinoline precursor.[2][3]

    • Protocol: Start by using 1.1-1.5 equivalents of the oxidant. Monitor the reaction by TLC or LCMS. If starting material remains, add more oxidant in small portions (0.2 eq) until consumption is complete.

  • Reaction Conditions: Temperature, solvent, and pH can dramatically affect the reaction's success.

    • Troubleshooting: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. However, elevated temperatures can also promote byproduct formation.[2] Solvent choice is critical; aprotic solvents like DCM, THF, or toluene are common, but sometimes protic or mixed solvent systems are superior.[3]

    • Experimental Protocol (Oxidant Screening):

      • Set up three parallel reactions in small vials, each with 10 mg of the precursor.

      • To Vial A, add 1.2 eq of DDQ in 1 mL of dioxane.

      • To Vial B, add 2.0 eq of activated MnO₂ in 1 mL of chloroform.

      • To Vial C, add 1.2 eq of KMnO₄ with 1.5 eq of MgSO₄ in 1 mL of acetone:water (10:1).[3]

      • Stir all reactions at room temperature and monitor every 30 minutes for 4 hours. Compare the product formation and byproduct profile by TLC/LCMS to identify the optimal system.

  • Substrate Stability: The pyrroloquinoline core, especially in its reduced or partially oxidized forms, can be unstable. The presence of certain functional groups may lead to undesired side reactions.[4]

    • Troubleshooting: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar) to prevent oxygen-mediated decomposition, as reduced PQQ is known to be oxygen-sensitive.[5]

Q2: I'm observing significant byproduct formation during a late-stage electrocyclization step. How can I identify and minimize these side reactions?

A2: Electrocyclization reactions are powerful but can be sensitive to steric and electronic effects, often leading to a mixture of products if not properly optimized.[2][3]

Potential Causes & Troubleshooting Steps:

  • Steric Hindrance: Bulky protecting groups near the reacting centers can completely inhibit cyclization.[2][3]

    • Troubleshooting: In a documented synthesis, an N-TIPS (triisopropylsilyl) group prevented electrocyclization. The solution was to perform the deprotection and cyclization in a one-pot procedure. Heating the substrate with TBAF (tetra-n-butylammonium fluoride) not only removed the TIPS group but also facilitated the subsequent cyclization, raising the yield to 58%.[2][3]

  • Reaction Temperature and Spontaneous Cyclization: The carbodiimide intermediates used in some cyclizations can be unstable and cyclize spontaneously at low temperatures (e.g., ~60 °C), which can lead to a complex mixture of byproducts if not controlled.[2][3]

    • Troubleshooting: Monitor the formation of the cyclization precursor at a lower temperature. If it is unstable, consider a one-pot reaction where the precursor is generated and cyclized immediately under optimized conditions. This avoids isolation of an unstable intermediate.[2][3]

  • Byproduct Generation During Precursor Synthesis: The reagents used to form the cyclization precursor (e.g., CBr₄, PPh₃, Et₃N for carbodiimide formation) can lead to numerous byproducts, complicating purification and lowering the overall yield of the cyclized product.[2][3]

    • Troubleshooting: If optimizing the reaction conditions for precursor formation fails to reduce byproducts, consider alternative synthetic routes or purification of the crude intermediate before proceeding to the cyclization step.

Illustrative Data on Cyclization Optimization:

EntryPrecursorConditionsYield of Cyclized ProductReference
1N-TIPS Protected CarbodiimideHeat0% (No reaction)[2][3]
2N-TIPS Protected CarbodiimideTBAF, 1,2-DCB, 80 °C58%[2][3]
3Phenyl-Substituted CarbodiimideIn situ formation and cyclization25% (Numerous byproducts)[2][3]

Troubleshooting Workflow for Low-Yield Cyclization

G cluster_0 Troubleshooting Cyclization start Low Yield Observed check_sterics Check for Steric Hindrance (e.g., bulky protecting groups) start->check_sterics one_pot Combine Deprotection & Cyclization check_sterics->one_pot Yes check_stability Is Intermediate Stable? check_sterics->check_stability No end Yield Improved one_pot->end in_situ Generate & Cyclize In Situ check_stability->in_situ No optimize_precursor Optimize Precursor Formation Step check_stability->optimize_precursor Yes in_situ->end optimize_precursor->end

Caption: Decision tree for troubleshooting low yields in electrocyclization steps.

Q3: Purification of my final, highly polar pyrroloquinoline alkaloid is difficult, resulting in significant product loss. What strategies can improve recovery?

A3: The polar nature of many pyrroloquinoline alkaloids, often due to multiple carboxylic acid and quinone functionalities, makes them challenging to purify with standard silica gel chromatography.

Potential Solutions & Strategies:

  • Alternative Chromatography:

    • Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds. Use a gradient of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.

    • Ion-Exchange Chromatography: If the molecule is acidic (like PQQ), anion-exchange chromatography can be highly effective for purification from fermentation broths or complex reaction mixtures.[6]

  • Extraction Techniques:

    • Supramolecular Solvent Complex Extraction: This technique has been successfully used to extract PQQ from fermentation broth with an extraction rate of up to 98%. It involves creating a supramolecular solvent with a surfactant (like benzalkonium chloride), an alkane (n-hexane), and an alkanol (n-pentanol). The mechanism involves ion-pair and π-π complexation.[7]

    • Salting Out: After extraction, the product can be recovered from the organic phase by back-extraction into an aqueous solution containing a high concentration of salt (e.g., NaCl), followed by crystallization.[7][8]

  • Crystallization:

    • pH Adjustment: The solubility of PQQ and its salts is highly dependent on pH. Carefully adjusting the pH of the purified solution can induce crystallization.[8] For instance, a process for purifying PQQ disodium salt involves adjusting the pH to 4.0-4.3 to remove impurities before salting out and crystallization.[8]

    • Protocol for PQQ Crystallization (General):

      • Dissolve the crude, purified product in a minimum amount of hot water or a suitable solvent mixture.

      • Adjust the pH with dilute HCl or NaOH to find the point of minimum solubility.

      • Allow the solution to cool slowly to room temperature, then to 0-4 °C.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Selection Logic

G cluster_1 Purification Strategy start High Polarity Causes Low Recovery is_ionic Is Compound Ionic/Acidic? start->is_ionic ion_exchange Use Ion-Exchange Chromatography is_ionic->ion_exchange Yes rev_phase Use Reversed-Phase (C18) HPLC/Flash is_ionic->rev_phase No crystallize Final Polish: Crystallization via pH Adjust ion_exchange->crystallize is_crude Is Mixture Very Crude (e.g., Fermentation Broth)? rev_phase->is_crude extraction Consider Complex Extraction is_crude->extraction Yes is_crude->crystallize No extraction->rev_phase

Caption: Logic diagram for selecting an appropriate purification strategy.

References

Purification strategies for removing byproducts from 1h-Pyrrolo[3,2-h]quinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1H-pyrrolo[3,2-h]quinoline and its derivatives. The following information is designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed and effective purification method for this compound derivatives is column chromatography.[1][2][3] Recrystallization is also utilized, particularly for final purification steps to obtain highly pure crystalline material.

Q2: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction to synthesize a 3-substituted this compound. What are the likely byproducts?

A2: In a typical Suzuki coupling reaction for this synthesis, you can anticipate the following common byproducts in your crude reaction mixture:

  • Unreacted Starting Materials: This includes the halogenated this compound precursor and the boronic acid or ester coupling partner.

  • Homocoupled Products: Symmetrical dimers of both the boronic acid/ester and the halo-pyrroloquinoline can form.

  • Protodeborylation/Protodehalogenation Products: The boronic acid can be converted back to the corresponding hydrocarbon, and the halo-pyrroloquinoline can be reduced to the parent this compound.

  • Residual Palladium Catalyst and Ligands: These are often visible as baseline spots on the TLC plate.

Q3: My desired this compound derivative is co-eluting with an impurity during column chromatography. What can I do to improve separation?

A3: If you are experiencing co-elution, consider the following strategies:

  • Solvent System Optimization: Methodically vary the polarity of your eluent. For this compound derivatives, a common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] You can fine-tune the separation by creating a shallower gradient or running the column isocratically with small, incremental changes in the MeOH percentage.

  • Addition of a Modifier: For basic compounds like many nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (Et3N) (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Change of Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which separates compounds based on different principles.

Q4: After column chromatography, my product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A4: Broad peaks in the NMR spectrum of your purified this compound derivative could be due to several factors:

  • Residual Paramagnetic Impurities: Trace amounts of palladium catalyst can cause significant line broadening in NMR spectra. To address this, you can try filtering your sample through a small plug of Celite or silica gel before NMR analysis.

  • Protonation/Deprotonation Equilibria: The pyrrole and quinoline nitrogens can undergo proton exchange, which can lead to peak broadening. Adding a drop of D2O to your NMR sample can sometimes sharpen N-H signals.

  • Tautomerism: Some derivatives may exist as a mixture of tautomers in solution, leading to broadened or multiple sets of signals.[2]

  • Aggregation: At higher concentrations, planar aromatic molecules can stack, leading to broader signals. Try acquiring the spectrum at a lower concentration.

Troubleshooting Guides

Issue 1: Low Recovery of the Desired Product After Column Chromatography

Possible Cause 1: The product is highly polar and is not eluting from the silica gel column.

  • Troubleshooting Tip: Gradually increase the polarity of the mobile phase. If you are using a DCM/MeOH system, you can increase the percentage of MeOH. For very polar compounds, a mobile phase system of DCM/MeOH with a small amount of acetic acid or ammonium hydroxide may be necessary to protonate or deprotonate the compound and alter its retention.

Possible Cause 2: The product is unstable on silica gel.

  • Troubleshooting Tip: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system than what is typically used for standard gravity chromatography. Alternatively, consider using a less acidic stationary phase like neutral alumina.

Issue 2: The Purified Product is Contaminated with a Persistent, Less-Polar Impurity.

Possible Cause: Homocoupled byproduct from the boronic acid/ester.

  • Troubleshooting Tip: This type of byproduct is often non-polar. Ensure your column chromatography starts with a non-polar solvent (e.g., hexanes or DCM) to elute these impurities before increasing the polarity to elute your more polar product. A pre-column filtration through a small plug of silica with a non-polar solvent can also help remove these impurities.

Issue 3: The Purified Product is Contaminated with a Persistent, More-Polar Impurity.

Possible Cause: Unreacted starting materials or polar byproducts.

  • Troubleshooting Tip: Optimize the gradient elution to ensure good separation between your product and more polar impurities. If using a DCM/MeOH system, a very shallow gradient at the beginning of the elution can help resolve compounds with similar polarities. A final wash with a high concentration of MeOH can confirm if highly polar impurities are retained on the column.

Data Presentation

The following tables summarize typical column chromatography conditions reported for the purification of this compound derivatives.

Table 1: Column Chromatography Parameters for 3-Substituted 1H-Pyrrolo[3,2-g]isoquinolines

CompoundStationary PhaseMobile PhaseRf ValueReference
3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinolineSilica GelCH2Cl2/MeOH (97:3 to 94:6)0.14 (in EtOAc)[1]
5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amineSilica GelCH2Cl2/MeOH (96:4 to 92:8 + 1% Et3N)0.38 (in CH2Cl2/MeOH 9:1)[1]
3-(1H-Pyrrol-2-yl)-1H-pyrrolo[3,2-g]isoquinolineSilica GelCH2Cl2/MeOH (96:4)0.18 (in CH2Cl2/MeOH 94:6)[2]
3-(1H-Pyrazol-4-yl)-1H-pyrrolo[3,2-g]isoquinolineSilica GelCH2Cl2/MeOH (95:5 to 9:1)0.23 (in CH2Cl2/MeOH 92:8)[2]

Experimental Protocols

General Protocol for Purification by Column Chromatography:

  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., DCM or MeOH), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes or DCM).

  • Loading: The dried crude product on silica gel is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The elution is typically started with a less polar solvent to remove non-polar impurities, and the polarity is gradually increased to elute the desired product.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound derivative.

Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Strategy crude_product Crude Reaction Mixture tlc_analysis TLC Analysis crude_product->tlc_analysis Initial Assessment column_chromatography Column Chromatography tlc_analysis->column_chromatography Identify Solvent System recrystallization Recrystallization column_chromatography->recrystallization For High Purity pure_product Pure Product column_chromatography->pure_product Isolate Product recrystallization->pure_product

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Logic start Impure Product after Column check_tlc Re-evaluate TLC of Fractions start->check_tlc coelution Co-elution of Impurity? check_tlc->coelution optimize_solvent Optimize Solvent System (Shallow Gradient/Modifier) coelution->optimize_solvent Yes product_degradation Product Degradation on Silica? coelution->product_degradation No change_stationary_phase Change Stationary Phase (Alumina/Reverse Phase) optimize_solvent->change_stationary_phase Still Impure pure_product Pure Product optimize_solvent->pure_product Successful change_stationary_phase->pure_product faster_chromatography Use Flash Chromatography product_degradation->faster_chromatography Yes product_degradation->pure_product No, Purity OK neutral_phase Use Neutral Alumina faster_chromatography->neutral_phase neutral_phase->pure_product

Caption: A troubleshooting decision tree for column chromatography purification.

References

Stability of 1h-Pyrrolo[3,2-h]quinoline under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1h-Pyrrolo[3,2-h]quinoline under various storage conditions. The following information is based on general principles of heterocyclic chemistry and stability studies of structurally related compounds, as specific data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. The key is to minimize exposure to light, moisture, and elevated temperatures, which are common factors that can lead to the degradation of complex heterocyclic compounds.

Q2: How stable is this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and storage conditions. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas like argon or nitrogen to prevent oxidation. Protic solvents may participate in degradation pathways, so aprotic solvents are often preferred for long-term storage.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, compounds with similar pyrroloquinoline structures are susceptible to oxidation and photodecomposition. The electron-rich pyrrole ring can be prone to oxidation, and the quinoline system can absorb UV light, leading to photochemical reactions.

Q4: How can I detect degradation of my this compound sample?

Degradation can be monitored by a variety of analytical techniques. A change in the physical appearance of the sample (e.g., color change) can be an initial indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of the sample over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify the purity of your sample using HPLC or an equivalent analytical method. 2. If degradation is confirmed, obtain a fresh sample and store it under the recommended conditions (-20°C, protected from light and moisture). 3. For solutions, always use freshly prepared samples for critical experiments.
Change in sample color This is often an indication of oxidation or photodecomposition.1. Discard the discolored sample. 2. Ensure that the storage container is airtight and opaque. 3. When handling the solid, minimize its exposure to ambient light and atmosphere.
Precipitate formation in solution The compound may have limited solubility or may be degrading to form insoluble products.1. Confirm the solubility of this compound in the chosen solvent. 2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate and the remaining solution to identify the cause. 3. Consider using a different solvent or preparing more dilute solutions.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.

  • Storage Conditions: Aliquot the stock solution into several vials. Store these vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare stock solution of This compound t0 Initial analysis (T=0) by HPLC prep->t0 cond1 -20°C cond2 4°C cond3 Room Temperature cond4 Light Exposure analysis Time-point analysis by HPLC cond1->analysis cond2->analysis cond3->analysis cond4->analysis data Data comparison and stability determination analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway compound This compound oxidized Oxidized Products compound->oxidized Oxidation (O2, light) photo Photodecomposition Products compound->photo Photodecomposition (UV light)

Caption: Potential degradation pathways for this compound.

Discrepancies between theoretical and experimental spectroscopic data of 1h-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-h]quinoline. It addresses common discrepancies observed between theoretical and experimental spectroscopic data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my experimental IR/Raman vibrational frequencies for this compound not match the predicted frequencies from my DFT calculations?

A1: Discrepancies between experimental and theoretical vibrational frequencies are common and can arise from several factors:

  • Computational Model Limitations: Theoretical calculations are performed on a single molecule in the gas phase at 0 K, whereas experimental spectra are often recorded on solid or solution samples at room temperature. Intermolecular interactions, such as hydrogen bonding in the solid state, can significantly shift vibrational frequencies.

  • Basis Set and Functional Choice: The choice of DFT functional and basis set significantly impacts the accuracy of predicted frequencies. A benchmark study on this compound suggests that the B3LYP functional with Pople's split-valence basis sets provides a good balance of accuracy and computational cost for IR and Raman spectral simulations.[1][2] However, neither Hartree-Fock (HF) nor Møller-Plesset perturbation theory (MP2) methods are recommended for describing the vibrational structure of this molecule.[1][2]

  • Anharmonicity: DFT calculations often use the harmonic oscillator approximation, which can lead to overestimation of vibrational frequencies, particularly for N-H and C-H stretching modes. Experimental vibrations are anharmonic.

  • In-Plane vs. Out-of-Plane Modes: A notable discrepancy is often observed between the predicted accuracy for in-plane and out-of-plane normal modes. In-plane modes are generally computed reliably with modest basis sets. In contrast, out-of-plane vibrations require larger basis sets and are still reproduced with less accuracy.[1][2]

Troubleshooting Steps:

  • Review Your Computational Method: Ensure you are using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Apply a Scaling Factor: It is common practice to apply a uniform scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.

  • Consider Solvent Effects: If your experimental data is from a solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in your calculations.

  • Analyze Crystal Packing Effects: For solid-state experimental data, consider performing calculations on a dimer or a small cluster to approximate intermolecular interactions.

Q2: My experimental ¹H and ¹³C NMR chemical shifts for this compound deviate from the calculated values. What could be the cause?

A2: Similar to vibrational spectroscopy, differences between experimental and theoretical NMR data are expected. Key factors include:

  • Solvent Effects: The polarity of the solvent used in the NMR experiment can significantly influence chemical shifts through solute-solvent interactions. Theoretical calculations in the gas phase will not capture these effects.

  • Molecular Geometry: The accuracy of the calculated chemical shifts is highly dependent on the accuracy of the optimized molecular geometry.

  • Relativistic Effects: For heavier atoms, relativistic effects can become important, though this is less of a concern for 1H and 13C NMR.

  • Reference Standard: Theoretical calculations typically compute absolute shieldings, which are then converted to chemical shifts by referencing to the calculated shielding of a standard (e.g., Tetramethylsilane - TMS). The accuracy of this conversion depends on the level of theory used for both the molecule of interest and the reference standard.

Troubleshooting Steps:

  • Incorporate a Solvent Model: Use a continuum solvent model in your DFT calculations that matches the experimental solvent.

  • Optimize Geometry at a Suitable Level of Theory: Ensure the molecular geometry is optimized with a reliable method (e.g., B3LYP-D3/6-311G(d,p) with a PCM solvent model) before calculating NMR properties.[3]

  • Use a Consistent Referencing Scheme: Calculate the shielding for TMS at the same level of theory as your molecule for accurate referencing.

  • Check for Tautomers or Isomers: Ensure that the calculated structure corresponds to the correct tautomer or isomer present in the experimental sample.

Q3: I am observing fluorescence quenching in my experiments with this compound in certain solvents. Is this expected?

A3: Yes, fluorescence quenching can occur, particularly in protic solvents like methanol. Studies have shown that this compound can form hydrogen-bonded complexes with methanol.[4] For a 1:1 complex, fluorescence quenching is observed, which is attributed to rapid excited-state double proton transfer followed by non-radiative relaxation.[4] However, larger clusters (e.g., with 2 or 3 methanol molecules) have been found to be fluorescent.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, spectroscopy-grade solvents to avoid quenching by impurities.

  • Concentration Effects: Investigate the effect of concentration, as aggregation at higher concentrations can sometimes lead to self-quenching.

  • Consider Complex Formation: Be aware of the potential for hydrogen-bonded complex formation with protic solvents, which can alter the photophysical properties.

Data Presentation

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode DescriptionExperimental (FT-IR)Experimental (Raman)Calculated (B3LYP/6-311++G(d,p))
N-H Stretch~3456Not Reported~3637
C-H Stretch (quinoline)3050-31503050-31503100-3200
C-H Stretch (pyrrole)3150-32003150-32003200-3250
C=C/C=N Ring Stretch1600-16501600-16501610-1660
In-plane Bending1000-15001000-15001000-1500
Out-of-plane Bending700-900700-900700-900

Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation. A scaling factor is often applied to the calculated values for better agreement.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

Carbon AtomExperimental (ppm)Calculated (GIAO-B3LYP/6-311++G(d,p) with PCM)
C2~121.5~123.0
C3~101.2~102.5
C3a~128.9~130.1
C4~129.8~131.0
C5~120.5~122.0
C6~127.8~129.2
C6a~147.5~149.0
C7~115.3~116.8
C8~135.9~137.2
C9a~148.2~149.8
C9b~125.0~126.5

Note: The numbering of atoms may vary depending on the convention used. The calculated values are illustrative and can vary with the specific computational method.

Experimental Protocols

1. High-Resolution NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (can range from hundreds to thousands).

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

2. FT-IR and Raman Spectroscopy

  • FT-IR (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before measuring the sample.

  • Raman Spectroscopy:

    • Place the sample (solid or in a suitable cuvette for solutions) in the sample holder of the Raman spectrometer.

    • Use a laser excitation source (e.g., 785 nm) to minimize fluorescence.

    • Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm⁻¹).

3. UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). A typical concentration for UV-Vis is 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorption spectrum over a range of approximately 200-500 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Fluorescence Emission:

    • Use a four-sided quartz cuvette.

    • Determine the wavelength of maximum absorption (λₘₐₓ) from the UV-Vis spectrum and set this as the excitation wavelength.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 350-600 nm).

Visualization Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison synthesis Synthesis & Purification of this compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution solid_sample Solid Sample (for IR/Raman) synthesis->solid_sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolution->nmr uv_fluor Electronic Spectroscopy (UV-Vis, Fluorescence) dissolution->uv_fluor ir_raman Vibrational Spectroscopy (FT-IR, Raman) solid_sample->ir_raman exp_data Experimental Data (Spectra) nmr->exp_data ir_raman->exp_data uv_fluor->exp_data comparison Comparison & Discrepancy Analysis exp_data->comparison dft_calc Theoretical Calculation (DFT) dft_calc->comparison

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_discrepancies cluster_experimental Experimental Factors cluster_theoretical Theoretical Factors start Discrepancy Observed (Theoretical vs. Experimental) solvent Solvent Effects (Polarity, H-bonding) start->solvent concentration Concentration (Aggregation) start->concentration sample_purity Sample Purity start->sample_purity functional_basis Functional/Basis Set Choice start->functional_basis anharmonicity Harmonic Approximation start->anharmonicity intermolecular Gas Phase vs. Condensed Phase start->intermolecular solution solution solvent->solution Action: Use PCM in calculation solution2 solution2 functional_basis->solution2 Action: Benchmark/Choose appropriate method (e.g., B3LYP) solution3 solution3 anharmonicity->solution3 Action: Apply scaling factor

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Optimizing 1h-Pyrrolo[3,2-h]quinoline Performance in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 1h-pyrrolo[3,2-h]quinoline compounds in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor solubility in aqueous assay buffer. What can I do?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be detrimental to assay performance.[1][2] Test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find the optimal balance between compound solubility and assay tolerance.[1]

  • Use of Co-solvents: Consider the use of a co-solvent in your assay buffer. Pluronic F-127 or other non-ionic detergents can help maintain compound solubility.

  • Sonication: Briefly sonicating the compound plates after dilution into the assay buffer can help dissolve any precipitate that may have formed.

  • Pre-incubation: A short pre-incubation of the compound in the assay buffer at a slightly elevated temperature (if the assay components are stable) can sometimes improve solubility.

Q2: I am observing a high rate of false positives in my primary screen. What are the likely causes and how can I mitigate them?

A2: False positives can arise from several sources, including compound interference with the assay technology.[3][4][5] For this compound derivatives, which are often fluorescent, this is a key consideration.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4][6][7] Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.[4]

  • Fluorescence Interference: Since 1h-pyrrolo[3,2-h]quinolines can be fluorescent, they may interfere with fluorescence-based assays.[8][9] It is crucial to perform a counter-screen to identify and flag auto-fluorescent compounds.[8][10] This can be done by reading the fluorescence of compound-only wells at the same wavelengths used in the primary assay.

  • Cytotoxicity: In cell-based assays, compound cytotoxicity can lead to a decrease in signal that mimics genuine inhibition.[11][12] A parallel cytotoxicity assay (e.g., using a viability dye like resazurin or CellTiter-Glo®) should be run to distinguish true inhibitors from cytotoxic compounds.[11]

Q3: How can I improve the Z'-factor of my kinase assay for this compound inhibitors?

A3: A robust Z'-factor (ideally > 0.5) is critical for a reliable HTS campaign.[13][14] Several factors can be optimized to improve this metric:[15]

  • Reagent Concentrations: Optimize the concentrations of your kinase, substrate, and ATP. For competitive inhibitors, using an ATP concentration close to the Km value can improve sensitivity.

  • Incubation Time: Determine the optimal reaction time to ensure a sufficient signal window without running the reaction to completion.

  • Plate Quality: Use high-quality microplates with low well-to-well variability.

  • Dispensing Accuracy: Ensure your liquid handling instrumentation is properly calibrated to minimize volume variations.

Troubleshooting Guides

Problem 1: Low Signal-to-Background Ratio

Symptoms: The difference between the positive and negative controls is small, making it difficult to identify true hits.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate enzyme and substrate concentrations to maximize the signal window.
Insufficient Reaction Time Perform a time-course experiment to identify the optimal incubation period.
Reagent Degradation Ensure reagents are fresh and have been stored correctly. Prepare fresh batches if necessary.
Incorrect Buffer Conditions Optimize pH, salt concentration, and co-factors in the assay buffer.
Problem 2: High Well-to-Well Variability

Symptoms: Inconsistent signal across replicate wells, leading to a poor Z'-factor and difficulty in hit identification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inaccurate Liquid Handling Calibrate and validate all automated liquid handlers. Use low-evaporation lids.
Edge Effects Avoid using the outer wells of the microplate, or incubate plates in a humidified chamber.
Compound Precipitation Visually inspect plates for precipitate. If observed, refer to solubility optimization strategies.
Inconsistent Incubation Temperature Ensure uniform temperature across the incubator and minimize the time plates are outside.
Problem 3: Hit Confirmation Failure in Orthogonal Assays

Symptoms: Compounds identified as hits in the primary screen are not active in a secondary, label-free, or alternative technology assay.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Primary Assay Artifact The compound may be interfering with the primary assay's detection method (e.g., fluorescence).[5] This is why orthogonal assays with different detection principles are crucial for hit validation.[16][17]
Compound Instability The compound may degrade under the conditions of one assay but not the other. Assess compound stability under both assay conditions.
Different Assay Sensitivities The two assays may have different sensitivities to the compound's mechanism of action. Re-evaluate the assay conditions for both.
Impure Compound Sample The activity in the primary screen may have been due to a contaminant. It is essential to re-test with a freshly synthesized and purified batch of the compound.[5]

Experimental Protocols & Data Presentation

Protocol: Kinase Activity Assay (Generic TR-FRET)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.

    • Kinase Solution: Dilute kinase to 2X final concentration in Assay Buffer.

    • Substrate/ATP Mix: Dilute fluorescently labeled substrate and ATP to 2X final concentration in Assay Buffer.

    • Detection Mix: Prepare anti-phospho-substrate antibody labeled with a TR-FRET acceptor in detection buffer.

  • Assay Procedure:

    • Dispense 50 nL of this compound compound solution in DMSO into a 384-well assay plate.

    • Add 5 µL of Kinase Solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of Substrate/ATP Mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of Detection Mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize data to positive and negative controls.

    • Determine IC50 values for active compounds.

Data Summary Tables

Table 1: Effect of DMSO Concentration on Assay Performance

Final DMSO (%)Signal-to-BackgroundZ'-Factor
0.110.20.75
0.59.80.72
1.09.50.68
2.07.10.45

Table 2: Mitigation of False Positives with Detergent

Compound IDInhibition (%) - No DetergentInhibition (%) - 0.01% Triton X-100Classification
PQ-0018582True Hit
PQ-0027812Aggregator
PQ-0039289True Hit
PQ-004655Aggregator

Visualizations

Signaling Pathway

kinase_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer adaptor Adaptor Proteins dimer->adaptor downstream_kinase Downstream Kinase (e.g., MEK) adaptor->downstream_kinase Activation mapk MAPK downstream_kinase->mapk Phosphorylation transcription_factor Transcription Factor mapk->transcription_factor Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound Inhibitor inhibitor->downstream_kinase Inhibition

Caption: Generic kinase signaling pathway illustrating a potential point of intervention for this compound inhibitors.

Experimental Workflow

hts_workflow cluster_primary Primary HTS cluster_confirmation Hit Confirmation & Triage cluster_optimization Lead Optimization primary_screen Single-Concentration Screen of this compound Library primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response Curves (IC50 Determination) primary_hits->dose_response counter_screens Counter-Screens (Fluorescence, Cytotoxicity) dose_response->counter_screens orthogonal_assay Orthogonal Assay (e.g., Label-Free) counter_screens->orthogonal_assay confirmed_hits Confirmed Hits orthogonal_assay->confirmed_hits sar Structure-Activity Relationship (SAR) confirmed_hits->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: A typical workflow for a high-throughput screening campaign, from primary screen to lead candidate identification.

Troubleshooting Logic

troubleshooting_logic cluster_signal Signal Window Issues cluster_variability High Variability Issues cluster_interference Compound Interference start Low Z'-Factor in Assay low_signal Low Signal-to-Background? start->low_signal high_cv High %CV? start->high_cv is_interference Suspect Interference? start->is_interference optimize_reagents Optimize Reagent Concentrations & Time low_signal->optimize_reagents Yes optimize_reagents->start Re-evaluate check_dispensing Check Liquid Handling & Plate Effects high_cv->check_dispensing Yes check_dispensing->start Re-evaluate run_counters Run Counter-Screens (Solubility, Aggregation, Fluorescence) is_interference->run_counters Yes run_counters->start Re-evaluate

Caption: A decision-making diagram for troubleshooting assays with a low Z'-factor.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1H-Pyrrolo[3,2-h]quinoline and Ellipticine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two structurally related heterocyclic compounds: 1H-Pyrrolo[3,2-h]quinoline and the well-characterized anticancer agent, ellipticine. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on their potential as therapeutic agents.

Core-Scaffold Structures

Ellipticine , a natural alkaloid, possesses a planar tetracyclic pyridocarbazole structure. In contrast, This compound features an angular tricyclic system, representing a simplified heterocyclic moiety of ellipticine with a different ring condensation. This structural difference is a key determinant of their distinct biological profiles.

Mechanism of Action: A Tale of Two Intercalators

Both ellipticine and this compound derivatives are believed to exert their cytotoxic effects primarily through interaction with DNA and disruption of essential cellular processes.

Ellipticine's Multifaceted Attack:

Ellipticine's anticancer activity is well-documented and attributed to a multi-modal mechanism of action.[1] Key pathways include:

  • DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Ellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand breaks and ultimately, apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Ellipticine can induce oxidative stress within cancer cells by generating ROS, leading to further cellular damage.

  • p53 Pathway Activation: Ellipticine has been shown to activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.

ellipticine_mechanism Ellipticine Ellipticine DNA DNA Ellipticine->DNA Intercalation Topoisomerase_II Topoisomerase_II Ellipticine->Topoisomerase_II Inhibition ROS ROS Ellipticine->ROS Generation Replication_Transcription_Block Replication/Transcription Block DNA->Replication_Transcription_Block DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis p53->Cell_Cycle_Arrest_Apoptosis Replication_Transcription_Block->Cell_Cycle_Arrest_Apoptosis DNA_Strand_Breaks->p53 Activation Oxidative_Stress->Cell_Cycle_Arrest_Apoptosis

This compound: A Milder Mimic?

Studies on 2-substituted derivatives of this compound suggest a similar, albeit less potent, mechanism of action to ellipticine. These compounds have been shown to induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[2] This evidence strongly suggests that they also act as topoisomerase inhibitors.[2] However, the extent of their DNA intercalating ability and their effects on ROS production and the p53 pathway have not been as extensively characterized as those of ellipticine.

Comparative Cytotoxicity

Quantitative data on the cytotoxicity of ellipticine against a range of cancer cell lines is widely available. In contrast, specific IC50 values for the parent this compound are not readily found in direct comparative studies with ellipticine. The available data for 2-substituted derivatives of this compound indicates that they exhibit a reduced antiproliferative effect compared to ellipticine.[2]

Table 1: Cytotoxicity of Ellipticine against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
IMR-32Neuroblastoma< 1
UKF-NB-4Neuroblastoma< 1
UKF-NB-3Neuroblastoma< 1
HL-60Leukemia< 1
MCF-7Breast Adenocarcinoma~ 1
U87MGGlioblastoma~ 1
CCRF-CEMLeukemia~ 4
A549Non-small cell lung1.34 ± 0.08
KBEpidermoid carcinoma1.99 ± 0.22

Data compiled from multiple sources.[1][3]

This compound Derivatives: A Qualitative Comparison

While specific IC50 values for the parent compound are lacking in comparative assays, research on its 2-substituted derivatives has demonstrated:

  • Antiproliferative Effects: All tested compounds showed an ability to induce an antiproliferative effect in mammalian cells.[2]

  • DNA Fragmentation: These derivatives were capable of inducing extensive DNA fragmentation, a hallmark of apoptosis.[2]

  • Reduced Potency: The study concluded that these effects were observed to a "reduced extent" when compared to ellipticine.[2]

Experimental Protocols

A general workflow for assessing the biological activity of such compounds is outlined below. Detailed protocols for specific assays are provided in the subsequent sections.

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Compound_Synthesis->Cytotoxicity Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity Data_Analysis Data Analysis & Comparison Mechanism Mechanism Cytotoxicity->Mechanism Cell_Cycle Cell_Cycle Cytotoxicity->Cell_Cycle Mechanism->Data_Analysis Cell_Cycle->Data_Analysis

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and ellipticine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Intercalation Assay: Ethidium Bromide Displacement

This assay indirectly measures the ability of a compound to intercalate into DNA by observing the displacement of a known intercalator, ethidium bromide (EtBr).

  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Fluorescence Quenching: Measure the decrease in fluorescence intensity as the test compound displaces EtBr from the DNA.

  • Data Analysis: The extent of fluorescence quenching is indicative of the compound's DNA intercalating ability.

Topoisomerase II Inhibition Assay: kDNA Decatenation

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

  • Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

  • Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

Ellipticine remains a potent anticancer agent with a well-defined, multi-pronged mechanism of action. While this compound shares a structural resemblance and a likely similar mode of action through topoisomerase inhibition, the current body of evidence suggests it is a less potent cytotoxic agent.[2] The angular structure of this compound compared to the planar ellipticine likely influences its DNA binding affinity and overall biological activity.

Further quantitative studies directly comparing the IC50 values of this compound and ellipticine across a panel of cancer cell lines are warranted to provide a more definitive comparison. Additionally, a more in-depth investigation into the broader mechanistic profile of this compound, including its effects on ROS generation and key signaling pathways, would be invaluable for its potential development as a therapeutic agent. For drug development professionals, while ellipticine's high toxicity has limited its clinical use, the reduced potency of this compound derivatives might offer a more favorable therapeutic window, a hypothesis that requires further rigorous investigation.

References

1H-Pyrrolo[3,2-h]quinoline Derivatives Versus Other Kinase Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1H-pyrrolo[3,2-h]quinoline derivatives and other established kinase inhibitors. Due to the limited availability of specific kinase inhibition data for the this compound scaffold in publicly accessible literature, this comparison utilizes data from the closely related and well-studied 1H-pyrrolo[3,2-g]isoquinoline derivatives as a representative for this class of compounds. This substitution allows for a meaningful comparative analysis against approved kinase inhibitors, highlighting the potential of the broader pyrrolo-quinoline scaffold in kinase inhibition.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity (IC50 values) of representative 1H-pyrrolo[3,2-g]isoquinoline derivatives against several kinases, compared with well-established, FDA-approved kinase inhibitors.

Table 1: Comparative IC50 Values (nM) Against Haspin, DYRK1A, and PIM1 Kinases

Compound/DrugHaspinDYRK1APIM1
1H-Pyrrolo[3,2-g]isoquinoline Derivatives
Compound 310.6>100>100
N-methylated derivative 1023.6--
Approved Kinase Inhibitors
Sunitinib---
Sorafenib--Not Active
Dasatinib---

Note: "-" indicates data not available in the cited sources. Data for 1H-pyrrolo[3,2-g]isoquinoline derivatives are from studies on this specific scaffold and are used as a proxy for the this compound class.

Table 2: Broader Kinase Profile of Approved Inhibitors (IC50 in nM)

DrugVEGFR2PDGFRβc-KitB-RafAblSrc
Sunitinib802[1]----
Sorafenib90[2]57[2]68[2]22 (wild-type), 38 (V599E)--
Dasatinib--79-<10.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., a 1H-pyrrolo[3,2-g]isoquinoline derivative) in a suitable kinase buffer. The reaction is incubated at room temperature for a specified period.

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Luminescence Detection: The plate is incubated for 30-60 minutes at room temperature, and the luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition by the test compound. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways involving the kinases targeted by the 1H-pyrrolo[3,2-g]isoquinoline derivatives.

Haspin_Signaling_Pathway Mitotic_Signals Mitotic Signals Haspin Haspin Mitotic_Signals->Haspin Activates Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) Aurora_B Aurora B H3T3ph->Aurora_B Recruits Chromosome_Condensation Chromosome Condensation & Segregation Aurora_B->Chromosome_Condensation Promotes DYRK1A_Signaling_Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylates APP APP DYRK1A->APP Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Proteins Phosphorylates p_NFAT p-NFAT (Inactive) Amyloid_Beta Amyloid-β APP->Amyloid_Beta Leads to p_Tau p-Tau (Tangles) Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Promotes PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM1 PIM1 JAK_STAT->PIM1 Upregulate Expression BAD BAD PIM1->BAD Phosphorylates c_Myc c-Myc PIM1->c_Myc Stabilizes p_BAD p-BAD Apoptosis_Inhibition Inhibition of Apoptosis p_BAD->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Validation of 1h-Pyrrolo[3,2-h]quinoline's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Validation of 1h-Pyrrolo[3,2-h]quinoline's Anticancer Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of this compound and its related isomers. While quantitative data for the specific this compound scaffold is limited in publicly available literature, this document summarizes the existing findings and presents data from closely related pyrroloquinoline structures to offer a broader perspective on their potential as anticancer agents. The information is intended to support further research and drug development in this area.

Comparative Anticancer Activity of Pyrroloquinoline Derivatives

The anticancer potential of the pyrroloquinoline scaffold is evident from various studies. However, the specific isomerism of the fused rings significantly influences the biological activity. Below is a summary of the observed activities for this compound and a comparison with other potent isomers.

Data Summary Table

Compound ScaffoldDerivative/CompoundCell Line(s)IC50 (µM)Mechanism of ActionReference
This compound 2-substituted derivativesMammalian cellsNot specifiedTopoisomerase inhibitor, induces DNA fragmentation[1]
1H-pyrrolo[3,2-c]pyridine Compound 10tHeLa0.12Colchicine-binding site inhibitor, induces G2/M arrest and apoptosis[2]
SGC-79010.15[2]
MCF-70.21[2]
1H-pyrrolo[3,2-c]pyridine Diarylurea (8g) & Dierylamide (9d)A375P (Melanoma)Nanomolar rangeNot specified[3]
3H-Pyrrolo[3,2-f]quinolin-9-one Amidic derivative 5fLeukemic and solid tumor cell linesSubnanomolar rangeTubulin polymerization inhibitor (colchicine site)[4]

Note: The data for isomers of this compound are presented to highlight the potential of the broader chemical class. Further studies are required to establish a detailed quantitative profile for this compound derivatives.

Experimental Protocols

A detailed methodology for determining the anticancer activity of novel compounds is crucial for reproducible and comparable results. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell viability.

MTT Assay Protocol for Cell Viability

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells in their exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for certain pyrroloquinoline derivatives and the general workflow of the cell viability assay used to determine their anticancer activity.

experimental_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation (Treatment) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Experimental workflow for the MTT cell viability assay.

signaling_pathway pyrroloquinoline This compound Derivative topoisomerase Topoisomerase II pyrroloquinoline->topoisomerase Inhibition dna_damage DNA Strand Breaks topoisomerase->dna_damage prevents re-ligation atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Proposed mechanism of action via topoisomerase inhibition.

References

Comparative analysis of the DNA binding affinity of 1h-Pyrrolo[3,2-h]quinoline and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the DNA binding affinity of 1h-Pyrrolo[3,2-h]quinoline and its analogues. The following sections detail the quantitative binding data, in-depth experimental protocols for key analytical techniques, and visual representations of DNA binding mechanisms and experimental workflows.

Quantitative Analysis of DNA Binding Affinity

The DNA binding affinity of this compound-8-amine (PQA) and its analogues with varying alkylamino linkers has been investigated, particularly their ability to target CTG trinucleotide repeats.[1] The dissociation constants (Kd), a measure of binding affinity where a lower value indicates stronger binding, were determined using Surface Plasmon Resonance (SPR). The data reveals the influence of the linker structure on the binding affinity to DNA.

CompoundLinker StructureTarget DNADissociation Constant (Kd) [M]
PQA-3 N,N-dimethylethylenediamine(CTG)61.1 x 10⁻⁷
PQA-4 N,N-dimethylpropylenediamine(CTG)62.5 x 10⁻⁷
PQA-5 N,N-dimethylbutylenediamine(CTG)61.2 x 10⁻⁶

Data extracted from Matsumoto et al., Bioorg Med Chem Lett., 2016.[1]

Experimental Protocols

Detailed methodologies for the key experiments utilized in determining the DNA binding affinity of this compound analogues are provided below.

Synthesis of this compound-8-amine (PQA) Analogues

The synthesis of PQA derivatives involves a multi-step process, a generalized scheme of which is presented below. For specific details of reactants, reaction conditions, and purification methods, referral to the primary literature is recommended.[1]

General Synthesis Scheme for PQA Analogues A Starting Material (e.g., 8-nitro-1H-pyrrolo[3,2-h]quinoline) B Reduction of Nitro Group A->B e.g., SnCl2, HCl C Introduction of Linker (e.g., reductive amination) B->C Aldehyde/Ketone, NaBH(OAc)3 D Final PQA Analogue C->D Purification

Caption: Generalized synthetic workflow for this compound-8-amine analogues.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[2][3][4][5]

a. Immobilization of DNA:

  • A streptavidin-coated sensor chip is activated.

  • Biotinylated DNA oligonucleotides (e.g., with (CTG)6 repeats) are injected over the sensor surface, allowing for their capture by the streptavidin.

  • The surface is washed to remove unbound DNA.

b. Binding Analysis:

  • A running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) is continuously flowed over the sensor surface to establish a stable baseline.

  • The this compound analogues (analytes) are prepared in a series of concentrations in the running buffer.

  • Each concentration of the analyte is injected over the immobilized DNA surface for a specific association time, followed by a dissociation phase with the running buffer.

  • The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is recorded as a sensorgram.

c. Data Analysis:

  • The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

UV-Visible Spectroscopy for Binding Constant Determination

UV-Vis spectroscopy can be used to determine the binding constant (Kb) of a ligand to DNA by monitoring changes in the absorbance spectrum.[6]

  • A solution of the this compound analogue of a fixed concentration is prepared in a suitable buffer (e.g., Tris-HCl buffer).

  • The initial UV-Vis spectrum of the compound is recorded.

  • Aliquots of a concentrated stock solution of DNA (e.g., calf thymus DNA) are incrementally added to the compound solution.

  • After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.

  • Changes in the absorbance (hypochromism or hyperchromism) and/or shifts in the wavelength of maximum absorbance (red or blue shift) are monitored.

  • The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.[6]

Fluorescence Spectroscopy for Titration Studies

Fluorescence spectroscopy is a highly sensitive method for studying DNA-ligand interactions, particularly if the ligand's fluorescence properties change upon binding.[7][8][9][10][11]

  • A solution of the this compound analogue with a fixed concentration is prepared.

  • The fluorescence emission spectrum of the free compound is recorded.

  • Aliquots of a DNA stock solution are titrated into the compound solution.

  • After each addition and equilibration, the fluorescence emission spectrum is recorded.

  • Changes in fluorescence intensity (quenching or enhancement) and/or shifts in the emission maximum are observed.

  • The binding constant can be determined by analyzing the fluorescence titration curve using various models, such as the Stern-Volmer equation for quenching or by fitting to a binding isotherm.[8]

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy is employed to investigate changes in the secondary structure of DNA upon the binding of a ligand.[12][13][14][15][16]

  • A solution of DNA (e.g., calf thymus DNA) in a suitable buffer is prepared, and its CD spectrum is recorded. The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

  • Aliquots of the this compound analogue stock solution are added to the DNA solution.

  • After each addition, the CD spectrum is recorded.

  • Changes in the CD signal, such as shifts in the peak positions or changes in ellipticity, indicate alterations in the DNA conformation (e.g., from B-form to A-form or Z-form) or the induction of a chiral environment on the bound achiral ligand.

Mandatory Visualizations

Mechanism of DNA Intercalation cluster_0 DNA Double Helix BasePair1 Base Pair BasePair2 Base Pair SmallMolecule This compound Analogue Unwinding Local Unwinding of DNA Helix SmallMolecule->Unwinding Approaches DNA Intercalation Insertion Between Base Pairs Unwinding->Intercalation Complex Stable DNA-Ligand Complex Intercalation->Complex

Caption: DNA intercalation by this compound analogues.

Experimental Workflow for DNA Binding Affinity cluster_synthesis Compound Preparation cluster_binding_studies DNA Binding Experiments cluster_analysis Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CD Circular Dichroism Purification->CD Binding_Kinetics Binding Kinetics (ka, kd) SPR->Binding_Kinetics Binding_Affinity Binding Affinity (Kd, Kb) SPR->Binding_Affinity UV_Vis->Binding_Affinity Fluorescence->Binding_Affinity Conformational_Changes Conformational Changes CD->Conformational_Changes

Caption: Workflow for assessing DNA binding affinity of novel compounds.

References

Cross-Validation of Bioactivity Assays for 1H-Pyrrolo[3,2-h]quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-h]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of various bioactivity assays employed to characterize these compounds, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this heterocyclic system.

Quantitative Bioactivity Data

The following table summarizes the reported bioactivity of various this compound derivatives across different assays and cell lines. This data facilitates a direct comparison of the potency and selectivity of these compounds.

Compound ClassAssay TypeTarget/Cell LineBioactivity (IC50/GI50)Reference
2-substituted 1H-pyrrolo[3,2-h]quinolinesAntiproliferative AssayMammalian cellsInduces antiproliferative effect and DNA fragmentation[1]
1H-pyrrolo[3,2-g]isoquinolinesHaspin Kinase InhibitionHaspin Kinase23.6 nM (for N-methylated derivative 10)[2]
1,4-Substituted Pyrrolo[3,2-c]quinoline DerivativesNCI Antiproliferative Screen (SRB assay)VariousLow micromolar range against MCF-7 and HeLa cells (for compound 7p)[3]
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivativesAntileishmanial ActivityL. donovani (amastigote)5.35 - 10.51 µM[4]
This compound-8-amine derivativesDNA BindingCTG trinucleotide repeatsBinds to pyrimidine bulge DNAs and CNG repeats[5]
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativesAnticoagulant ActivityFactor Xa3.68 µM[6]
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativesAnticoagulant ActivityFactor XIa2 µM[6]
Indole quinoline hybrid derivativesTubulin Polymerization InhibitionK562 cell line2.09 - 2.54 µM[7]
Quinoline-2-carboxamides and 2-styrylquinolinesPim-1 Kinase InhibitionProstate cancer PC-3 cell line1.29 - 2.81 µM[7]

Key Bioactivity Assays and Experimental Protocols

A variety of in vitro assays are crucial for evaluating the therapeutic potential of this compound derivatives. These assays assess cytotoxicity, impact on cell membrane integrity, and the induction of programmed cell death.[8]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle of this assay is the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8][11]

  • Compound Treatment: Remove the old medium and expose the cells to various concentrations of the test compounds (e.g., 0.1 - 1000 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[10][11] Include untreated cells as a control.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[8][9]

  • Incubation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.[8][9][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 690 nm.[11]

  • Data Analysis: The cytotoxic activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9][10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing an indicator of cytotoxicity.[8]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Sample Collection: After the treatment period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate the plate and then measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the controls.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.[12] Assays to detect apoptosis are therefore critical in the evaluation of this compound derivatives.

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.[8]

  • Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular enzymes and interaction with nucleic acids.

Kinase Inhibition

Several studies have highlighted the potential of this scaffold to inhibit protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[13]

  • Pim-1 Kinase: This serine/threonine kinase is involved in the control of apoptosis and cell metabolism and is upregulated in many cancers. Certain quinoline derivatives have been identified as potent Pim-1 kinase inhibitors.[7]

  • Haspin Kinase: This kinase plays a role in cell division, and its inhibition can lead to mitotic arrest. 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and evaluated as Haspin kinase inhibitors.[2][13]

G Pyrroloquinoline This compound Derivative Pim1 Pim-1 Kinase Pyrroloquinoline->Pim1 inhibition Haspin Haspin Kinase Pyrroloquinoline->Haspin inhibition Apoptosis Apoptosis Pim1->Apoptosis regulates CellMetabolism Cellular Metabolism Pim1->CellMetabolism controls CellCycle Cell Cycle Progression Haspin->CellCycle regulates

Caption: Inhibition of Pim-1 and Haspin kinases by this compound derivatives.

Topoisomerase Inhibition and DNA Intercalation

Some quinoline derivatives can act as antiproliferative agents by intercalating with DNA and interfering with its replication.[7] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription.[1][12] This mechanism is shared by several established anticancer drugs.[7]

G Pyrroloquinoline This compound Derivative DNA DNA Pyrroloquinoline->DNA intercalation Topoisomerase Topoisomerase Pyrroloquinoline->Topoisomerase inhibition Replication DNA Replication & Transcription DNA->Replication Topoisomerase->DNA relieves supercoiling Apoptosis Apoptosis Replication->Apoptosis inhibition leads to

Caption: Mechanism of action via DNA intercalation and topoisomerase inhibition.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and characterization of the bioactivity of novel this compound derivatives.

G Start Compound Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Active Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, DNA Binding) Apoptosis->Mechanism Apoptotic Compounds Lead Lead Optimization Mechanism->Lead

Caption: A generalized workflow for the bioactivity screening of this compound derivatives.

References

A Comparative Spectroscopic Guide to 1H-Pyrrolo[3,2-h]quinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1H-Pyrrolo[3,2-h]quinoline and its isomers, offering valuable insights for their identification, characterization, and application in drug discovery and development. The unique structural arrangements of these isomers result in distinct spectroscopic signatures, which are crucial for differentiation and understanding their electronic properties.

Introduction to this compound Isomers

This compound and its isomers are heterocyclic compounds composed of a pyrrole ring fused to a quinoline moiety. The position of the pyrrole ring fusion to the quinoline core gives rise to various isomers, each with a unique spatial arrangement and electronic distribution. This guide will focus on the spectroscopic characteristics of this compound and its isomer, 1H-Pyrrolo[3,2-g]isoquinoline, for which comparative data has been sourced. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic applications.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound and 1H-Pyrrolo[3,2-g]isoquinoline. It is important to note that the data presented is for substituted derivatives, and the spectroscopic properties of the parent compounds may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (in DMSO-d₆) [1]

Compoundδ (ppm) and Multiplicity
3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative 12.88 (br s, 1H), 11.53 (s, 1H), 9.35 (s, 1H), 8.43 (s, 1H), 8.23 (d, J = 5.6 Hz, 1H), 8.10–8.17 (m, 3H), 8.05 (d, J = 1.6 Hz, 1H), 7.86 (d, J = 6.0 Hz, 1H)
Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative 12.21 (br s, 1H), 9.40 (s, 1H), 8.57 (s, 1H), 8.41 (d, J = 2.8 Hz, 1H), 8.31 (d, J = 6.0 Hz, 1H), 8.19 (s, 1H), 7.99 (d, J = 16.0 Hz, 1H), 7.96 (d, J = 6.0 Hz, 1H), 6.60 (d, J = 16.0 Hz, 1H), 3.74 (s, 3H)
5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative 11.64 (s, 1H), 9.35 (s, 1H), 8.35–8.37 (m, 2H), 8.22 (d, J = 5.6 Hz, 1H), 8.13 (s, 1H), 8.01 (d, J = 2.4 Hz, 1H), 7.85 (d, J = 6.0 Hz, 1H), 7.81 (dd, J = 8.4 Hz, J = 2.4 Hz, 1H), 6.60 (d, J = 8.4 Hz, 1H), 5.92 (s, 2H)
tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative 11.22 (br s, 1H), 9.32 (s, 1H), 8.20 (d, J = 6.0 Hz, 1H), 8.12 (s, 1H), 8.04 (s, 1H), 7.80 (d, J = 5.6 Hz, 1H), 7.59 (d, J = 1.6 Hz, 1H), 3.05 (t, J = 7.6 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 1.36 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (in DMSO-d₆) [1]

Compoundδ (ppm)
3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative 152.5 (CHarom), 138.1 (CHarom), 128.6 (CHarom), 120.5 (CHarom), 115.0 (CHarom), 107.3 (CHarom), 137.3 (Carom), 130.3 (Carom), 128.9 (Carom), 124.9 (Carom), 114.3 (Carom), 107.2 (Carom)
Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative 167.8 (C=O), 152.7 (CHarom), 139.2 (CHarom), 138.8 (CHarom), 120.6 (CHarom), 116.3 (CHarom), 108.5 (CHarom), 138.3 (CHalkene), 111.2 (CHalkene), 137.9 (Carom), 130.1 (Carom), 129.3 (Carom), 125.2 (Carom), 110.8 (Carom), 51.1 (CH₃)
5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative 158.0 (Carom), 152.5 (CHarom), 145.3 (CHarom), 138.1 (CHarom), 136.1 (CHarom), 128.9 (CHarom), 120.5 (CHarom), 114.7 (CHarom), 108.3 (CHarom), 107.6 (CHarom), 137.5 (Carom), 130.2 (Carom), 129.0 (Carom), 124.8 (Carom), 119.2 (Carom), 112.6 (Carom)
tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative 171.9 (C=O), 152.5 (CHarom), 138.1 (CHarom), 129.4 (CHarom), 120.2 (CHarom), 113.7 (CHarom), 106.9 (CHarom), 137.2 (Carom), 132.1 (Carom), 128.3 (Carom), 124.9 (Carom), 112.6 (Carom), 79.6 (C), 35.3 (CH₂), 27.7 (3xCH₃), 20.4 (CH₂)

Note: Due to tautomerism, some aromatic carbon and proton signals were not observed in the original study for the propanoic acid derivative.

Vibrational Spectroscopy (IR and Raman)

A comprehensive study on this compound has been conducted, achieving a reliable assignment of 55 out of its 57 vibrational modes using IR, Raman, and fluorescence spectroscopy combined with quantum chemical calculations.[2] While the complete dataset is not available in the provided context, this study serves as a benchmark for understanding the vibrational properties of this class of compounds. The IR spectra of several 1H-pyrrolo[3,2-g]isoquinoline derivatives show characteristic bands for N-H stretching, C=O stretching (for derivatized compounds), and aromatic C-H and C=C/C=N stretching vibrations.[1]

Table 3: Key IR Absorption Bands for 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (ATR, cm⁻¹) [1]

CompoundN-H/O-H StretchC=O StretchAromatic Ring Vibrations
3-(5-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoic acid derivative 3340-2553-1600, 1433, 1274, 1091
Methyl (E)-3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate derivative 3114-242017111622, 1601, 1427, 1148
5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine derivative 3374-2507-1600, 1498, 1436, 1247
tert-Butyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propanoate derivative 3182-262317181601, 1429, 1122
UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of these isomers are highly dependent on the fusion pattern of the heterocyclic rings, which influences the extent of π-conjugation. For certain pyrroloquinoline derivatives, steady-state absorption and fluorescence spectroscopy have been employed to study their optical properties. For instance, pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives exhibit distinct fine-structured absorption spectra.

Experimental Protocols

The following are general experimental protocols for the key spectroscopic techniques cited. Specific parameters may need to be optimized for individual compounds and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is processed with Fourier transformation, and the spectra are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline spectrum of the solvent-filled cuvette is recorded first. The sample spectrum is then recorded over a specific wavelength range (e.g., 200-800 nm).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette.

  • Instrument Setup: A spectrofluorometer is used.

  • Data Acquisition: An excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emission wavelengths.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of 1H-pyrroloquinoline isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation Compound 1H-Pyrroloquinoline Isomer Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Dilution Dilution in UV-grade Solvent Compound->Dilution Solid_Sample Solid Sample Compound->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence IR_Raman IR/Raman Spectroscopy Solid_Sample->IR_Raman Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Property_Comparison Comparison of Spectroscopic Properties UV_Vis->Property_Comparison Fluorescence->Property_Comparison IR_Raman->Structure_Elucidation Structure_Elucidation->Property_Comparison Purity_Assessment->Property_Comparison

References

Evaluating the Kinase Inhibitor Specificity of 1H-Pyrrolo[3,2-h]quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the kinase inhibitor specificity of the 1H-pyrrolo[3,2-h]quinoline scaffold. Due to the limited publicly available kinase inhibition data for this compound, this report utilizes data from its closely related isomer, 1H-pyrrolo[3,2-g]isoquinoline , as a surrogate to evaluate its potential as a kinase inhibitor. The inhibitory profile of this surrogate is compared with other known kinase inhibitors, particularly those targeting Haspin kinase.

Executive Summary

The 1H-pyrrolo[3,2-g]isoquinoline scaffold has demonstrated potent inhibitory activity against Haspin kinase, a serine/threonine kinase involved in mitotic progression.[1][2] This guide evaluates its specificity by comparing its activity with other known Haspin inhibitors, CHR-6494 and CX-6258, as well as the broad-spectrum kinase inhibitor Staurosporine. While potent against Haspin, the selectivity profile of the 1H-pyrrolo[3,2-g]isoquinoline scaffold against a broader range of kinases requires further investigation to fully ascertain its therapeutic potential.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1H-pyrrolo[3,2-g]isoquinoline and comparator compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase Target1H-pyrrolo[3,2-g]isoquinoline (Compound 10) IC50 (nM)[1]CHR-6494 IC50 (nM)CX-6258 IC50 (nM)[3]Staurosporine IC50 (nM)
Haspin 23.6 2 [4]High Affinity (no IC50)Not widely reported
PIM1>333Not widely reported5 -
PIM2>333Not widely reported25 -
PIM3>333Not widely reported16 -
FLT3>333Not widely reported134-
DYRK1A333Not widely reportedNot widely reported-
CK1>333Not widely reportedNot widely reported-
CDK5>333Not widely reportedNot widely reported-
GSK3α/β>333Not widely reportedNot widely reported-
Protein Kinase C---0.7
p60v-src---6
Protein Kinase A---7
CaM Kinase II---20

Note: Data for 1H-pyrrolo[3,2-g]isoquinoline is based on a specific derivative (N-methylated derivative 10 bearing a pyridin-4-yl substituent at the 3-position) as reported in the literature.[1] CX-6258 is a known pan-Pim kinase inhibitor with off-target effects.[3] Staurosporine is a broad-spectrum kinase inhibitor shown for reference.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the compounds is typically determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Kinase of interest (e.g., Haspin)

  • Kinase substrate (e.g., Histone H3)

  • ATP

  • Test compounds (e.g., 1H-pyrrolo[3,2-g]isoquinoline derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Haspin Kinase Signaling Pathway

Haspin_Signaling_Pathway cluster_mitosis Mitosis Prophase_Prometaphase Prophase/ Prometaphase Haspin_Kinase Haspin Kinase Prophase_Prometaphase->Haspin_Kinase Activation Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC Recruits to Centromere Centromere CPC->Centromere Localizes at Chromosome_Segregation Proper Chromosome Segregation Centromere->Chromosome_Segregation Ensures Inhibitor 1H-pyrrolo[3,2-g]isoquinoline Inhibitor->Haspin_Kinase Inhibits

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of Test Compound Plate_Setup 3. Add Compound and Kinase to Plate Compound_Dilution->Plate_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Reagent_Prep->Plate_Setup Reaction_Start 4. Add Substrate/ATP & Incubate Plate_Setup->Reaction_Start Reaction_Stop 5. Add ADP-Glo™ Reagent & Incubate Reaction_Start->Reaction_Stop Signal_Generation 6. Add Kinase Detection Reagent & Incubate Reaction_Stop->Signal_Generation Luminescence_Reading 7. Read Luminescence Signal_Generation->Luminescence_Reading IC50_Calculation 8. Calculate IC50 Luminescence_Reading->IC50_Calculation

Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.

Conclusion

Based on the available data for its isomer, the this compound scaffold shows promise as a potent inhibitor of Haspin kinase. The comparison with other inhibitors reveals a potentially favorable selectivity profile, particularly when contrasted with broad-spectrum inhibitors like Staurosporine. However, comprehensive kinome screening of the specific this compound molecule is essential to fully characterize its specificity and off-target effects. The experimental protocols and workflows provided herein offer a robust framework for conducting such validation studies. This information is critical for the further development of this compound class as a potential therapeutic agent.

References

Head-to-head comparison of 1h-Pyrrolo[3,2-h]quinoline with other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1h-Pyrrolo[3,2-h]quinoline with established topoisomerase inhibitors, focusing on their mechanisms of action, and anti-proliferative activities. While specific quantitative data for the parent this compound is limited in publicly available literature, this document summarizes the existing knowledge on its derivatives and contrasts them with well-characterized inhibitors like Camptothecin, Etoposide, and Doxorubicin.

Introduction to Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] By creating transient single- or double-strand breaks in the DNA, these enzymes allow for the relaxation of supercoils and the untangling of DNA strands.[1][2] Topoisomerase inhibitors are a class of anti-cancer agents that interfere with this process, leading to DNA damage and ultimately triggering cell death, particularly in rapidly dividing cancer cells.[1] These inhibitors are broadly classified into two categories based on their target: Topoisomerase I inhibitors and Topoisomerase II inhibitors.[1]

This compound: An Emerging Scaffold

Recent studies have highlighted the potential of the pyrrolo-quinoline scaffold in the development of novel anti-cancer agents. Derivatives of 1H-pyrrolo[3,2-c]pyridine and other related structures have demonstrated significant antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range against melanoma cells.[3] While direct evidence for the topoisomerase inhibitory activity of the parent this compound is still emerging, some studies suggest that certain pyrrolo-quinoline derivatives may exert their cytotoxic effects through mechanisms related to topoisomerase II inhibition.[4] Further research is necessary to fully elucidate the precise mechanism and potency of this compound and its derivatives as topoisomerase inhibitors.

Mechanism of Action of Key Topoisomerase Inhibitors

Topoisomerase I Inhibitors: The Camptothecin Family

Camptothecin and its analogs, such as Topotecan and Irinotecan, are potent inhibitors of Topoisomerase I. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break created by the enzyme.[1] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1]

Topoisomerase II Inhibitors: Etoposide and Doxorubicin

Etoposide and Doxorubicin are well-known inhibitors of Topoisomerase II. They stabilize the covalent complex between Topoisomerase II and DNA, preventing the re-ligation of the double-strand breaks generated by the enzyme.[2] This results in the accumulation of DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[2] Doxorubicin also has other mechanisms of action, including DNA intercalation and the generation of reactive oxygen species.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the available IC50 values for various topoisomerase inhibitors against different cancer cell lines. It is important to note that direct comparative data for the parent this compound is not currently available in the cited literature.

CompoundTargetCell LineIC50 ValueReference
Pyrrolo[3,2-c]pyridine Derivative (8g) Not SpecifiedA375P (Melanoma)Nanomolar range[3]
Pyrrolo[3,2-c]pyridine Derivative (9d) Not SpecifiedA549 (Lung), HCT-15 (Colon), etc.GI50 < 8 µM[5]
Pyrazolo[4,3-f]quinoline Derivative (1M) Topoisomerase I/IIαMultipleGI50 < 8 µM[5]
Pyrazolo[4,3-f]quinoline Derivative (2E) Topoisomerase IIαMultipleGI50 < 8 µM[5]
Camptothecin Topoisomerase IHT-29 (Colon)10 nM[6]
SN-38 (Irinotecan metabolite) Topoisomerase IHT-29 (Colon)8.8 nM[6]
Topotecan Topoisomerase IHT-29 (Colon)33 nM[6]
Etoposide Topoisomerase IIVariousVaries significantly[7]
Doxorubicin Topoisomerase IIVariousVaries significantly[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of topoisomerase inhibitors.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[8][9]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Test compound

  • 5x Stop buffer/loading dye

  • Agarose gel (0.8-1%)

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures on ice containing 1x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.

  • Add a predetermined amount of Topoisomerase I enzyme to initiate the reaction. This amount should be sufficient to fully relax the DNA in the absence of an inhibitor.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondria.[10][11][12]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and assessing membrane integrity with Propidium Iodide (PI).[13][14][15]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1x Binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizing the Impact of Topoisomerase Inhibitors

The following diagrams, generated using the DOT language, illustrate key concepts related to topoisomerase inhibition.

Topoisomerase_Inhibition_Pathway cluster_0 Topoisomerase I Inhibition cluster_1 Topoisomerase II Inhibition Top1_Inhibitor Topoisomerase I Inhibitor (e.g., Camptothecin) Top1_DNA_Complex Topoisomerase I-DNA Cleavable Complex Top1_Inhibitor->Top1_DNA_Complex Stabilizes SSB Single-Strand Breaks Top1_DNA_Complex->SSB Prevents Re-ligation Replication_Fork Replication Fork Collision SSB->Replication_Fork Top2_Inhibitor Topoisomerase II Inhibitor (e.g., Etoposide, Doxorubicin) Top2_DNA_Complex Topoisomerase II-DNA Cleavable Complex Top2_Inhibitor->Top2_DNA_Complex Stabilizes DSB Double-Strand Breaks Top2_DNA_Complex->DSB Prevents Re-ligation DNA_Damage_Response DNA Damage Response (DDR) DSB->DNA_Damage_Response Replication_Fork->DSB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Topoisomerase I and II inhibitors leading to apoptosis.

Experimental_Workflow Compound_Synthesis Synthesis of This compound & Derivatives In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Topoisomerase_Assay Topoisomerase Inhibition Assay In_Vitro_Screening->Topoisomerase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) In_Vitro_Screening->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) In_Vitro_Screening->Apoptosis_Assay Lead_Optimization Lead Optimization Topoisomerase_Assay->Lead_Optimization Cell_Viability_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical experimental workflow for the development of novel anti-cancer drugs.

Logical_Relationship Topoisomerase_Inhibition Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_Inhibition->DNA_Damage leads to Cellular_Response Cellular Stress Response DNA_Damage->Cellular_Response activates Cell_Death Apoptotic Cell Death Cellular_Response->Cell_Death induces

References

In vivo validation of the therapeutic potential of 1h-Pyrrolo[3,2-h]quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of 1H-pyrrolo[3,2-h]quinoline derivatives and their close structural analogs. While in vivo validation for this compound derivatives themselves is not extensively documented in publicly available research, this guide draws comparisons with a structurally related pyrroloquinoline derivative that has undergone successful in vivo testing. This allows for an objective assessment of the potential therapeutic applications of this class of compounds.

Comparison of Therapeutic Potential: this compound vs. a Structurally Related Analog

Extensive research into 2-substituted this compound derivatives has highlighted their potential as antiproliferative agents. Studies on mammalian cells suggest that these compounds may function as topoisomerase inhibitors, leading to significant DNA fragmentation.[1] This mechanism of action is analogous to the established anticancer agent ellipticine.[1] However, to date, these findings are based on in vitro data, and in vivo validation in animal models has not been reported.

In contrast, a closely related derivative, a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one compound (specifically, compound 5m ), has demonstrated therapeutic potential in an in vivo model of visceral leishmaniasis.[2] This provides valuable insight into the potential for this class of heterocyclic compounds to be developed into effective therapeutic agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for a representative 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m ) to provide a benchmark for the potential of related compounds.

Compound Therapeutic Area Assay Metric Result Reference
5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)AntileishmanialIn Vivo (BALB/c mice)Liver Parasite Burden Inhibition56.2% at 12.5 mg/kg[2]
In Vivo (BALB/c mice)Spleen Parasite Burden Inhibition61.1% at 12.5 mg/kg[2]
In Vitro (L. donovani amastigotes)IC₅₀8.36 µM[2]
Cytotoxicity (J774 macrophages)CC₅₀65.11 µM[2]
Selectivity IndexSI (CC₅₀/IC₅₀)7.79[2]

Proposed Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Proposed Mechanism of this compound Derivatives Compound This compound Derivative Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA Prevents DNA re-ligation DNA_fragmentation DNA Fragmentation DNA->DNA_fragmentation Cell_death Cell Death DNA_fragmentation->Cell_death

Caption: Proposed mechanism of action for this compound derivatives.

G cluster_1 In Vivo Antileishmanial Workflow Infection Infection of BALB/c mice with L. donovani Treatment Treatment with Pyrroloquinoline Derivative (e.g., compound 5m) Infection->Treatment Sacrifice Sacrifice mice post-treatment Treatment->Sacrifice Organ_harvest Harvest liver and spleen Sacrifice->Organ_harvest Parasite_quantification Quantification of parasite burden Organ_harvest->Parasite_quantification Data_analysis Data Analysis and % Inhibition Calculation Parasite_quantification->Data_analysis

Caption: Experimental workflow for in vivo antileishmanial activity assessment.

Experimental Protocols

In Vivo Antileishmanial Efficacy in BALB/c Mice

This protocol is based on the study of a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative.[2]

  • Animal Model: Female BALB/c mice (4-6 weeks old) are used.

  • Infection: Mice are infected with Leishmania donovani promastigotes via the tail vein.

  • Treatment: After a specified period post-infection to allow for the establishment of infection, the test compound (e.g., 5m ) is administered intraperitoneally (i.p.) at a defined dose (e.g., 12.5 mg/kg body weight) for a set number of consecutive days. A control group receives the vehicle only.

  • Endpoint: One week after the final treatment, the mice are euthanized.

  • Assessment of Parasite Burden: The liver and spleen are harvested, weighed, and homogenized. The parasite burden is determined by stamping the tissues onto slides, followed by Giemsa staining and microscopic counting of amastigotes per 100 host cell nuclei. The total parasite load per organ is calculated, and the percentage of inhibition is determined by comparing the treated group to the untreated control group.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on mammalian cells.[2]

  • Cell Culture: Macrophage cell lines (e.g., J774) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Conclusion

While the direct in vivo validation of this compound derivatives is an area requiring further investigation, the available in vitro data suggest a promising avenue for the development of novel anticancer agents through the inhibition of topoisomerase. The successful in vivo application of a closely related pyrroloquinoline analog in a different therapeutic area underscores the potential of this chemical scaffold in drug discovery. Future research should focus on conducting in vivo studies with this compound derivatives in relevant animal models to validate their therapeutic potential and elucidate their mechanisms of action in a whole-organism context.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-h]quinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-h]quinoline scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. Analogues of this structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data from published research, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

Kinase Inhibition: Targeting Haspin and Other Kinases

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-g]isoquinolines, a related isomeric scaffold, as potent inhibitors of Haspin kinase, a serine/threonine kinase involved in cell cycle regulation. The inhibitory activity is significantly influenced by the nature of substituents at the C3 position.

A series of 3-substituted 1H-pyrrolo[3,2-g]isoquinolines were synthesized and evaluated for their Haspin kinase inhibitory potency. The results indicated that both heteroaromatic and aliphatic side chains at the 3-position can lead to potent inhibition in the low nanomolar range. For instance, compounds with a functionalized pyridine ring or propionate/acrylate side chains at the C3 position exhibited IC50 values between 10–80 nM.[1][2] Furthermore, N-methylation of the indole nitrogen in some analogues was found to retain or even improve Haspin inhibitory potency, with one such derivative showing an IC50 of 23.6 nM and high selectivity.[3]

Table 1: Haspin Kinase Inhibitory Activity of 3-Substituted 1H-Pyrrolo[3,2-g]isoquinoline Analogues

Compound IDR (Substitution at C3)IC50 (nM)Reference
3 Heteroaromatic10-80[1]
15-17 Heteroaromatic10-80[1]
8 Methyl ester (aliphatic)10-80[1]
10 Methyl ester (aliphatic)10-80[1]
10 (N-methylated) Pyridin-4-yl23.6[3]

These findings suggest that the 3-position of the pyrroloisoquinoline core is a key site for modification to achieve potent and selective Haspin kinase inhibition.[1][2]

Antiproliferative and Cytotoxic Activity

The this compound framework, being a simplified analogue of the anticancer agent ellipticine, has been investigated for its antiproliferative effects. Studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown that these compounds can induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[4] Their mechanism of action is suggested to be similar to ellipticine, primarily through the inhibition of topoisomerase.[4]

In a different series, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were evaluated for their in vitro cytotoxicity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cancer cell lines. Compound 4h , featuring a 4-methoxyphenyl group at the 3-position and a 4-fluorophenyl group at the 5-position, demonstrated significant cytotoxicity with IC50 values of 0.83, 0.66, and 0.95 µM against MCF-7, B16, and sEnd.2 cells, respectively.[5]

Table 2: Cytotoxic Activity of 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one Analogues

Compound IDSubstitutionMCF-7 IC50 (µM)B16 IC50 (µM)sEnd.2 IC50 (µM)Reference
4h 3-(4-methoxyphenyl), 5-(4-fluorophenyl)0.830.660.95[5]
4i -11.359.360.80[5]

The data indicates that specific substitutions on the pyrrolo-quinazolinone scaffold are crucial for potent cytotoxic activity against a range of cancer cell lines.

Antimicrobial Activity

The therapeutic potential of this heterocyclic system extends to antimicrobial applications. A study focused on 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles revealed their in vitro antifungal activity.[6][7] Several synthesized compounds in this series exhibited good antifungal properties, suggesting that the quinone moiety fused to the pyrroloquinoline core is a key pharmacophore for this activity.[6][7]

Additionally, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been studied for their activity against microorganisms, including the T2 bacteriophage.[4]

Experimental Protocols

The inhibitory potency of the compounds against Haspin kinase was determined using a radiometric kinase assay. The assay mixture typically contained the kinase, a peptide substrate (e.g., histone H3), and [γ-33P]ATP in a suitable buffer. The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time. The reaction was then stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Diagram 1: Experimental Workflow for Kinase Inhibition Assay

G Workflow of a Radiometric Kinase Inhibition Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A Prepare assay buffer B Add Kinase and Substrate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate reaction with [γ-33P]ATP C->D E Incubate at 30°C D->E F Stop reaction and capture on filter E->F G Wash and dry filter F->G H Quantify radioactivity G->H I Calculate IC50 values H->I

Caption: Workflow of a Radiometric Kinase Inhibition Assay.

The cytotoxicity of the compounds against cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Diagram 2: Signaling Pathway Inhibition by Topoisomerase Inhibitors

G Mechanism of Topoisomerase Inhibitors cluster_dna DNA Replication/Transcription cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA DNA Supercoiling Topoisomerase Topoisomerase DNA->Topoisomerase Cleavable_Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex Religation DNA Religation Cleavable_Complex->Religation Stabilized_Complex Stabilized Cleavable Complex Cleavable_Complex->Stabilized_Complex Replicated_DNA Relaxed DNA Religation->Replicated_DNA Inhibitor This compound Analogue Inhibitor->Cleavable_Complex Stabilizes DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Topoisomerase Inhibitors.

Conclusion

The this compound scaffold and its isomers represent a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at various positions of the heterocyclic core can significantly modulate their biological activity. Specifically, the C3 position is critical for potent Haspin kinase inhibition, while substitutions on the fused ring system influence cytotoxicity. The presence of a quinone functionality appears to be beneficial for antifungal activity. Further exploration of the chemical space around this scaffold, guided by the SAR insights presented here, holds promise for the discovery of new and effective drugs targeting a range of diseases.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-Pyrrolo[3,2-h]quinoline, a heterocyclic aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of structurally related quinoline and pyrroloquinoline derivatives. These compounds are often toxic, potentially carcinogenic, and harmful to aquatic life; therefore, this compound must be treated as hazardous waste.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields or chemical splash goggles.[3][5]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]Prevents direct skin contact with the chemical.
Body Protection A full-length laboratory coat.[4]Provides a barrier against spills and contamination.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[1][5]Necessary to prevent inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must always be performed in compliance with local, state, and federal regulations.[5] The following protocol outlines the necessary steps for its safe management and disposal.

Step 1: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent hazardous reactions.

  • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealable container made of a compatible material. The label must read "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent. The container should be labeled as "Hazardous Waste" and list all chemical components with their approximate concentrations.[4]

  • Contaminated Materials: Any disposable items, such as gloves, pipette tips, and absorbent paper, that have come into contact with the compound must be collected in a separate, sealed bag or container. This should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[4]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as diatomite or a universal binder to soak up the substance.[5]

  • Collect Spill Debris: Carefully collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.

Step 3: Storage of Hazardous Waste

Proper storage of the collected waste is essential while awaiting final disposal.

  • Store the sealed waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • The storage area should be a designated and properly managed Satellite Accumulation Area (SAA).

  • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.[4]

Step 4: Final Disposal

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[4]

  • Provide the EHS department or contractor with a detailed inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Preparation cluster_spill Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Treat as Hazardous) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (Labeled Container) B->C D Liquid Waste (Labeled Container) B->D E Contaminated Debris (Labeled Container) B->E I Store in Designated SAA (Cool, Ventilated) C->I D->I E->I F Contain Spill (Inert Absorbent) G Collect Debris F->G H Decontaminate Area G->H H->E Dispose of cleanup materials J Use Secondary Containment I->J K Contact EHS or Licensed Contractor J->K L Arrange for Pickup and Proper Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1h-Pyrrolo[3,2-h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1h-Pyrrolo[3,2-h]quinoline. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary and Personal Protective Equipment (PPE)

Based on the data for its isomer, 1H-Pyrrolo[2,3-f]quinoline, this compound is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. Therefore, a comprehensive personal protective equipment strategy is mandatory.

PPE CategorySpecific RecommendationsRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powdered compound, which can cause respiratory tract irritation.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, as the compound is classified as a skin irritant.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation risk.

Preparation:

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

  • Don all required personal protective equipment (gloves, lab coat, safety goggles, face shield, and N95 dust mask) before handling the chemical.

Weighing and Transfer:

  • Perform all weighing and transferring of the solid compound within the fume hood.

  • Use a spatula to carefully transfer the powder, avoiding the creation of dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Post-Handling:

  • Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all rinsate as hazardous waste.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware Rinse glassware with a suitable solvent within a chemical fume hood. Collect the rinse solution as hazardous waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.
Contaminated PPE Dispose of contaminated gloves, dust masks, and other disposable PPE as solid hazardous waste.

Hazard Classification and Precautionary Statements

The following table summarizes the hazard information for the analogous compound, 1H-Pyrrolo[2,3-f]quinoline.

GHS PictogramsSignal WordHazard ClassificationsHazard StatementsPrecautionary Statements
alt text
alt text
alt text
Danger Acute Toxicity, Oral (Category 3)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory systemH301: Toxic if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Required PPE FumeHood Work in Fume Hood Prep->FumeHood Weigh Weigh and Transfer FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve If applicable Clean Clean Work Area Weigh->Clean Dissolve->Clean Waste Dispose of Waste Clean->Waste Decontaminate Remove PPE & Wash Hands Waste->Decontaminate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.